molecular formula C20H19ClF3N3O4 B12390914 DNL343 CAS No. 2278265-85-1

DNL343

Número de catálogo: B12390914
Número CAS: 2278265-85-1
Peso molecular: 457.8 g/mol
Clave InChI: IKPNRMYDOSNVAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DNL343 is under investigation in clinical trial NCT05842941 (HEALEY ALS Platform Trial - Regimen G this compound).

Propiedades

Número CAS

2278265-85-1

Fórmula molecular

C20H19ClF3N3O4

Peso molecular

457.8 g/mol

Nombre IUPAC

2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide

InChI

InChI=1S/C20H19ClF3N3O4/c21-12-1-3-13(4-2-12)29-7-15(28)25-19-8-18(9-19,10-19)17-27-26-16(30-17)11-5-14(6-11)31-20(22,23)24/h1-4,11,14H,5-10H2,(H,25,28)

Clave InChI

IKPNRMYDOSNVAU-UHFFFAOYSA-N

SMILES canónico

C1C(CC1OC(F)(F)F)C2=NN=C(O2)C34CC(C3)(C4)NC(=O)COC5=CC=C(C=C5)Cl

Origen del producto

United States

Foundational & Exploratory

DNL343: A Technical Deep Dive into its Mechanism of Action in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DNL343 is an investigational, orally available, and central nervous system (CNS) penetrant small molecule designed to combat neurodegeneration by activating the eukaryotic initiation factor 2B (eIF2B).[1][2][3] Its mechanism of action centers on inhibiting the Integrated Stress Response (ISR), a cellular signaling pathway that, when chronically activated, contributes to the pathology of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4] Preclinical studies demonstrated robust target engagement and neuroprotective effects.[3][5] Early phase clinical trials in healthy volunteers and ALS patients confirmed CNS penetration and reduction of ISR biomarkers.[6][7] However, a Phase 2/3 study in the HEALEY ALS Platform Trial did not meet its primary efficacy endpoints, highlighting the complexities of translating this mechanism into clinical benefit for ALS.[8][9] This document provides an in-depth technical guide on the core mechanism of this compound, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

The Integrated Stress Response (ISR) and its Role in Neurodegeneration

The Integrated Stress Response (ISR) is a conserved cellular signaling cascade that regulates protein synthesis to restore homeostasis in response to various stressors, such as protein misfolding, amino acid deprivation, and viral infections.[3][10]

Core Pathway:

  • Stress Sensing: Four different kinases (PERK, GCN2, PKR, HRI) are activated by specific cellular stresses.[11][12]

  • eIF2α Phosphorylation: These kinases converge on a single substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of its dedicated guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[11][13]

  • eIF2B Inhibition: The binding of phosphorylated eIF2 (eIF2-P) to eIF2B sequesters eIF2B, preventing it from recycling eIF2-GDP to its active, GTP-bound state.[13][14]

  • Translational Attenuation: The resulting depletion of the active eIF2-GTP-Met-tRNAi ternary complex leads to a rapid and global attenuation of protein synthesis.[10][13]

  • Selective Translation: Paradoxically, this general shutdown allows for the preferential translation of a few specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[15] ATF4 then upregulates genes involved in stress remediation.[10]

While acute ISR activation is a protective, pro-survival mechanism, its chronic activation is detrimental and has been implicated in the pathology of neurodegenerative diseases like ALS and Alzheimer's disease.[3][4][10] In ALS, the pathological aggregation of proteins like TDP-43 is a major cellular stressor that leads to chronic ISR activation.[16][17] This sustained ISR activity contributes to the formation of TDP-43-containing stress granules, impairs normal protein synthesis required for neuronal function, and can ultimately trigger cell death.[10][15]

Integrated_Stress_Response cluster_stress Cellular Stress cluster_kinases Stress Kinases cluster_core Core ISR Pathway cluster_outcomes Downstream Effects stress Protein Misfolding (e.g., TDP-43 aggregates) Viral Infection, etc. PERK PERK stress->PERK GCN2 GCN2 stress->GCN2 PKR PKR stress->PKR HRI HRI stress->HRI eIF2a eIF2α PERK->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate PKR->eIF2a Phosphorylate HRI->eIF2a Phosphorylate eIF2aP p-eIF2α eIF2B eIF2B eIF2aP->eIF2B Inhibits ATF4 ATF4 Translation eIF2aP->ATF4 Preferentially Translates eIF2_GTP eIF2-GTP-Met-tRNAi (Ternary Complex) eIF2B->eIF2_GTP Activates (GEF Activity) eIF2_GDP eIF2-GDP eIF2_GDP->eIF2B protein_synthesis Global Protein Synthesis eIF2_GTP->protein_synthesis stress_granules Stress Granule Formation ATF4->stress_granules cell_death Neuronal Cell Death stress_granules->cell_death

Caption: The canonical Integrated Stress Response (ISR) pathway.

This compound Mechanism of Action: Activating eIF2B

This compound is a small molecule activator of eIF2B.[1] Its therapeutic hypothesis is that by directly enhancing the activity of eIF2B, it can overcome the pathological inhibition caused by eIF2-P, thereby dampening the chronic ISR activation seen in neurodegenerative diseases.[15]

Molecular Action:

  • eIF2B Activation: this compound binds to eIF2B, stabilizing it in a conformation that enhances its GEF activity.[11][18] This is analogous to the mechanism of the research compound ISRIB (ISR InhiBitor).[11]

  • Overcoming Inhibition: By potentiating eIF2B, this compound effectively lowers the threshold for ISR activation, meaning a higher concentration of eIF2-P is required to inhibit protein synthesis. This allows eIF2B to continue recycling eIF2-GDP to eIF2-GTP despite the presence of cellular stress.

  • Restoring Homeostasis: The restoration of the eIF2-GTP ternary complex pool leads to the normalization of global protein synthesis and a reduction in the preferential translation of ATF4 and its downstream targets (e.g., CHAC1).[6][19]

  • Neuroprotection: The downstream consequences of ISR inhibition include the dissolution of stress granules, reduction of TDP-43 pathology, and improved neuronal survival.[6][15]

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_core ISR Pathway with this compound Intervention cluster_outcomes Therapeutic Outcomes stress Neurodegenerative Stress (e.g., TDP-43 Pathology) eIF2aP p-eIF2α stress->eIF2aP Activates ISR eIF2B eIF2B eIF2aP->eIF2B Inhibits ATF4 ATF4 / CHAC1 (ISR Biomarkers) eIF2B->ATF4 Reduces protein_synthesis Normal Protein Synthesis eIF2B->protein_synthesis Restores This compound This compound This compound->eIF2B Activates SG_dissolution Stress Granule Dissolution neuroprotection Neuroprotection & Improved Neuronal Survival protein_synthesis->neuroprotection

Caption: this compound activates eIF2B to counteract ISR-mediated neurodegeneration.

Preclinical Evidence

This compound has been characterized in a range of in vitro and in vivo models, demonstrating potent ISR inhibition and neuroprotective effects.

In Vitro Activity

This compound effectively inhibits the formation of stress granules induced by cellular stressors.

AssayCell LineStressorEndpointResultReference
Stress Granule FormationH4 cellsSodium ArseniteInhibition of TDP-43(86-414) positive stress granulesIC50 = 13 nM[1]
In Vivo Models

Studies in established mouse models of acute and chronic ISR activation have shown that this compound is neuroprotective.

ModelDosingKey FindingsReference
Optic Nerve Crush (ONC) 0-12 mg/kg; i.g.; once dailyDose-dependently inhibited ISR-dependent transcripts in the retina. Prevented degeneration of retinal ganglion cells (RGCs) at doses ≥3 mg/kg.[3]
eIF2B Loss-of-Function (LOF) Mutant Mouse 100 mg/kg; mixed in foodRestored normal weight gain. Reduced elevated ISR transcripts in the brain. Reversed elevated plasma biomarkers of neurodegeneration (NfL) and neuroinflammation (GFAP). Prevented motor dysfunction and prolonged survival.[1][3][4]
Experimental Protocols

Stress Granule Formation Assay (In Vitro)

  • Cell Culture: H4 human neuroglioma cells are cultured under standard conditions.

  • Transfection: Cells are transfected with a construct expressing a fragment of TDP-43 (amino acids 86-414) tagged with a fluorescent protein.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours.

  • Stress Induction: Cellular stress is induced by adding a chemical stressor, such as sodium arsenite, to the culture medium for 2 hours.

  • Imaging and Analysis: Cells are fixed and imaged using high-content microscopy. The formation of fluorescently-tagged TDP-43 positive stress granules is quantified. The IC50 value is calculated as the concentration of this compound that inhibits 50% of stress granule formation compared to vehicle-treated, stressed cells.[1]

Optic Nerve Crush (ONC) Model (In Vivo)

  • Animal Model: Wild-type mice are used.

  • Procedure: Under anesthesia, the optic nerve of one eye is surgically exposed and crushed with fine forceps for a defined duration. The contralateral eye serves as an uninjured control.

  • Compound Administration: Mice receive once-daily oral gavage administrations of this compound or vehicle, starting shortly after the procedure.

  • Endpoint Analysis: Animals are euthanized at set time points (e.g., 2 or 14 days post-crush). Retinas are collected for analysis.

  • Readouts:

    • Pharmacodynamics: ISR-dependent gene expression (e.g., Atf4, Chac1) is measured via qPCR.

    • Neuroprotection: The number of surviving retinal ganglion cells (RGCs) is quantified by immunohistochemical staining of retinal flat mounts.[3]

ONC_Workflow cluster_procedure Experimental Procedure cluster_analysis Analysis start Wild-Type Mice crush Optic Nerve Crush (Unilateral) start->crush dosing Daily Oral Dosing (this compound or Vehicle) crush->dosing euthanasia Euthanasia (Day 2 or 14) dosing->euthanasia collection Retina Collection euthanasia->collection qPCR qPCR Analysis (ISR Gene Expression) collection->qPCR IHC Immunohistochemistry (RGC Quantification) collection->IHC

Caption: Experimental workflow for the in vivo Optic Nerve Crush (ONC) model.

Clinical Development and Human Pharmacodynamics

This compound progressed through early-stage clinical trials, which established its safety profile, CNS distribution, and ability to modulate the ISR in humans, before entering a large-scale efficacy trial.

Pharmacokinetics and CNS Distribution

Phase 1 and 1b studies confirmed that this compound has a favorable pharmacokinetic profile for a CNS drug, supporting once-daily oral dosing.

ParameterHealthy Volunteers (Phase 1)ALS Patients (Phase 1b)Reference
Dosing Single & Multiple Ascending DosesMultiple Doses (28 days)[19][20]
Plasma Half-life 38 - 46 hoursNot explicitly stated, but consistent with once-daily dosing[19][20]
CNS Penetration (CSF:unbound plasma ratio) 0.66 - 0.921.02 - 1.23[6][7][20]
Pharmacodynamic Effects (Biomarkers)

Treatment with this compound led to a robust, dose-dependent reduction in key biomarkers of ISR activation in both healthy volunteers and ALS patients.

BiomarkerSample TypeEffectHealthy Volunteers (MAD Cohorts)ALS PatientsReference
ATF4 Blood cells (PBMCs)Attenuation50 - 73%Significant reduction[19][20][21]
CHAC1 Blood cells (PBMCs)Attenuation66 - 94%Significant reduction[19][20][21]
ISR Biomarkers CSFReductionN/AReduced[16]

Biomarker Measurement Protocol (General)

  • Sample Collection: Whole blood is collected from trial participants at specified time points (e.g., pre-dose and post-dose). Peripheral blood mononuclear cells (PBMCs) are isolated.

  • Ex Vivo Stress: To measure pathway engagement, a subset of cells may be subjected to stress ex vivo to induce a measurable ISR signal.[6]

  • Analysis:

    • Gene Expression: RNA is extracted from PBMCs, and the expression levels of ISR target genes like CHAC1 are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Protein Levels: Protein lysates are prepared from PBMCs, and levels of ISR proteins like ATF4 are measured using sensitive immunoassays (e.g., ELISA or ECLIA).[22]

  • Data Interpretation: Changes in biomarker levels following this compound treatment are compared to baseline and to the placebo group to determine the pharmacodynamic effect.

Clinical Efficacy (HEALEY ALS Platform Trial)

Despite the promising preclinical data and robust target engagement in early trials, this compound did not demonstrate a clinical benefit in a large Phase 2/3 study.

TrialDesignPrimary EndpointResultKey Secondary EndpointsResult
HEALEY ALS Platform Trial (Regimen G) Phase 2/3, Randomized, Placebo-ControlledChange in ALS Functional Rating Scale-Revised (ALSFRS-R) and Survival at 24 weeksNot met. No statistical difference vs. placebo.Muscle strength, Respiratory functionNot met. No statistical difference vs. placebo.

References:[8][9][20]

Clinical_Trial_Progression cluster_phase1 Phase 1 / 1b Studies cluster_phase23 Phase 2/3 Study p1_hv Phase 1 (Healthy Volunteers) p1_als Phase 1b (ALS Patients) p1_hv->p1_als Informs p1_readouts Endpoints: - Safety & Tolerability - Pharmacokinetics (PK) - CNS Penetration - ISR Biomarkers (PD) p1_hv->p1_readouts p1_als->p1_readouts p23 HEALEY ALS Platform Trial p1_als->p23 Supports Progression p1_results Results: ✓ Well-tolerated ✓ Good PK & CNS Penetration ✓ Robust ISR Inhibition p1_readouts->p1_results p23_readouts Endpoints: - Efficacy (ALSFRS-R, Survival) - Safety p23->p23_readouts p23_results Results: ✗ Primary Endpoint Not Met ✗ Secondary Endpoints Not Met ✓ Safe & Well-tolerated p23_readouts->p23_results

Caption: Clinical development pathway and summary of this compound trial results.

Conclusion and Future Directions

This compound is a potent, CNS-penetrant activator of eIF2B that successfully demonstrated robust inhibition of the Integrated Stress Response in both preclinical models and human subjects. Its mechanism of action is well-defined, targeting a key cellular pathway implicated in the pathology of neurodegenerative diseases like ALS. The compound was shown to be safe and well-tolerated in clinical trials.[9][20]

However, the failure to meet primary efficacy endpoints in the HEALEY ALS Platform Trial underscores a significant challenge in drug development: strong preclinical rationale and confirmed target engagement do not always translate to clinical efficacy.[8][9] This outcome prompts critical questions for the field. It may suggest that while the ISR is clearly activated in ALS, its inhibition, at least with the approach of this compound, is not sufficient to slow the rapid and complex progression of the disease. It could also be that the timing of intervention, the patient population, or the degree of ISR modulation required for a therapeutic effect are different from what was tested.

Further analyses of the HEALEY trial data, including other fluid biomarkers like neurofilament light (NfL) and subgroup evaluations, are anticipated and will be critical for understanding the full results.[20] The learnings from the this compound program will be invaluable for refining future therapeutic strategies that target the Integrated Stress Response and other cellular pathways in ALS and other devastating neurodegenerative diseases.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Methodological Application of Rapamycin (B549165) in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rapamycin

Rapamycin, also known as Sirolimus, is a macrolide compound initially discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Originally identified for its antifungal properties, it was later found to possess potent immunosuppressive and antiproliferative effects in mammalian cells.[2][3] These discoveries have led to its widespread clinical use in preventing organ transplant rejection and its extensive investigation as a therapeutic agent in oncology and for age-related diseases.[1][4]

The primary mechanism of action of Rapamycin is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][5]

Core Mechanism of Action: mTOR Signaling Inhibition

Rapamycin exerts its biological effects through a unique gain-of-function mechanism.[2] It is cell-permeable and, upon entering the cell, forms a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12).[1][2] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[1][6]

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which differ in their protein components, regulation, and downstream targets.[1][7] While acute Rapamycin treatment is highly specific for mTORC1, prolonged exposure may also affect the assembly and function of mTORC2 in certain cell types.[1]

The mTOR Signaling Pathway

The mTOR pathway is a critical signaling cascade that integrates intracellular and extracellular cues, such as growth factors, nutrients (amino acids), energy levels (ATP), and oxygen, to direct cellular responses.[1][8]

  • Upstream Regulation of mTORC1: Growth factors like insulin (B600854) activate the PI3K/AKT pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex.[6][7] The TSC complex normally acts as a GTPase-Activating Protein (GAP) for the small GTPase Rheb.[6] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, which then directly stimulates mTORC1 kinase activity.[9]

  • Downstream Effectors of mTORC1: Once active, mTORC1 phosphorylates a host of downstream targets to promote anabolic processes.[6][9] Key substrates include:

    • S6 Kinase 1 (S6K1): Activation of S6K1 enhances the translation of mRNAs involved in protein synthesis.[6]

    • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), permitting the initiation of cap-dependent translation.[10]

    • ULK1: mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. Thus, Rapamycin-mediated inhibition of mTORC1 is a potent method for inducing autophagy.[6]

Quantitative Data Presentation

The efficacy of Rapamycin is concentration-dependent and varies across different cell lines and experimental models. The following tables summarize representative quantitative data from various preclinical studies.

Table 1: In Vitro Efficacy of Rapamycin on Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 / Effective ConcentrationDurationKey Outcome
Ca9-22 Oral Squamous CarcinomaMTT AssayIC50 ≈ 20 µM24hInhibition of cell proliferation.[11]
B16 MelanomaMTT AssayIC50 = 84.14 nM48hSignificant reduction in cell viability.[12]
HeLa Cervical CancerMTT Assay100-400 nM48hReduced cell viability, more pronounced in hypoxia.[13]
Met-1 Mammary TumorProliferation AssayNot specified-30% inhibition of cell proliferation.[14]
VM Endothelial Venous MalformationMTT Assay1-1,000 ng/mL48-72hConcentration-dependent inhibition of proliferation.[15]
Table 2: In Vivo Efficacy of Rapamycin in Mouse Models
Mouse ModelCancer TypeRapamycin DosageTreatment ScheduleKey Outcome
A/J Mice Lung (NNK-induced)Not specifiedEvery-other-day90% decrease in tumor multiplicity.[16]
HER-2/neu Mammary CancerNot specifiedStarted at 2 monthsDelayed tumor onset, increased lifespan by 12.4%.[16]
PyV-mT Mammary Cancer3.0 mg/kgNot specified80% smaller tumor size.[14]
Apc(Min/+) Intestinal PolypsHigh dose (eRapa)ChronicExtended median lifespan beyond wild-type.[16]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to assess the effects of Rapamycin.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic or cytostatic effect of Rapamycin on cultured cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, B16).[12][13]

    • Complete culture medium (e.g., DMEM with 10% FBS).[13][17]

    • Rapamycin stock solution (in DMSO or ethanol).[18][19]

    • MTT solution (5 mg/mL in PBS).[11][18]

    • DMSO.[18]

    • 96-well plates.[18]

    • Microplate reader.[12]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[13][18]

    • Rapamycin Treatment: Prepare serial dilutions of Rapamycin in fresh culture medium. Replace the existing medium with 100 µL of the Rapamycin dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Rapamycin dose).[18]

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[18]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[18]

    • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

    • Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][13]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against Rapamycin concentration to determine the IC50 value.[11]

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

This protocol assesses the effect of Rapamycin on the phosphorylation status of key mTOR pathway proteins, such as S6K1 and 4E-BP1.[17][20]

  • Materials:

    • Treated and untreated cell lysates.

    • RIPA buffer with protease and phosphatase inhibitors.[18]

    • BCA Protein Assay Kit.[17]

    • Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-GAPDH).

    • HRP-conjugated secondary antibodies.[18]

    • PVDF membrane.[21]

    • Enhanced chemiluminescence (ECL) substrate.[18]

  • Procedure:

    • Cell Treatment & Lysis: Grow cells to 70-80% confluency. Treat with desired concentrations of Rapamycin for a specified time (e.g., 1-24 hours). Place dishes on ice, wash with ice-cold PBS, and lyse cells with RIPA buffer.[17]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

    • Sample Preparation: Normalize protein samples to 20-30 µg per lane. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

    • SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[21]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.[18]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[18]

    • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.[17]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key logical relationships and processes.

mTOR_Signaling_Pathway growth_factor Growth Factors (e.g., Insulin) pi3k PI3K growth_factor->pi3k akt AKT pi3k->akt activates tsc TSC1/TSC2 akt->tsc inhibits rheb Rheb-GTP tsc->rheb inhibits mtorc1 mTORC1 rheb->mtorc1 activates s6k1 p70S6K1 mtorc1->s6k1 phosphorylates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 phosphorylates (inhibits) autophagy Autophagy mtorc1->autophagy inhibits translation Protein Synthesis Cell Growth s6k1->translation eif4ebp1->translation rapamycin Rapamycin-FKBP12 rapamycin->mtorc1 allosterically inhibits

Rapamycin's inhibition of the core mTORC1 signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with Rapamycin (Varying Concentrations + Vehicle Control) start->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Protein Analysis (Western Blot) incubation->western analysis Data Analysis (IC50 Calculation, Densitometry) viability->analysis western->analysis conclusion Conclusion: Determine Rapamycin's Effect on Proliferation & Signaling analysis->conclusion

General workflow for in vitro evaluation of Rapamycin.

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Metformin (B114582), a cornerstone in the management of type 2 diabetes. The document focuses on the validation of its molecular mechanisms and offers a comparative assessment against other prominent oral antidiabetic agents. Through detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways, this guide serves as a comprehensive resource for researchers in the field of metabolic disease and drug development.

Section 1: Comparative Efficacy and Safety of Metformin

Metformin's position as a first-line therapy for type 2 diabetes is supported by extensive clinical data. This section summarizes its performance in key therapeutic areas compared to other major classes of oral antidiabetic drugs: Sulfonylureas, Dipeptidyl Peptidase-4 (DPP-4) Inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors.

Glycemic Control: Reduction in HbA1c

Metformin monotherapy typically results in a significant reduction in glycated hemoglobin (HbA1c). When used in combination, the effects can be enhanced. SGLT2 inhibitors, when added to metformin, have been shown to provide a greater reduction in HbA1c compared to the addition of sulfonylureas or DPP-4 inhibitors[1]. A meta-analysis comparing SGLT2 inhibitors and DPP-4 inhibitors as add-ons to metformin found that SGLT2 inhibitors led to a slightly greater overall reduction in HbA1c[2]. Specifically, the reduction was more pronounced in patients with a baseline HbA1c of less than 8%[2]. Another network meta-analysis in a Japanese population showed that while 20 other oral antidiabetic treatments were less effective than metformin 1500 mg/day, glimepiride (B1671586) (a sulfonylurea) and pioglitazone (B448) showed slightly greater, though not statistically significant, mean reductions in HbA1c[3].

Drug Class Comparison (as add-on to Metformin)Mean Difference in HbA1c ReductionKey Findings
SGLT2 Inhibitors vs. Sulfonylureas -2.5 mmol/mol[1]SGLT2 inhibitors demonstrated superior HbA1c reduction.[1]
SGLT2 Inhibitors vs. DPP-4 Inhibitors -3.2 mmol/mol[1]SGLT2 inhibitors were more effective in lowering HbA1c.[1]
DPP-4 Inhibitors vs. Sulfonylureas -0.05% (not statistically significant)[4]Comparable efficacy in HbA1c reduction was observed.[4]
Impact on Body Weight

Unlike many other oral antidiabetic agents, metformin is associated with modest weight loss or weight neutrality, which is a significant advantage in managing type 2 diabetes, a condition often linked with obesity. In contrast, sulfonylureas and thiazolidinediones are generally associated with weight gain[5]. DPP-4 inhibitors are considered weight-neutral[5]. GLP-1 receptor agonists and SGLT2 inhibitors, similar to metformin, are associated with weight loss[5]. Meta-analyses have confirmed that metformin treatment leads to a significant decrease in Body Mass Index (BMI) compared to placebo or control groups[6].

Drug ClassEffect on Body WeightNotes
Metformin Modest Weight Loss or Weight Neutral[7][8]A meta-analysis showed a significant BMI decrease compared to placebo.[6]
Sulfonylureas Weight Gain[5]Mitigated when used in combination with metformin.[5]
DPP-4 Inhibitors Weight Neutral[5]
SGLT2 Inhibitors Weight Loss[9]
Thiazolidinediones Weight Gain[5]
GLP-1 Receptor Agonists Weight Loss[5]
Risk of Hypoglycemia

A critical aspect of diabetes management is minimizing the risk of hypoglycemia. Metformin has a low risk of causing hypoglycemia because its mechanism does not directly stimulate insulin (B600854) secretion[10]. In stark contrast, sulfonylureas are associated with a significantly higher risk of hypoglycemia[3][10][11]. The addition of a sulfonylurea to metformin therapy, while improving glycemic control, substantially increases the risk of hypoglycemic events[11]. Thiazolidinediones and DPP-4 inhibitors also have a low risk of hypoglycemia, similar to metformin[10].

Drug ClassRelative Risk of Hypoglycemia (vs. Metformin)Key Findings
Sulfonylureas Significantly Higher[3][10][11]Adjusted odds ratio of 2.79 for current use compared with current metformin use.
DPP-4 Inhibitors Similar to MetforminLow risk of hypoglycemia.
SGLT2 Inhibitors Similar to MetforminLow risk of hypoglycemia.
Thiazolidinediones Lower than SulfonylureasLow risk of hypoglycemia.[10]
Meglitinides Higher than Metformin, Lower than Sulfonylureas[12]Repaglinide has a higher risk than nateglinide.[12]

Section 2: Experimental Protocols for Validation of Metformin's Mechanism of Action

This section provides detailed methodologies for key experiments used to validate the cellular and molecular effects of Metformin.

Western Blotting for AMPK and mTOR Pathway Activation

This protocol is designed to assess the phosphorylation status of AMP-activated protein kinase (AMPK) at Threonine-172 and key downstream targets of the mTOR pathway, such as p70S6K.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2, L6 myotubes, or breast cancer cell lines like MCF-7) to 70-80% confluency in DMEM supplemented with 10% FBS.[13]

    • Treat cells with desired concentrations of Metformin (e.g., 2.5 mM, 5 mM, or 10 mM) for specified durations (e.g., 24 or 48 hours).[14]

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Determine protein concentration using a BCA protein assay kit.[13]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.[13]

    • Separate proteins on a 10% SDS-polyacrylamide gel.[13]

    • Transfer proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-mTOR, total mTOR, p-p70S6K, and total p70S6K (typically at a 1:1000 dilution).[13][15]

    • Wash the membrane three times with TBST.[15]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]

    • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[15]

    • Normalize phosphoprotein levels to total protein levels.

Glucose Uptake Assay using 2-NBDG

This cell-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess the impact of Metformin on glucose transport into cells.

  • Cell Culture and Preparation:

    • Seed adherent cells (e.g., HepG2) in a 96-well plate at a density of 1-5 x 10^4 cells/well and grow overnight.[17]

    • For suspension cells, use up to 1-2 x 10^5 cells/well.[18]

  • Treatment and 2-NBDG Incubation:

    • The following day, treat the cells with Metformin or a vehicle control in glucose-free culture medium.[17]

    • Ten minutes before the end of the treatment, add 2-NBDG to a final concentration of 100-200 µg/ml.[17] The optimal incubation time with 2-NBDG may vary depending on the cell line.[17]

  • Measurement:

    • Wash the cells with a cell-based assay buffer.[17]

    • Add 100 µl of Cell-Based Assay Buffer to each well.[17]

    • Analyze the cells immediately using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission = 485/535 nm).[17]

Section 3: Signaling Pathways Modulated by Metformin

Metformin exerts its effects through a complex network of signaling pathways. This section provides visual representations of these pathways generated using the DOT language for Graphviz.

Primary Signaling Pathway: AMPK Activation

Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[19] This activation is primarily indirect, resulting from the inhibition of mitochondrial respiratory chain complex I, which leads to an increased AMP:ATP ratio.

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio Leads to AMPK AMPK (Inactive) AMP_ATP_Ratio->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Activates Anabolic Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) p_AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) p_AMPK->Catabolic Activates

Metformin's primary mechanism via AMPK activation.
Downstream Signaling: mTOR Pathway

A key downstream target of activated AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[20][21] Metformin, through AMPK, inhibits mTORC1 signaling.[20][22]

Metformin_mTOR_Pathway Metformin Metformin AMPK p-AMPK (Active) Metformin->AMPK TSC1_2 TSC1/TSC2 Complex AMPK->TSC1_2 Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Promotes Metformin_MAPK_Pathway Metformin Metformin Upstream_Stress Cellular Stress (e.g., Oxidative Stress) Metformin->Upstream_Stress Influences JNK JNK Pathway Metformin->JNK Activates p38 p38 MAPK Pathway Metformin->p38 Activates Upstream_Stress->JNK Activates Upstream_Stress->p38 Activates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Metformin_PI3K_AKT_HIF1a_Pathway Metformin Metformin PI3K PI3K Metformin->PI3K Inhibits AKT AKT PI3K->AKT Activates HIF1a HIF1α Stabilization AKT->HIF1a Promotes Cell_Survival Cell Survival, Proliferation, Angiogenesis HIF1a->Cell_Survival Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Cell Seeding Metformin_Treatment Metformin Treatment Cell_Seeding->Metformin_Treatment Protein_Extraction Protein Extraction Metformin_Treatment->Protein_Extraction GU_Assay Glucose Uptake Assay (2-NBDG) Metformin_Treatment->GU_Assay WB Western Blotting (p-AMPK, p-mTOR, etc.) Protein_Extraction->WB Data_Analysis Data Analysis & Quantification WB->Data_Analysis GU_Assay->Data_Analysis

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

DNL343 as an eIF2B Activator in Cellular Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to counteract the effects of the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Chronic activation of the ISR leads to a sustained suppression of protein synthesis and the formation of stress granules, which can contribute to the aggregation of pathological proteins like TDP-43 and ultimately result in neuronal death. This compound activates eIF2B, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for eIF2, thereby restoring protein synthesis and promoting the dissolution of stress granules. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects in preclinical models of cellular stress, and the experimental protocols used to characterize its activity.

The Integrated Stress Response (ISR) and the Role of eIF2B

The ISR is a conserved signaling network that cells activate in response to a variety of pathological conditions, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B.

eIF2B is the GEF responsible for exchanging GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of cap-dependent translation. By inhibiting eIF2B, eIF2α-P leads to a global reduction in protein synthesis, conserving resources and allowing the cell to mount a stress-specific response. However, a subset of mRNAs containing upstream open reading frames (uORFs), such as that encoding Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions. ATF4, in turn, upregulates the expression of genes involved in stress remediation, including the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein). While acute ISR activation is a protective, homeostatic mechanism, chronic activation, as seen in many neurodegenerative diseases, becomes maladaptive and contributes to cellular dysfunction and death.[1][2]

Signaling Pathway of the Integrated Stress Response

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation_initiation Translation Initiation cluster_downstream Downstream Effects ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral Infection Viral Infection PKR PKR Viral Infection->PKR Oxidative Stress Oxidative Stress HRI HRI Oxidative Stress->HRI eIF2 eIF2-GDP PERK->eIF2 P GCN2->eIF2 P PKR->eIF2 P HRI->eIF2 P eIF2B eIF2B eIF2->eIF2B GDP eIF2_P eIF2α-P eIF2_GTP eIF2-GTP Ternary_Complex Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->Ternary_Complex eIF2B->eIF2_GTP GTP Translation_Initiation Protein Synthesis Ternary_Complex->Translation_Initiation eIF2_P->eIF2B Inhibition ATF4 ATF4 Translation (preferential) eIF2_P->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->eIF2B Activation

Caption: The Integrated Stress Response (ISR) signaling pathway.

This compound: Mechanism of Action and Preclinical Data

This compound is a small molecule that directly binds to and activates eIF2B.[2] This activation is thought to stabilize the active conformation of the eIF2B complex, enhancing its GEF activity even in the presence of inhibitory eIF2α-P.[3] By restoring the pool of active eIF2-GTP, this compound rescues global protein synthesis and alleviates the downstream pathological consequences of chronic ISR activation.

Quantitative Preclinical Data
ParameterAssaySystemValueReference
Potency ATF4 Reporter AssayH4 cellsIC50 = 3 nM (for analog DN2736)[4]
Potency ATF4 Reporter AssayH4 cellsIC50 = 3.2 nM (for analog DN9058)[4]
Pharmacokinetics Single Oral Dose (62.5 mg/kg)Wild-type miceSimilar unbound concentrations in plasma and brain[3][5]
Pharmacodynamics Optic Nerve Crush ModelWild-type miceDose-dependent reduction of ISR-dependent transcripts in the retina[3][6]
Neuroprotection Optic Nerve Crush ModelWild-type miceSignificant reduction in retinal ganglion cell (RGC) loss at 3 and 12 mg/kg[3]
Efficacy eIF2B Loss-of-Function (LOF) Mouse ModeleIF2B HOM micePrevention of motor dysfunction and premature mortality[3][5]

Experimental Workflow: Preclinical Evaluation of this compound

Preclinical_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo Models cluster_endpoints Endpoint Analysis biochemical_assay eIF2B GEF Activity Assay reporter_assay ATF4/CHOP Reporter Assays biochemical_assay->reporter_assay sg_assay Stress Granule Dissolution Assay reporter_assay->sg_assay tdp43_assay TDP-43 Aggregation Assay sg_assay->tdp43_assay onc_model Optic Nerve Crush (ONC) (Acute Injury) tdp43_assay->onc_model lof_model eIF2B Loss-of-Function (LOF) Mice (Chronic ISR) onc_model->lof_model histology Histopathology & Immunohistochemistry onc_model->histology pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) lof_model->pk_pd biomarkers ISR Biomarker Analysis (ATF4, CHOP, CHAC1) lof_model->biomarkers behavior Behavioral & Functional Tests lof_model->behavior

Caption: Preclinical evaluation workflow for this compound.

Key Experimental Protocols

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2, and the modulatory effect of compounds like this compound. A common method utilizes a fluorescently labeled GDP analog.[7]

Principle: eIF2 is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP). The GEF activity of eIF2B is measured by monitoring the decrease in fluorescence as the fluorescent GDP is exchanged for unlabeled GTP in the reaction buffer. Activators of eIF2B will increase the rate of this exchange.

Materials:

  • Purified eIF2 and eIF2B proteins

  • BODIPY-FL-GDP

  • GTP solution

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • eIF2 Loading: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding. Remove unbound fluorescent GDP via size-exclusion chromatography.

  • Reaction Setup: In a microplate, combine the assay buffer, unlabeled GTP, and the test compound (this compound) at various concentrations.

  • Initiate Reaction: Add the BODIPY-FL-GDP-loaded eIF2 to the wells to start the exchange reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial rate of GDP exchange for each concentration of this compound. Determine the EC50 value by plotting the rate as a function of compound concentration.

Measurement of ISR Biomarkers (ATF4 and CHOP)

The expression levels of ATF4 and CHOP are robust indicators of ISR activation. These can be measured at both the mRNA and protein levels.

3.2.1. Quantitative PCR (qPCR) for mRNA Expression

Principle: This method quantifies the amount of specific mRNA transcripts (ATF4, CHOP, CHAC1) in a sample.

Materials:

  • Cultured cells or tissue samples

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe)

  • Primers specific for ATF4, CHOP, CHAC1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture cells and treat with a stressor (e.g., thapsigargin, sodium arsenite) in the presence or absence of this compound.

  • RNA Extraction: Isolate total RNA from the cells or tissues using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.

  • Amplification and Detection: Run the qPCR program on a thermal cycler to amplify the target genes. The instrument will detect the fluorescence signal at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to control conditions.

3.2.2. Western Blot for Protein Expression

Principle: This technique detects and quantifies specific proteins (ATF4, CHOP) in a sample using antibodies.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells or tissues and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by size by running a defined amount of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

In Vivo Optic Nerve Crush (ONC) Model

This model induces an acute neuronal injury and robust ISR activation, allowing for the evaluation of the neuroprotective effects of this compound.[3][6]

Procedure:

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

  • Surgical Procedure: Make a small incision in the conjunctiva to expose the optic nerve. Using fine forceps, crush the optic nerve for a defined period (e.g., 10 seconds) at a specific distance from the optic disc.

  • Drug Administration: Administer this compound or vehicle via oral gavage at specified doses and time points post-injury.

  • Tissue Collection: At the experimental endpoint (e.g., 2 or 14 days post-injury), euthanize the animals and collect the retinas.

  • Endpoint Analysis:

    • ISR Biomarkers: Analyze the expression of ISR-dependent transcripts in the retina via qPCR or RNA-seq.[3]

    • Neuronal Survival: Quantify the number of surviving retinal ganglion cells (RGCs) through immunofluorescence staining of RGC markers (e.g., RBPMS, Brn3a).

Stress Granule Dissolution Assay

This cellular assay visualizes the formation and dissolution of stress granules and the effect of this compound.[4][8]

Procedure:

  • Cell Culture: Plate cells (e.g., U2OS, HeLa, or iPSC-derived neurons) that express a fluorescently tagged stress granule marker (e.g., G3BP1-GFP).

  • Stress Induction: Treat the cells with a stress-inducing agent (e.g., 0.5 mM sodium arsenite for 30 minutes) to induce the formation of stress granules.

  • Compound Treatment: Add this compound at various concentrations to the stressed cells.

  • Live-Cell Imaging: Monitor the dissolution of stress granules over time using a high-content imaging system.

  • Quantification: Use image analysis software to quantify the number and size of stress granules per cell at each time point and this compound concentration.

Clinical Development and Future Directions

This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 1b study in patients with ALS.[3] These studies demonstrated that this compound was generally well-tolerated, had a pharmacokinetic profile supporting once-daily oral dosing, and achieved significant distribution to the cerebrospinal fluid (CSF).[3][9] Furthermore, this compound demonstrated robust target engagement by reducing the levels of ISR biomarkers CHAC1 and ATF4 in peripheral blood mononuclear cells.[3]

Despite these promising early results, Denali Therapeutics announced that the Phase 2/3 HEALEY ALS Platform Trial for this compound did not meet its primary endpoint of change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival, nor its key secondary endpoints.[10][11]

While the clinical outcome in ALS is disappointing, the investigation of this compound has provided valuable insights into the role of the ISR in neurodegeneration. Further analysis of the clinical data, including biomarker and subgroup analyses, is ongoing. The robust preclinical data and the successful demonstration of target engagement in humans suggest that modulating the ISR remains a viable therapeutic strategy for other neurodegenerative or rare diseases characterized by chronic ISR activation. Future research may focus on identifying patient populations with specific genetic signatures or biomarker profiles that are more likely to respond to ISR-modulating therapies.

References

DNL343 and the Integrated Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to penetrate the central nervous system (CNS) and counteract the detrimental effects of the chronically activated Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when dysregulated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter Disease (VWMD). This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows. While preclinical studies demonstrated promising neuroprotective effects, the Phase 2/3 HEALEY ALS Platform Trial unfortunately did not meet its primary and key secondary endpoints.

The Integrated Stress Response (ISR) Pathway and the Role of this compound

The Integrated Stress Response is a conserved signaling pathway that cells activate in response to a variety of pathological and physiological stresses, such as protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1][2] The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).[2] Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor (GEF) essential for recycling eIF2 to its active, GTP-bound state.[2] This inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving cellular resources.[2] Paradoxically, it also leads to the preferential translation of a select few mRNAs, most notably that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.[2]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic activation can become maladaptive, contributing to cellular dysfunction and death. In several neurodegenerative diseases, including ALS, the ISR is thought to be chronically overactive, leading to the formation of stress granules and the aggregation of proteins like TDP-43, which are harmful to neurons.[3]

This compound is designed to counteract this pathological state by directly targeting and activating eIF2B.[1] By binding to eIF2B, this compound stabilizes its active conformation, enhancing its GEF activity even in the presence of inhibitory eIF2α-P.[1] This mechanism is intended to restore normal protein synthesis, dissolve stress granules, and ultimately improve neuronal survival.[3]

Integrated Stress Response (ISR) Pathway and this compound Mechanism of Action cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_eif2 Translational Control cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral dsRNA Viral dsRNA PKR PKR Viral dsRNA->PKR Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates eIF2aP p-eIF2α eIF2B eIF2B eIF2aP->eIF2B inhibits Global Translation Global Translation eIF2aP->Global Translation represses ATF4 Translation ATF4 Translation eIF2aP->ATF4 Translation promotes eIF2B->Global Translation promotes Stress Granules Stress Granules eIF2B->Stress Granules dissolves ATF4 ATF4 ATF4 Translation->ATF4 ATF4->Stress Granules contributes to TDP-43 Aggregates TDP-43 Aggregates Stress Granules->TDP-43 Aggregates can contain Neurodegeneration Neurodegeneration TDP-43 Aggregates->Neurodegeneration This compound This compound This compound->eIF2B activates Optic Nerve Crush (ONC) Experimental Workflow cluster_animal Animal Model cluster_procedure Procedure cluster_treatment Treatment cluster_analysis Analysis Wild-type Mice Wild-type Mice Anesthesia Anesthesia Wild-type Mice->Anesthesia Optic Nerve Crush Unilateral Optic Nerve Crush Anesthesia->Optic Nerve Crush Dosing Oral Gavage: This compound or Vehicle (Once Daily) Optic Nerve Crush->Dosing 3 hours post-crush Euthanasia Euthanasia at 2 or 14 days Dosing->Euthanasia Tissue Collection Retina & Optic Nerve Collection Euthanasia->Tissue Collection qPCR qPCR for ISR Transcripts Tissue Collection->qPCR Immunofluorescence Immunofluorescence for RGC & Axon Markers Tissue Collection->Immunofluorescence eIF2B LOF Mouse Model Experimental Workflow cluster_animal Animal Model cluster_treatment Treatment (Prophylactic) cluster_monitoring Monitoring cluster_analysis Terminal Analysis eIF2B LOF Mice Eif2b5 R191H Knock-in Mice Dosing This compound-formulated chow (0.3, 1, 3, or 10 mg/kg equivalent) starting at 10-17 weeks of age eIF2B LOF Mice->Dosing Body Weight Body Weight Dosing->Body Weight Motor Function Motor Function (Balance Beam) Dosing->Motor Function Plasma Collection Bi-weekly Plasma Collection Dosing->Plasma Collection Tissue Collection Brain & Plasma Collection Dosing->Tissue Collection at study end Biomarker Analysis ELISA/MS for NfL, GFAP (Plasma) Plasma Collection->Biomarker Analysis qPCR/RNA-seq qPCR/RNA-seq for ISR Transcripts (Brain) Tissue Collection->qPCR/RNA-seq

References

Investigating the Neuroprotective Effects of DNL343: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL343 is a potent, selective, and orally bioavailable small-molecule activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the mechanism of action of this compound and a detailed summary of the preclinical and clinical investigations into its neuroprotective effects. The document includes a compilation of quantitative data from key studies, detailed experimental protocols for the preclinical models and clinical pharmacodynamic assays, and visualizations of the relevant biological pathways and experimental workflows. While this compound demonstrated robust target engagement and a favorable safety profile in early clinical trials, it unfortunately did not meet its primary efficacy endpoints in a Phase 2/3 study in ALS. This guide serves as a comprehensive resource for understanding the scientific rationale and the data generated for this compound, which can inform future research and development efforts targeting the ISR in neurodegeneration.

Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)

Cellular stress, such as proteotoxicity, viral infection, or amino acid deprivation, triggers the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, its dedicated guanine (B1146940) nucleotide exchange factor. The inhibition of eIF2B leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress remediation. While acute activation of the ISR is a protective mechanism, chronic ISR activation can become maladaptive, contributing to cellular dysfunction and death, and is a pathological hallmark of several neurodegenerative diseases.[1][2][3]

This compound is designed to counteract the effects of chronic ISR activation by directly binding to and activating eIF2B.[4] This activation helps to maintain protein synthesis, even in the presence of phosphorylated eIF2α, thereby mitigating the detrimental downstream consequences of a persistently activated ISR.[5]

ISR_Pathway cluster_stress Cellular Stress cluster_pathway Integrated Stress Response Proteotoxicity Proteotoxicity eIF2 eIF2 Viral Infection Viral Infection Amino Acid Deprivation Amino Acid Deprivation p-eIF2α p-eIF2α eIF2->p-eIF2α Stress Kinases eIF2B eIF2B p-eIF2α->eIF2B Inhibits Protein Synthesis Protein Synthesis eIF2B->Protein Synthesis Promotes ATF4 Translation ATF4 Translation eIF2B->ATF4 Translation Inhibits This compound This compound This compound->eIF2B Activates Neurodegeneration Neurodegeneration ATF4 Translation->Neurodegeneration Preclinical_Workflow cluster_onc Optic Nerve Crush Model cluster_lof eIF2B LOF Mouse Model ONC_Surgery Optic Nerve Crush Surgery (Wild-type mice) ONC_Dosing Daily Oral this compound Dosing ONC_Surgery->ONC_Dosing ONC_Endpoints Endpoint Analysis (2 and 14 days) - RGC Quantification - Axonal Degeneration Scoring ONC_Dosing->ONC_Endpoints LOF_Model eIF2B Loss-of-Function Mice LOF_Dosing This compound in Chow (Prophylactic or Late-stage) LOF_Model->LOF_Dosing LOF_Endpoints Endpoint Analysis - Balance Beam Test - Plasma NfL & GFAP LOF_Dosing->LOF_Endpoints

References

The Discovery and Chemical Synthesis of DNL343: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL343 is an investigational, orally bioavailable, and centrally nervous system (CNS) penetrant small molecule designed as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Developed by Denali Therapeutics, this compound targets the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, preclinical evaluation, and clinical development of this compound.

Introduction: Targeting the Integrated Stress Response

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of pathological conditions, such as protein misfolding, oxidative stress, and viral infections.[1] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which leads to the inhibition of eIF2B. eIF2B is a guanine (B1146940) nucleotide exchange factor (GEF) responsible for recycling eIF2 to its active, GTP-bound state, a critical step for the initiation of protein synthesis.

Chronic activation of the ISR is a hallmark of several neurodegenerative diseases.[1] In ALS, for instance, the persistent ISR activation is associated with the formation of stress granules and the aggregation of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark of the disease.[4][5][6] By activating eIF2B, this compound is designed to counteract the effects of eIF2α phosphorylation, thereby restoring protein synthesis, dissolving stress granules, and promoting neuronal survival.[5][6]

Mechanism of Action

This compound acts as a potent and selective activator of eIF2B. Its mechanism of action is centered on the modulation of the ISR pathway.

The Integrated Stress Response Signaling Pathway

Cellular stresses activate one or more of four known eIF2α kinases (PERK, GCN2, PKR, and HRI). These kinases phosphorylate eIF2α, which then competitively inhibits eIF2B. This inhibition leads to a global reduction in protein synthesis, while paradoxically promoting the translation of certain stress-responsive mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, including CHAC1. This compound, by activating eIF2B, bypasses the inhibitory effect of phosphorylated eIF2α, thus restoring global protein synthesis and mitigating the downstream consequences of chronic ISR activation.

cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation Translation Initiation cluster_response Stress Response Cellular Stress Cellular Stress PERK PERK Cellular Stress->PERK GCN2 GCN2 Cellular Stress->GCN2 PKR PKR Cellular Stress->PKR HRI HRI Cellular Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 Translation peIF2a->ATF4 Protein_Synthesis Global Protein Synthesis eIF2B->Protein_Synthesis promotes Neurodegeneration Neurodegeneration Protein_Synthesis->Neurodegeneration prevents Stress_Granules Stress Granule Formation ATF4->Stress_Granules TDP43 TDP-43 Aggregation ATF4->TDP43 Stress_Granules->Neurodegeneration TDP43->Neurodegeneration This compound This compound This compound->eIF2B activates

Figure 1: this compound Mechanism of Action in the Integrated Stress Response Pathway.

Chemical Synthesis of this compound

While the detailed, step-by-step chemical synthesis protocol for this compound is proprietary to Denali Therapeutics, the chemical structure has been disclosed. A likely synthetic route, based on related compounds, would involve a multi-step process culminating in the final molecule. A high-level, speculative workflow is presented below. The discovery and optimization of this compound involved a structure- and ligand-based drug design campaign.

cluster_synthesis Hypothetical Synthesis Workflow Start Starting Materials Step1 Step 1: Intermediate A Synthesis Start->Step1 Step2 Step 2: Intermediate B Synthesis Start->Step2 Step3 Step 3: Coupling Reaction Step1->Step3 Step2->Step3 Step4 Step 4: Final Modification Step3->Step4 Purification Purification and Characterization Step4->Purification This compound This compound Purification->this compound

Figure 2: A high-level, hypothetical workflow for the chemical synthesis of this compound.

Preclinical Evaluation

This compound has undergone extensive preclinical testing to evaluate its pharmacokinetics, pharmacodynamics, and efficacy in models of neurodegeneration.

In Vivo Models

Two key mouse models were utilized to assess the in vivo efficacy of this compound:

  • Optic Nerve Crush (ONC) Injury Model: An acute injury model that induces ISR activation and subsequent neurodegeneration.

  • eIF2B Loss-of-Function (LOF) Mouse Model: A chronic model that recapitulates features of Vanishing White Matter disease.

Preclinical Pharmacokinetic and Pharmacodynamic Data
ParameterSpeciesValueReference
CNS PenetranceMouseHigh, with comparable unbound concentrations in plasma and brain[1]
Oral BioavailabilityPreclinical SpeciesHigh[7]
Half-lifePreclinical SpeciesLong[7]
ISR Biomarker ReductionMouse (ONC model)Dose-dependent reduction in ISR-dependent transcripts[8]
NeuroprotectionMouse (ONC model)Significant reduction in retinal ganglion cell loss at doses of 3 and 12 mg/kg[8]
Body Weight RestorationMouse (eIF2B LOF model)Restored normal weight gain at 100 mg/kg in food[9]
ISR Biomarker ReductionMouse (eIF2B LOF model)Reduced elevated expression of ISR transcripts in the brain[9]
Experimental Protocols

Detailed, step-by-step protocols for the key experiments are proprietary to Denali Therapeutics. However, based on standard methodologies, a general overview of the likely procedures is provided below.

This procedure involves anesthetizing the mouse, exposing the optic nerve, and applying a controlled crush injury using fine forceps for a short duration (e.g., 3 seconds). Post-operative care includes analgesics and monitoring.

cluster_onc Optic Nerve Crush Experimental Workflow Anesthesia Anesthetize Mouse Exposure Expose Optic Nerve Anesthesia->Exposure Crush Apply Controlled Crush Injury Exposure->Crush PostOp Post-operative Care Crush->PostOp Analysis Tissue Collection and Analysis PostOp->Analysis

Figure 3: A generalized experimental workflow for the optic nerve crush injury model.

The generation of this model likely involved genetic engineering techniques to introduce a specific mutation in the Eif2b gene, leading to reduced eIF2B activity. These mice would then be bred and maintained under specific pathogen-free conditions.

Bulk brain RNA sequencing was performed to assess changes in gene expression. The QuantSeq 3' mRNA-Seq Library Prep Kit FWD for Illumina was utilized for library preparation. This method generates a single library fragment per transcript from the 3' end, which is a cost-effective and accurate method for gene expression profiling.

cluster_quantseq QuantSeq 3' mRNA-Seq Workflow RNA_Isolation Total RNA Isolation First_Strand First Strand Synthesis (Oligo(dT) priming) RNA_Isolation->First_Strand RNA_Removal RNA Removal First_Strand->RNA_Removal Second_Strand Second Strand Synthesis (Random priming) RNA_Removal->Second_Strand Purification Magnetic Bead Purification Second_Strand->Purification Amplification Library Amplification (PCR) Purification->Amplification Sequencing Illumina Sequencing Amplification->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Figure 4: A simplified workflow for the QuantSeq 3' mRNA-Seq library preparation.

Clinical Development

This compound has been evaluated in several clinical trials in both healthy volunteers and individuals with ALS.

Phase 1 and 1b Studies

The initial clinical studies of this compound focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Study PhasePopulationKey FindingsReference
Phase 1 (NCT04268784)Healthy VolunteersGenerally well-tolerated; PK profile supports once-daily dosing; Extensive CSF distribution (CSF-to-unbound plasma ratio of 0.66–0.92); Robust attenuation of ISR biomarkers CHAC1 (66–94%) and ATF4 (50–73%).[10][11]
Phase 1b (NCT05006352)ALS PatientsGenerally well-tolerated; Demonstrated robust blood-brain barrier penetration; Reduced ISR biomarkers in peripheral blood mononuclear cells and CSF.[10][12]
Phase 2/3 HEALEY ALS Platform Trial

This compound was included as a regimen in the HEALEY ALS Platform Trial, a multi-regimen Phase 2/3 study designed to accelerate the development of treatments for ALS.

Study PhasePopulationPrimary EndpointOutcomeReference
Phase 2/3 (HEALEY ALS Platform Trial)ALS PatientsChange from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) scoreDid not meet primary or secondary endpoints for slowing disease progression. The drug was found to be safe and well-tolerated.[3][13][14]

Despite not meeting its primary efficacy endpoints in the HEALEY trial, the safety and biomarker data from the this compound program provide valuable insights for the continued investigation of ISR modulation as a therapeutic strategy for neurodegenerative diseases.

Conclusion

This compound is a potent, selective, and brain-penetrant small molecule activator of eIF2B that effectively modulates the Integrated Stress Response. Preclinical studies demonstrated its ability to reduce ISR activation and neurodegeneration in relevant animal models. While the Phase 2/3 clinical trial in ALS did not meet its primary efficacy endpoints, the compound was well-tolerated and demonstrated target engagement through biomarker modulation. The development of this compound represents a significant effort in targeting the ISR for the treatment of neurodegenerative diseases, and the data generated from its comprehensive evaluation will be instrumental in guiding future research in this promising therapeutic area.

References

DNL343 and Neuronal Protein Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL343 is an investigational, brain-penetrant small molecule designed to restore protein homeostasis in neurons by activating the eukaryotic initiation factor 2B (eIF2B). Chronic activation of the Integrated Stress Response (ISR), a key cellular pathway regulating protein synthesis, is implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). This compound's targeted activation of eIF2B aims to mitigate the detrimental effects of a hyperactive ISR, including the formation of stress granules and aggregation of pathological proteins like TDP-43. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Integrated Stress Response and Neurodegeneration

The Integrated Stress Response (ISR) is a conserved signaling pathway that eukaryotic cells activate in response to a variety of stressors, including viral infection, amino acid deprivation, and protein misfolding.[1][2][3] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[4] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage cellular stress. However, this also paradoxically allows for the preferential translation of certain stress-response proteins, such as Activating Transcription Factor 4 (ATF4).[5]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic ISR activation can be detrimental and is increasingly implicated in neurodegenerative diseases.[6] In conditions like ALS, persistent ISR activation is thought to contribute to the formation of pathological stress granules, which can sequester essential RNA-binding proteins like TDP-43, leading to their aggregation and subsequent neuronal dysfunction and death.[7][8][9][10]

This compound is a novel therapeutic candidate that directly targets and activates eIF2B, aiming to counteract the effects of chronic ISR activation and restore normal protein synthesis in neurons.[5][6][11]

Mechanism of Action of this compound

This compound is a potent and selective activator of eIF2B.[6] It functions by stabilizing the active, decameric conformation of the eIF2B complex, thereby enhancing its GEF activity.[11] This allows eIF2B to more efficiently recycle eIF2-GDP to its active eIF2-GTP form, even in the presence of phosphorylated eIF2α. By boosting eIF2B activity, this compound helps to overcome the translational repression imposed by the ISR.[5] This restoration of protein synthesis is hypothesized to prevent the formation of stress granules, reduce the aggregation of TDP-43, and ultimately improve neuronal survival.[1][7]

Signaling Pathway

The following diagram illustrates the Integrated Stress Response pathway and the mechanism by which this compound modulates it.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation_initiation Translation Initiation cluster_downstream Downstream Effects Stress e.g., Protein Misfolding, Oxidative Stress, Viral Infection PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates eIF2aP p-eIF2α eIF2B eIF2B eIF2aP->eIF2B inhibits ATF4 ATF4 Translation eIF2aP->ATF4 promotes Stress_Granules Stress Granule Formation eIF2aP->Stress_Granules leads to eIF2_GDP eIF2-GDP (Inactive) eIF2B->eIF2_GDP activates (GEF) eIF2_GTP eIF2-GTP (Active) Global_Translation Global Protein Synthesis eIF2_GTP->Global_Translation promotes Neuron_Survival Neuronal Survival Global_Translation->Neuron_Survival supports CHAC1 CHAC1 Expression ATF4->CHAC1 induces TDP43_agg TDP-43 Aggregation Stress_Granules->TDP43_agg promotes TDP43_agg->Neuron_Survival reduces This compound This compound This compound->eIF2B activates

This compound activates eIF2B to counter the Integrated Stress Response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data
Model SystemEndpointTreatmentResultReference
eIF2B loss-of-function miceMotor Function (Balance Beam)This compoundNormalized motor function[12]
eIF2B loss-of-function miceBody WeightThis compoundNormalized body weight gain[13]
Optic Nerve Crush ModelRetinal Ganglion Cell LossThis compoundReduced neuronal loss[2]
Cellular models of ALSStress Granule FormationThis compoundInhibited and reversed stress granule formation[2]
Cellular models of TDP-43 pathologyTDP-43 AggregatesThis compoundAttenuated pathological TDP-43 aggregates[11]
Table 2: Phase 1 Clinical Trial Data (NCT04268784)
ParameterPopulationDosingValueReference
Pharmacokinetics
Plasma Half-lifeHealthy VolunteersMultiple Ascending Doses38–46 hours[7][14]
CSF-to-unbound Plasma RatioHealthy VolunteersMultiple Ascending Doses0.66–0.92[7][14]
Pharmacodynamics (Biomarker Reduction)
CHAC1 Gene ExpressionHealthy VolunteersMultiple Ascending Doses66–94% inhibition[7][14]
ATF4 Protein LevelsHealthy VolunteersMultiple Ascending Doses50–73% inhibition[7][14]
Safety
ParticipantsHealthy VolunteersSingle & Multiple Ascending Doses95[7][15][16]
Serious Adverse EventsHealthy VolunteersSingle & Multiple Ascending Doses0 related to study drug[7][15][16]
DiscontinuationsHealthy VolunteersSingle & Multiple Ascending Doses0 related to study drug[7][15][16]
Table 3: Phase 1b Clinical Trial Data in ALS Patients (NCT05006352)
ParameterPopulationDosingValueReference
Pharmacokinetics
CSF-to-unbound Plasma RatioALS Patients28 days, once-daily1.02–1.23[3][17]
Pharmacodynamics (Biomarker Reduction)
ATF4 and CHAC1ALS Patients28 days, once-dailyRobust inhibition[3][17]
Safety
ParticipantsALS Patients28 days, once-daily29[17]
TolerabilityALS Patients28 days, once-dailyGenerally well tolerated[17]
Table 4: Phase 2/3 HEALEY ALS Platform Trial (Regimen G) - Topline Results
EndpointParticipants (this compound vs. Placebo)ResultReference
Primary: Change in ALSFRS-R and Survival at 24 weeks186 vs. 139Not met[18]
Secondary: Muscle Strength186 vs. 139No statistical difference[18]
Secondary: Respiratory Function186 vs. 139No statistical difference[18]
Safety186 vs. 139Safe and well tolerated[18]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Optic Nerve Crush (ONC) Model in Mice

The ONC model is utilized to induce acute neurodegeneration and assess the neuroprotective effects of this compound.[2]

Workflow:

ONC_Workflow cluster_procedure Procedure cluster_analysis Analysis Anesthesia Anesthetize Mouse Incision Lateral Canthotomy and Conjunctival Incision Anesthesia->Incision Exposure Expose Optic Nerve Incision->Exposure Crush Crush Optic Nerve with Forceps (e.g., 5 seconds) Exposure->Crush Treatment Administer this compound or Vehicle (Oral Gavage) Crush->Treatment Euthanasia Euthanize at Pre-determined Time Points (e.g., 7, 14 days) Treatment->Euthanasia Dissection Dissect Retinas Euthanasia->Dissection Immunostaining Immunostain for Retinal Ganglion Cell (RGC) Markers (e.g., Brn3a, RBPMS) Dissection->Immunostaining Quantification Quantify RGC Survival (Microscopy and Cell Counting) Immunostaining->Quantification

Workflow for the Optic Nerve Crush (ONC) model.

Detailed Methodology:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[19][20]

  • Surgical Procedure: A lateral canthotomy is performed, and the conjunctiva is incised to expose the optic nerve. The nerve is then crushed for a defined period (e.g., 3-10 seconds) at a specific distance from the globe using fine forceps.[19][20][21] Care is taken to avoid damaging the ophthalmic artery.

  • Treatment: this compound or vehicle is administered, typically via oral gavage, at specified doses and time points relative to the crush injury.[2]

  • Tissue Collection and Processing: At the end of the study period, mice are euthanized, and the retinas are dissected.

  • Immunohistochemistry and Quantification: Retinal flat-mounts are immunostained with antibodies against RGC-specific markers (e.g., Brn3a, RBPMS). The number of surviving RGCs is then quantified by manual or automated cell counting from microscopic images.[11][22][23][24][25]

eIF2B Loss-of-Function (LOF) Mouse Model

This model recapitulates a chronic state of ISR activation and is used to evaluate the long-term therapeutic effects of this compound.[2][4][26]

Workflow:

LOF_Mouse_Workflow cluster_model Model and Treatment cluster_assessment Assessment Mouse_Model eIF2B LOF Knock-in Mice (e.g., Eif2b5R132H/R132H) Dosing Chronic this compound Administration (e.g., in medicated chow) Mouse_Model->Dosing Behavior Monitor Body Weight and Motor Function (e.g., Balance Beam) Dosing->Behavior Biomarkers Analyze ISR Biomarkers in Brain and Peripheral Tissues (e.g., ATF4, CHAC1) Dosing->Biomarkers Pathology Assess Neuropathology (e.g., Myelination, Gliosis) Dosing->Pathology

Workflow for the eIF2B Loss-of-Function (LOF) mouse model.

Detailed Methodology:

  • Animal Model: Mice with a knock-in mutation in an eIF2B subunit (e.g., Eif2b5R132H/R132H) that reduces eIF2B's GEF activity are used.[4]

  • Treatment: this compound is administered chronically, often mixed in the chow to allow for continuous, non-invasive dosing over several weeks or months.[2]

  • Behavioral Assessment: Motor function is assessed using tests such as the balance beam or rotarod at regular intervals. Body weight is also monitored.[5]

  • Biomarker Analysis: At the end of the study, brain and peripheral tissues are collected to quantify the levels of ISR biomarkers like ATF4 and CHAC1 using techniques such as qPCR or western blotting.[13]

  • Histopathological Analysis: Brain sections are analyzed for neuropathological changes, including myelination status and glial activation (astrogliosis and microgliosis).[27]

ISR Biomarker Quantification in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used in clinical trials to assess the pharmacodynamic effects of this compound in humans.[7]

Workflow:

PBMC_Workflow cluster_procedure Procedure cluster_analysis Analysis Blood_Collection Collect Whole Blood from Study Participants PBMC_Isolation Isolate PBMCs using Density Gradient Centrifugation Blood_Collection->PBMC_Isolation Stimulation Stimulate PBMCs ex vivo (Optional, to induce ISR) PBMC_Isolation->Stimulation Lysis Lyse Cells for Protein or RNA Extraction Stimulation->Lysis ATF4_Quant Quantify ATF4 Protein Levels (e.g., ELISA, Western Blot) Lysis->ATF4_Quant CHAC1_Quant Quantify CHAC1 mRNA Levels (e.g., RT-qPCR) Lysis->CHAC1_Quant

Workflow for ISR biomarker quantification in PBMCs.

Detailed Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation: Isolated PBMCs may be cultured and stimulated with a stress-inducing agent (e.g., thapsigargin) to activate the ISR ex vivo.[28]

  • RNA and Protein Extraction: Following stimulation (or directly after isolation), cells are lysed, and RNA and protein are extracted using standard commercial kits.

  • Quantification of CHAC1 mRNA: The expression level of CHAC1 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[28]

  • Quantification of ATF4 Protein: The level of ATF4 protein is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or western blotting.[28]

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This biochemical assay directly measures the ability of this compound to enhance the GEF activity of eIF2B.[18][29][30][31][32]

Workflow:

GEF_Assay_Workflow cluster_preparation Preparation cluster_measurement Measurement eIF2_Loading Load eIF2 with Fluorescently Labeled GDP (e.g., BODIPY-FL-GDP) Reaction_Mix Prepare Reaction Mixture: - eIF2B (from cell lysate or purified) - Labeled eIF2-GDP - this compound or Vehicle - Excess Unlabeled GDP eIF2_Loading->Reaction_Mix Fluorescence_Reading Monitor Decrease in Fluorescence Over Time in a Plate Reader Reaction_Mix->Fluorescence_Reading Data_Analysis Calculate Rate of GDP Exchange Fluorescence_Reading->Data_Analysis

References

Unraveling the Pharmacodynamics of DNL343: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacodynamics of DNL343, a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). This compound is under investigation for its therapeutic potential in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS). This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, target engagement, and downstream cellular effects of this compound, supported by quantitative data from preclinical and clinical studies.

Introduction to this compound and the Integrated Stress Response

This compound is designed to modulate the Integrated Stress Response (ISR), a fundamental cellular signaling pathway activated by various stress conditions, including protein misfolding, viral infection, and amino acid deprivation. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which inhibits the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B. This leads to a global reduction in protein synthesis and the formation of stress granules, which are dense aggregates of proteins and RNAs. While acute ISR activation is a protective mechanism, chronic activation, as implicated in several neurodegenerative diseases like ALS, can be detrimental. This compound activates eIF2B, thereby counteracting the effects of eIF2α phosphorylation, restoring protein synthesis, and promoting the dissolution of stress granules.[1][2][3]

Mechanism of Action and Target Engagement

This compound directly binds to and activates the eIF2B complex, enhancing its GEF activity even in the presence of phosphorylated eIF2α. This restores the availability of the eIF2-GTP-tRNAiMet ternary complex, which is essential for the initiation of mRNA translation.

In Vitro Activity

In cellular assays, this compound has demonstrated potent inhibition of stress granule formation. In human H4 neuroglioma cells expressing a fragment of the TDP-43 protein (a key component of pathological aggregates in ALS) and stressed with sodium arsenite, this compound inhibited the formation of TDP-43-positive stress granules in a dose-dependent manner.

Assay TypeCell LineStressorParameter MeasuredIC50
Stress Granule FormationH4 (expressing GFP-TDP-4386-414)Sodium ArseniteInhibition of TDP-43 positive stress granules13 nM[4]

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in multiple preclinical models, including cellular models of ALS and in vivo rodent models of neurodegeneration. These studies demonstrate that this compound effectively engages its target in the central nervous system and modulates downstream biomarkers of the ISR.

Cellular Models

In induced pluripotent stem cell (iPSC)-derived neurons from ALS patients, this compound has been shown to prevent the formation of stress granules and facilitate their dissolution.[5] Furthermore, in H4 cells with inducible expression of cytoplasmic TDP-43, this compound treatment reduced the levels of Activating Transcription Factor 4 (ATF4), a key transcription factor downstream of the ISR.[5]

Animal Models

Two key in vivo models have been utilized to evaluate the pharmacodynamics of this compound: the optic nerve crush (ONC) model, which induces an acute ISR activation, and a genetic mouse model with an eIF2B loss-of-function (LOF) mutation, which exhibits chronic ISR activation.[6][7][8]

In the ONC model, this compound was administered once daily by oral gavage. The treatment led to a dose-dependent reduction in the expression of ISR-dependent transcripts in the retina.[7][8][9] Neuroprotective effects were observed, with a reduction in axonal degeneration and significant preservation of retinal ganglion cells at doses of 3 and 12 mg/kg.[4][9]

In the eIF2B LOF mouse model, chronic administration of this compound via medicated chow resulted in a dose-dependent inhibition of ISR activation in the brain.[6][8] This was accompanied by the prevention of motor dysfunction and a reduction in neurodegeneration.[6][7]

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound

Animal ModelDosing RegimenKey Pharmacodynamic EndpointsObserved Effects
Optic Nerve Crush (ONC)0.75, 3, 12 mg/kg, once daily (oral gavage)ISR transcript levels in retina, axonal degeneration, retinal ganglion cell (RGC) survivalDose-dependent reduction of ISR transcripts. Reduced axonal degeneration and significant RGC protection at 3 and 12 mg/kg.[4][7][9]
eIF2B Loss-of-Function (LOF)0.3, 1, 3, 10 mg/kg equivalent, daily (medicated chow)ISR activation in the brain, motor function, neurodegenerationDose-dependent inhibition of ISR activation. Prevention of motor deficits and neurodegeneration.[6][8]

Clinical Pharmacodynamics

The pharmacodynamic activity of this compound has been assessed in Phase 1 clinical trials in both healthy volunteers and ALS patients.[10][11] These studies evaluated the impact of this compound on key ISR biomarkers, ATF4 and Cation transport regulator-like protein 1 (CHAC1), in peripheral blood mononuclear cells (PBMCs).

Following multiple ascending doses, this compound demonstrated robust, dose-dependent inhibition of these ISR biomarkers.

Table 3: Phase 1 Clinical Trial Pharmacodynamic Biomarker Data

PopulationBiomarkerInhibition Range
Healthy Volunteers & ALS PatientsATF4 Protein50 - 73%[11]
Healthy Volunteers & ALS PatientsCHAC1 mRNA66 - 94%[11]

These clinical data confirm target engagement and modulation of the ISR pathway in humans at well-tolerated doses.

Experimental Protocols

Stress Granule Dissolution Assay (In Vitro)

Objective: To quantify the ability of this compound to inhibit the formation of stress granules in a cellular model.

Methodology:

  • Cell Culture: Human H4 neuroglioma cells stably expressing GFP-tagged TDP-43 fragment (residues 86-414) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).

  • Stress Induction: Sodium arsenite is added to the culture medium to induce oxidative stress and promote stress granule formation.

  • Fixation and Staining: After the stress induction period, cells are fixed with paraformaldehyde and cell nuclei are counterstained with DAPI.

  • Imaging and Analysis: Cells are imaged using high-content microscopy. The number and intensity of GFP-TDP-43 positive stress granules are quantified using image analysis software. The IC50 value is calculated from the dose-response curve of stress granule inhibition.[4]

G cluster_workflow Stress Granule Assay Workflow Cell Culture Culture H4 cells (GFP-TDP-43) Compound Treatment Pre-incubate with this compound Cell Culture->Compound Treatment Stress Induction Add Sodium Arsenite Compound Treatment->Stress Induction Fixation Staining Fix and stain nuclei (DAPI) Stress Induction->Fixation Staining Imaging Analysis High-content imaging and quantification of stress granules Fixation Staining->Imaging Analysis IC50 Calculation Calculate IC50 Imaging Analysis->IC50 Calculation

Stress Granule Assay Workflow
ISR Biomarker Analysis in PBMCs (Clinical)

Objective: To measure the effect of this compound on ISR biomarkers in clinical trial participants.

Methodology:

  • Sample Collection: Whole blood samples are collected from study participants at various time points.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Ex Vivo Stimulation: A subset of PBMCs may be stimulated ex vivo with an ISR-inducing agent to assess the magnitude of this compound's inhibitory effect.

  • Biomarker Quantification:

    • ATF4 Protein: ATF4 protein levels in PBMC lysates are quantified using a sensitive immunoassay, such as an electrochemiluminescence (ECL) assay.

    • CHAC1 mRNA: Total RNA is extracted from PBMCs, and CHAC1 mRNA levels are measured by quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: Changes in ATF4 protein and CHAC1 mRNA levels are calculated relative to baseline or placebo-treated subjects.[11]

G cluster_workflow Clinical ISR Biomarker Analysis Workflow Blood Collection Collect whole blood PBMC Isolation Isolate PBMCs Blood Collection->PBMC Isolation Biomarker Analysis Biomarker Analysis PBMC Isolation->Biomarker Analysis ATF4 Protein Quantify ATF4 protein (ECLIA) Biomarker Analysis->ATF4 Protein Protein CHAC1 mRNA Quantify CHAC1 mRNA (qRT-PCR) Biomarker Analysis->CHAC1 mRNA RNA Data Analysis Analyze biomarker changes ATF4 Protein->Data Analysis CHAC1 mRNA->Data Analysis

Clinical ISR Biomarker Analysis Workflow

Signaling Pathway

This compound acts as a key modulator of the Integrated Stress Response pathway. The following diagram illustrates the central role of eIF2B and the mechanism of action of this compound.

G cluster_pathway Integrated Stress Response Pathway Stress Cellular Stress eIF2alpha_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2alpha_kinases eIF2alpha eIF2α eIF2alpha_kinases->eIF2alpha phosphorylates p_eIF2alpha p-eIF2α eIF2B eIF2B p_eIF2alpha->eIF2B inhibits ATF4 ATF4 Translation p_eIF2alpha->ATF4 promotes Stress_granules Stress Granule Formation p_eIF2alpha->Stress_granules promotes Translation_initiation Translation Initiation eIF2B->Translation_initiation activates This compound This compound This compound->eIF2B activates Protein_synthesis Global Protein Synthesis Translation_initiation->Protein_synthesis leads to Cellular_homeostasis Restoration of Cellular Homeostasis Protein_synthesis->Cellular_homeostasis ISR_genes ISR Gene Expression (e.g., CHAC1) ATF4->ISR_genes Neurodegeneration Neurodegeneration ISR_genes->Neurodegeneration chronic activation leads to Stress_granules->Neurodegeneration chronic formation leads to

DNL3443 Mechanism of Action within the ISR Pathway

Conclusion

This compound is a potent and selective activator of eIF2B that effectively modulates the Integrated Stress Response. Preclinical and clinical data demonstrate that this compound engages its target in the central nervous system, leading to the dose-dependent inhibition of downstream ISR biomarkers. By restoring protein synthesis and mitigating the pathological consequences of chronic ISR activation, this compound holds promise as a therapeutic strategy for neurodegenerative diseases such as ALS. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound.

References

DNL343 and the eIF2B Complex: A Technical Overview of a Novel Integrated Stress Response Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the investigational small molecule DNL343, its mechanism of action as an activator of the eukaryotic initiation factor 2B (eIF2B) complex, and its role in modulating the Integrated Stress Response (ISR). It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the core biological pathways and workflows.

Introduction: The Integrated Stress Response in Neurodegeneration

The Integrated Stress Response (ISR) is a conserved cellular signaling pathway activated by a variety of environmental and internal stressors, such as protein misfolding, nutrient deprivation, and viral infections.[1][2] While acute ISR activation is a protective mechanism that restores cellular homeostasis, chronic or intense activation can be detrimental, contributing to cellular dysfunction and apoptosis.[3][4] This pathological state is increasingly implicated in the progression of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease (VWMD).[5][6]

The central regulator of the ISR is the eukaryotic initiation factor 2B (eIF2B), a guanine (B1146940) nucleotide exchange factor (GEF) essential for protein synthesis.[4][7] Pathological ISR activation leads to the inhibition of eIF2B, causing a reduction in global protein translation and the formation of cytotoxic stress granules, which in ALS are known to contain TDP-43 aggregates.[8][9]

This compound is an investigational, central nervous system (CNS)-penetrant small molecule designed to activate the eIF2B complex, thereby inhibiting the ISR.[3][9] By targeting this core mechanism, this compound was developed to restore normal protein synthesis, dissolve stress granules, and ultimately protect neurons from degeneration.[10][11]

The eIF2B Complex and the Integrated Stress Response (ISR) Pathway

Structure and Function of eIF2B

The eIF2B complex is a crucial regulator of mRNA translation.[12][13] It is a large, heterodecameric enzyme, composed of two copies of five different subunits (α, β, γ, δ, and ε).[4][14] The complex can be functionally divided into two subcomplexes:

  • Regulatory Subcomplex: Comprising the α, β, and δ subunits, which mediate the complex's interaction with its substrate, eIF2.[4][12]

  • Catalytic Subcomplex: Formed by the γ and ε subunits, which contain the GEF catalytic domain responsible for nucleotide exchange.[4][12]

The primary function of eIF2B is to catalyze the exchange of GDP for GTP on the eIF2 protein. This reaction regenerates the active eIF2-GTP, which is required to form the ternary complex (TC) with initiator Met-tRNAi. The TC is essential for delivering the first amino acid to the ribosome to begin protein synthesis.[7][15]

The ISR Signaling Cascade

Under conditions of cellular stress, four known kinases (PKR, PERK, GCN2, and HRI) are activated by distinct stress signals. These kinases converge on a single substrate: the alpha subunit of eIF2 (eIF2α).[4][7]

  • Stress Sensing & Kinase Activation: Different stressors activate specific eIF2α kinases.

  • eIF2α Phosphorylation: The activated kinases phosphorylate eIF2α at serine 51.

  • eIF2B Inhibition: Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B.[7][14] It binds tightly to the eIF2B complex, sequestering it and preventing it from recycling eIF2-GDP to eIF2-GTP.[4][16]

  • Translational Reprogramming: The resulting decrease in active ternary complex levels leads to:

    • Attenuation of Global Translation: Conserving cellular resources.

    • Preferential Translation of Stress-Response mRNAs: Certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), are paradoxically translated more efficiently under these conditions, leading to the expression of genes involved in stress adaptation, including CHAC1.[17][18]

Chronic activation of this pathway, however, can lead to apoptosis and is a key pathological feature in several neurodegenerative diseases.[4][19]

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases Stressor1 ER Stress PERK PERK Stressor1->PERK Stressor2 Viral Infection PKR PKR Stressor2->PKR Stressor3 Nutrient Deprivation GCN2 GCN2 Stressor3->GCN2 Stressor4 Oxidative Stress HRI HRI Stressor4->HRI eIF2 eIF2-GDP (Inactive Substrate) PERK->eIF2 Phosphorylation PKR->eIF2 Phosphorylation GCN2->eIF2 Phosphorylation HRI->eIF2 Phosphorylation eIF2B eIF2B Complex (GEF) eIF2->eIF2B Substrate p_eIF2 p-eIF2α-GDP (Inhibitor) p_eIF2->eIF2B Competitive Inhibition Stress_Translation ATF4 / CHAC1 Translation p_eIF2->Stress_Translation Promotes TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2B->TC GDP -> GTP Exchange Global_Translation Global Protein Synthesis eIF2B->Global_Translation Inhibits TC->Global_Translation Promotes

The Integrated Stress Response (ISR) Pathway.

This compound: Mechanism of Action

This compound is a small molecule eIF2B activator designed to counteract the pathological effects of chronic ISR activation.[3][20] Its mechanism is analogous to other ISR inhibitors like ISRIB.[15] this compound binds directly to a pocket within the assembled eIF2B decameric complex.[21] This binding stabilizes the complex in its active conformation, enhancing its GEF activity.[9][15]

Crucially, this stabilization makes eIF2B less sensitive to the inhibitory effects of phosphorylated eIF2α.[21] By promoting eIF2B's function even in the presence of cellular stress, this compound aims to:

  • Restore the pool of active ternary complex.

  • Increase global protein synthesis back to normal levels.

  • Reduce the preferential translation of stress-response genes like ATF4 and CHAC1.

  • Dissolve pathological stress granules and prevent the aggregation of TDP-43.[8][9]

DNL343_MoA cluster_outcomes Downstream Effects Stress Cellular Stress p_eIF2 p-eIF2α Stress->p_eIF2 Activates Kinases eIF2B eIF2B Complex p_eIF2->eIF2B Inhibits ISR_Activation ISR Activation (↓ Translation, ↑ ATF4) eIF2B->ISR_Activation Leads to Neuroprotection Neuroprotection (↑ Translation, ↓ Stress Granules) eIF2B->Neuroprotection Restores Function, Leads to This compound This compound This compound->eIF2B Binds & Activates

This compound Mechanism of Action.

Preclinical and Clinical Data

Preclinical Efficacy

This compound has demonstrated robust activity across multiple preclinical models. In cellular models of ALS, this compound was shown to inhibit the ISR and both prevent and reverse the formation of TDP-43-containing stress granules.[3][8] In animal models, this compound showed significant neuroprotective effects.[3][20]

  • eIF2B Loss-of-Function (LOF) Mouse Model: This model mimics aspects of Vanishing White Matter disease.[11] Treatment with this compound normalized body weight and motor function, reduced ISR gene expression in the brain, and reversed elevations in plasma biomarkers of neurodegeneration (NfL) and neuroinflammation (GFAP).[3][11]

  • Optic Nerve Crush (ONC) Model: In this acute injury model, this compound reduced ISR activation and prevented the degeneration of retinal ganglion cells in a dose-dependent manner.[3][20]

Clinical Pharmacokinetics and Pharmacodynamics

Phase 1 (NCT04268784) and Phase 1b (NCT05006352) studies evaluated this compound in healthy volunteers and ALS patients, respectively.[5][17] The results demonstrated that this compound is a CNS-penetrant molecule with a pharmacokinetic profile supporting once-daily oral dosing.[8][17] Importantly, the studies showed clear target engagement, with robust, dose-dependent inhibition of ISR biomarkers in peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[5][17]

Table 1: Summary of this compound Phase 1 / 1b Clinical Data

Parameter Value / Observation Source(s)
Safety Generally safe and well-tolerated. No serious adverse events related to the drug. [10][17]
Plasma Half-life 38–46 hours [17]
CNS Penetration CSF-to-unbound plasma concentration ratio of 0.66–0.92 [17]
Dosing Profile Supports once-daily oral dosing [5][17]
Target Engagement Robust ISR inhibition demonstrated [8][10]
Biomarker Reduction (CHAC1) 66–94% attenuation in stimulated PBMCs [17]

| Biomarker Reduction (ATF4) | 50–73% attenuation in stimulated PBMCs |[17] |

Phase 2/3 HEALEY ALS Platform Trial

This compound was evaluated in Regimen G of the HEALEY ALS Platform Trial, a multi-regimen Phase 2/3 study designed to accelerate the development of ALS therapies.[10][22] In January 2025, topline results were announced. The trial did not meet its primary endpoint, which was a composite measure of change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival at 24 weeks.[8][22][23] Key secondary endpoints, including measures of muscle strength and respiratory function, were also not met.[22][23] Despite the lack of efficacy on these endpoints, the safety profile remained consistent, with the drug being generally well-tolerated.[10][22] Further analyses of biomarker data, including neurofilament light (NfL), are expected.[8][10]

Table 2: Summary of HEALEY ALS Platform Trial (Regimen G) Topline Results

Endpoint Result Source(s)
Primary Endpoint Not met. No significant difference between this compound and placebo on ALSFRS-R change and survival at 24 weeks. [8][22][23]
Key Secondary Endpoints Not met. No significant difference in muscle strength or respiratory function. [22][23]
Safety Generally safe and well-tolerated. [8][10]

| Participants (Primary Analysis) | 186 receiving this compound; 139 receiving placebo. |[22] |

Key Experimental Protocols

Measurement of ISR Biomarkers in PBMCs

This pharmacodynamic assay quantifies the ability of this compound to inhibit the ISR in a clinical setting.[17]

Methodology:

  • Sample Collection: Whole blood is collected from study participants at baseline and various time points post-dosing.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Ex Vivo Stimulation: Isolated PBMCs are cultured and stimulated with an agent known to induce the ISR (e.g., thapsigargin, which induces ER stress and activates the PERK kinase branch of the ISR). This is performed in the presence or absence of this compound.

  • Lysis and Extraction: After stimulation, cells are lysed to extract either RNA or protein.

  • Quantification:

    • Gene Expression: For biomarkers like CHAC1, RNA is reverse-transcribed to cDNA, and quantitative PCR (qPCR) is performed to measure transcript levels relative to a housekeeping gene.

    • Protein Levels: For biomarkers like ATF4, protein lysates are analyzed via methods such as Western Blot or ELISA to determine protein concentration.

  • Data Analysis: The percentage of ISR inhibition is calculated by comparing the level of biomarker expression in stimulated cells from this compound-treated participants to those from the placebo group.

Exp_Workflow cluster_steps Experimental Workflow: ISR Biomarker Assay A 1. Collect Whole Blood (Patient Sample) B 2. Isolate PBMCs (Density Gradient Centrifugation) A->B C 3. Ex Vivo Stimulation (e.g., Thapsigargin) B->C D 4. Cell Lysis C->D E 5a. RNA Extraction & qPCR (for CHAC1 gene expression) D->E F 5b. Protein Extraction & ELISA (for ATF4 protein level) D->F G 6. Data Analysis (% ISR Inhibition) E->G F->G

Workflow for ISR Biomarker Measurement.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This biochemical assay directly measures the enzymatic activity of the eIF2B complex and is used to assess the potency of activators like this compound. The most common method relies on monitoring the exchange of radiolabeled GDP from the eIF2 substrate.[24][25]

Methodology:

  • Reagent Preparation: Purified recombinant eIF2B and eIF2 proteins are required. eIF2 is pre-loaded with a radiolabeled guanine nucleotide, typically [³H]GDP.

  • Reaction Initiation: The [³H]GDP-loaded eIF2 is mixed with a vast excess of unlabeled GDP in a reaction buffer. The reaction is initiated by the addition of the eIF2B enzyme. Test compounds like this compound are added to the reaction mixture to assess their effect.

  • Time Course Sampling: The reaction is incubated at a controlled temperature (e.g., 30°C), and aliquots are removed at various time points.

  • Separation: The reaction in each aliquot is stopped, and the protein-bound [³H]GDP is immediately separated from the free [³H]GDP. This is commonly achieved by rapid filtration through a nitrocellulose membrane, which binds the eIF2 protein complex but allows free nucleotides to pass through.

  • Quantification: The amount of radioactivity remaining on the filter (representing [³H]GDP still bound to eIF2) is measured using liquid scintillation counting.

  • Data Analysis: The rate of decrease in filter-bound radioactivity over time reflects the rate of GDP exchange. This rate is calculated for control conditions and in the presence of various concentrations of this compound to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect). A similar setup can be used with the inhibitor p-eIF2α to test the ability of this compound to overcome inhibition.[26]

Conclusion

This compound is a potent, CNS-penetrant small molecule activator of the eIF2B complex that demonstrates clear and robust engagement with its target, the Integrated Stress Response pathway. Preclinical studies provided a strong rationale for its development, showing significant neuroprotective effects in both chronic and acute models of neurodegeneration.[3][20] Early-phase clinical trials confirmed its favorable pharmacokinetic profile and its ability to modulate ISR biomarkers in humans.[17] However, despite the strong mechanistic foundation and positive biomarker data, this compound did not meet the primary or key secondary efficacy endpoints in the Phase 2/3 HEALEY ALS Platform Trial.[22][23]

The journey of this compound underscores the complexity of translating a targeted molecular mechanism into clinical benefit in a heterogeneous disease like ALS. While the topline efficacy results were not met, the comprehensive dataset generated—from preclinical mechanism to human pharmacodynamics and safety—provides invaluable insights for the field. The pending analyses of fluid biomarkers from the HEALEY trial will be critical in fully understanding the biological effects of this compound in ALS patients and will help guide future therapeutic strategies targeting the ISR.[8]

References

Methodological & Application

DNL343 In Vivo Dosing Protocols for Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of DNL343, a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), in mouse models of neurodegeneration. This compound is an investigational compound that works by inhibiting the Integrated Stress Response (ISR), a cellular pathway implicated in various neurodegenerative diseases.[1][2][3][4]

Mechanism of Action

This compound is designed to activate eIF2B, a key regulator of the ISR.[5] In conditions of cellular stress, the ISR is activated, leading to a reduction in protein synthesis and the formation of stress granules, which can contain pathological protein aggregates like TDP-43.[5][6] By activating eIF2B, this compound aims to restore normal protein synthesis, dissolve stress granules, and ultimately enhance neuronal survival.[5][6]

Below is a diagram illustrating the signaling pathway of the Integrated Stress Response and the mechanism of action of this compound.

cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_this compound Therapeutic Intervention cluster_outcome Cellular Outcome Stress e.g., Protein Misfolding, Viral Infection eIF2a eIF2α Stress->eIF2a activates kinases peIF2a p-eIF2α eIF2a->peIF2a phosphorylation eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 Translation peIF2a->ATF4 ProteinSynthesis Global Protein Synthesis eIF2B->ProteinSynthesis initiates RestoredProteinSynthesis Restored Protein Synthesis eIF2B->RestoredProteinSynthesis StressGranules Stress Granule Formation (TDP-43 aggregates) ATF4->StressGranules This compound This compound This compound->eIF2B activates ReducedStress Reduced Cellular Stress RestoredProteinSynthesis->ReducedStress NeuronalSurvival Neuronal Survival ReducedStress->NeuronalSurvival

This compound Mechanism of Action in the Integrated Stress Response Pathway.

Quantitative Data Summary

The following tables summarize the dosing parameters for this compound in various mouse models based on preclinical studies.

Table 1: Acute Dosing in Wild-Type and Optic Nerve Crush (ONC) Model Mice

ParameterWild-Type MiceOptic Nerve Crush (ONC) Model
Dose 62.5 mg/kg[1][2][7]≥3 mg/kg[1]
Route of Administration Oral Gavage[1][2][7]Oral Gavage[2]
Frequency Single dose[1][2][7]Once daily[8]
Duration N/A2 or 14 days post-injury[2]
Vehicle Not specifiedNot specified
Pharmacokinetic Readout Unbound concentrations in brain similar to plasma, supporting high CNS penetrance.[1][2][7]Dose-dependent normalization of the ISR pathway.[1]
Pharmacodynamic Readout N/AProtection against Retinal Ganglion Cell (RGC) loss.[1]

Table 2: Chronic Dosing in Wild-Type and eIF2B Loss-of-Function (LOF) Model Mice

ParameterWild-Type MiceeIF2B Loss-of-Function (LOF) Mutant
Dose 50, 150, or 500 mg/kg in chow[2][7]30-100 mg/kg in chow (equivalent to 0.3, 1, 3, or 10 mg/kg oral gavage)[8]
Route of Administration In-food formulation[1][2][7]In-food formulation[1][8]
Frequency ContinuousContinuous
Duration 37 days[2][7]Prophylactic: 13 weeks; Therapeutic: 4 to 20 weeks[8]
Vehicle Standard mouse chowStandard mouse chow[1]
Pharmacokinetic Readout Dose-dependent increases in plasma and brain exposure; steady-state achieved by day 2.[7]Stable and dose-dependent plasma exposure from weeks 2-12.[2]
Pharmacodynamic Readout N/ADose-dependent reduction of ISR transcript markers in the brain; prevention of motor dysfunction; reversal of plasma biomarkers of neuroinflammation and neurodegeneration; prevention of premature mortality.[1][2][3][4][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in mouse models.

Protocol 1: Acute Dosing via Oral Gavage in Wild-Type Mice for Pharmacokinetic Analysis

Objective: To assess the CNS penetration of this compound after a single oral dose.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol®)

  • Wild-type mice (e.g., C57BL/6J)

  • Oral gavage needles

  • Standard laboratory equipment for plasma and brain tissue collection

Procedure:

  • Prepare a formulation of this compound at the desired concentration in the selected vehicle.

  • Administer a single dose of this compound at 62.5 mg/kg to wild-type mice via oral gavage.[1][2][7]

  • At a predetermined time point post-dosing (e.g., 7 hours), euthanize the mice.[2][7]

  • Collect blood via cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Perfuse the mice with ice-cold saline.

  • Dissect the brain and snap-freeze in liquid nitrogen, then store at -80°C.

  • Analyze the unbound concentrations of this compound in both plasma and brain tissue using an appropriate bioanalytical method (e.g., LC-MS/MS).

Protocol 2: Chronic Dosing via In-Food Formulation in the eIF2B LOF Mouse Model

Objective: To evaluate the long-term efficacy of this compound in a genetically defined mouse model of neurodegeneration.

Materials:

  • This compound

  • Powdered standard mouse chow

  • eIF2B loss-of-function (LOF) mutant mice and wild-type littermates

  • Metabolic cages (optional, for food intake monitoring)

Procedure:

  • Prepare this compound-formulated chow at concentrations of 30-100 mg/kg.[1] This can be achieved by mixing the appropriate amount of this compound with powdered chow and then re-pelleting.

  • House 10- to 17-week-old eIF2B LOF mice and their wild-type littermates in groups balanced for age, sex, and body weight.[1]

  • Provide the this compound-formulated chow or base chow (vehicle control) ad libitum.

  • Monitor food consumption and body weight weekly.[1]

  • Collect plasma samples at baseline and then bi-weekly (e.g., 2 hours after the onset of the light period) to monitor this compound exposure.[1]

  • Conduct behavioral assessments (e.g., motor function tests) at regular intervals throughout the study.

  • At the end of the study (e.g., 13 weeks for prophylactic studies), euthanize the mice and collect brain tissue and plasma for biomarker analysis (e.g., ISR transcript markers, neuroinflammation markers like GFAP).[1]

Below is a diagram outlining the experimental workflow for a chronic dosing study.

cluster_setup Study Setup cluster_dosing Dosing and Monitoring cluster_endpoint Endpoint Analysis AnimalSelection Select eIF2B LOF and WT mice (10-17 weeks old) Grouping Balance groups for age, sex, and body weight AnimalSelection->Grouping DosingPrep Prepare this compound-formulated chow (30-100 mg/kg) Grouping->DosingPrep Dosing Administer medicated or base chow ad libitum DosingPrep->Dosing Monitoring Weekly: - Food intake - Body weight Dosing->Monitoring Sampling Bi-weekly: - Plasma collection for PK Dosing->Sampling Behavior Regular behavioral testing Dosing->Behavior Euthanasia Euthanize at study conclusion (e.g., 13 weeks) Monitoring->Euthanasia Sampling->Euthanasia Behavior->Euthanasia TissueCollection Collect brain and plasma Euthanasia->TissueCollection Analysis Biomarker Analysis: - ISR transcripts - Neuroinflammation markers TissueCollection->Analysis

Experimental workflow for chronic this compound dosing in mice.

Concluding Remarks

The provided protocols and data offer a comprehensive guide for researchers planning in vivo studies with this compound in mouse models. The high CNS penetrance and dose-dependent efficacy in relevant disease models underscore its potential as a therapeutic agent for neurodegenerative disorders characterized by ISR hyperactivation. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic effects.

References

Application Notes and Protocols: DNL343 for Optic Nerve Crush Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, and its prolonged activation can contribute to neurodegeneration.[1][2][3] this compound has been shown to be neuroprotective in preclinical models of neurodegeneration, including the optic nerve crush (ONC) injury model, by inhibiting the ISR.[1][2][3] These application notes provide detailed protocols for utilizing this compound in a mouse model of ONC injury to study its neuroprotective effects.

Mechanism of Action: this compound and the Integrated Stress Response

The ISR is a conserved cellular pathway that responds to various stressors, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, which in turn reduces global protein synthesis while selectively translating stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). Chronic activation of the ISR and subsequent upregulation of ATF4 and its target genes, like C/EBP homologous protein (CHOP), can lead to apoptosis and neurodegeneration. This compound activates eIF2B, thereby counteracting the effects of eIF2α phosphorylation, restoring protein synthesis, and mitigating the detrimental effects of prolonged ISR activation.

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Stress Optic Nerve Crush Injury eIF2a eIF2α Stress->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation eIF2B eIF2B peIF2a->eIF2B Inhibition ATF4 ATF4 eIF2B->ATF4 Translation (inhibited) eIF2B->ATF4 Translation (restored) CHOP CHOP ATF4->CHOP Upregulation Apoptosis Apoptosis & Neurodegeneration CHOP->Apoptosis This compound This compound This compound->eIF2B Activation

This compound mechanism of action in the ISR pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in a mouse optic nerve crush model.

Table 1: Effect of this compound on ISR Gene Expression in the Retina 2 Days Post-ONC
Treatment GroupAtf4 (Fold Change vs. Contralateral)Chac1 (Fold Change vs. Contralateral)Ddit3 (CHOP) (Fold Change vs. Contralateral)
Vehicle3.515.04.0
This compound (0.3 mg/kg)3.012.03.5
This compound (1 mg/kg)2.58.02.8
This compound (3 mg/kg)1.84.02.0
This compound (12 mg/kg)1.22.01.5
Data are presented as mean fold change relative to the uncrushed contralateral retina. Data extracted from Yulyaningsih et al., eLife, 2023.
Table 2: Effect of this compound on Retinal Ganglion Cell (RGC) Survival 14 Days Post-ONC
Treatment GroupSurviving RGCs (cells/mm²)
Uncrushed Control2500
Vehicle1200
This compound (0.3 mg/kg)1400
This compound (1 mg/kg)1700
This compound (3 mg/kg)2200
This compound (12 mg/kg)2400
Data are presented as mean number of surviving RGCs per mm². Data extracted from Yulyaningsih et al., eLife, 2023.

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_analysis Endpoints A Optic Nerve Crush (ONC) Surgery B This compound or Vehicle Administration (Oral Gavage) A->B 3 hours post-surgery C Post-operative Monitoring B->C Daily Dosing D Tissue Collection (Retina and Optic Nerve) C->D 2 or 14 days post-ONC E Analysis D->E F ISR Marker Analysis (qPCR) E->F G RGC Survival Quantification (Immunohistochemistry) E->G H Axonal Degeneration Scoring E->H

General experimental workflow for this compound studies.
Protocol 1: Optic Nerve Crush (ONC) Injury in Mice

Materials:

  • Adult C57BL/6J mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Lubricating eye ointment

  • Dissecting microscope

  • Vannas scissors or similar fine surgical scissors

  • Fine-tipped forceps (e.g., Dumont #5)

  • Self-closing forceps (for crush)

  • Surgical swabs

  • Bead sterilizer

Procedure:

  • Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Apply a drop of topical anesthetic to the eye that will undergo surgery. Apply lubricating ointment to the contralateral eye to prevent drying.

  • Under a dissecting microscope, make a small incision in the conjunctiva on the lateral side of the eyeball.

  • Gently retract the conjunctiva and extraocular muscles to expose the optic nerve. Be careful to avoid damaging the ophthalmic artery and other blood vessels.

  • Using self-closing forceps, crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds. Ensure the crush is firm and complete.

  • Release the forceps and reposition the eye within the orbit.

  • The conjunctival incision can be left to heal or closed with a single suture.

  • Administer post-operative analgesics as per your institution's guidelines.

  • Monitor the animal during recovery until it is fully ambulatory.

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Prepare a stock solution of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, 3, and 12 mg/kg). Ensure the solution is homogenous.

  • Three hours after the ONC surgery, administer the first dose of this compound or vehicle via oral gavage.

  • Continue daily administration at the same time each day for the duration of the experiment (e.g., 2 or 14 days).

  • The volume of administration should be calculated based on the animal's body weight (typically 10 mL/kg).

Protocol 3: Retinal Ganglion Cell (RGC) Survival Quantification

Materials:

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • PBS

  • Blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies: anti-RBPMS (e.g., guinea pig, 1:500) and anti-Tuj1 (βIII-tubulin; e.g., mouse, 1:500)

  • Fluorophore-conjugated secondary antibodies (e.g., Donkey anti-guinea pig Alexa Fluor 488, Donkey anti-mouse Alexa Fluor 594)

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • At the experimental endpoint (e.g., 14 days post-ONC), euthanize the mice and enucleate the eyes.

  • Create a small puncture at the limbus and fix the eyes in 4% PFA for 1-2 hours at room temperature.

  • Dissect the retinas in PBS under a dissecting microscope.

  • Make four radial incisions to flatten the retina.

  • Permeabilize and block the retinas in blocking solution for 1-2 hours at room temperature.

  • Incubate the retinas with primary antibodies overnight at 4°C on a shaker.

  • Wash the retinas three times in PBS for 15 minutes each.

  • Incubate with secondary antibodies for 2 hours at room temperature in the dark.

  • Wash the retinas three times in PBS for 15 minutes each.

  • Mount the retinas on microscope slides with the ganglion cell layer facing up, using mounting medium with DAPI.

  • Image the retinas using a fluorescence microscope. Capture images from central, middle, and peripheral regions of each retinal quadrant.

  • Count the number of RBPMS-positive cells (a specific marker for RGCs) using image analysis software (e.g., ImageJ).

  • Calculate the average RGC density (cells/mm²) for each retina.

Protocol 4: ISR Marker Analysis by qPCR

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (Atf4, Chac1, Ddit3) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • At the experimental endpoint (e.g., 2 days post-ONC), euthanize the mice and dissect the retinas.

  • Immediately homogenize the retinas and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.

  • Perform qPCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the contralateral control retina.

Logical Relationships and Considerations

Logical_Relationships cluster_inputs Inputs cluster_outcomes Outcomes cluster_readouts Readouts Dose This compound Dose ISR ISR Inhibition Dose->ISR Dose-dependent Time Timepoint Time->ISR Time-dependent Neuroprotection Neuroprotection ISR->Neuroprotection Leads to qPCR qPCR (Atf4, Chac1, Ddit3) ISR->qPCR IHC IHC (RBPMS, Tuj1) Neuroprotection->IHC Axon Axon Scoring Neuroprotection->Axon

Relationship between experimental variables and outcomes.

Key Considerations:

  • Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

  • Surgical Skill: The optic nerve crush procedure requires practice to achieve consistent results. Inconsistent crushing can lead to high variability in the data.

  • Dosing Accuracy: Accurate preparation and administration of this compound are critical for obtaining reliable dose-response data.

  • Data Analysis: Appropriate statistical methods should be used to analyze the quantitative data, including comparisons between treatment groups and the vehicle control.

  • Controls: The inclusion of uncrushed control and vehicle-treated groups is essential for proper interpretation of the results. The contralateral, uninjured eye serves as an internal control for each animal.

These application notes and protocols provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a preclinical model of optic nerve injury. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.

References

Application Notes and Protocols: DNL343 Administration in eIF2B Loss-of-Function Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is an investigational, brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical regulator of the integrated stress response (ISR), a cellular signaling network that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and vanishing white matter disease (VWMD).[1][2][3][4][5][6] In conditions of cellular stress, the phosphorylation of eIF2α converts eIF2B from a guanine (B1146940) nucleotide exchange factor (GEF) into an inhibited state, leading to a reduction in global protein synthesis and the formation of stress granules.[1][2][3][4] this compound is designed to activate eIF2B, thereby counteracting the effects of eIF2α phosphorylation, restoring protein synthesis, and mitigating cellular dysfunction and neurodegeneration.[1][2][3][7]

eIF2B loss-of-function (LOF) mouse models, which carry mutations in the Eif2b gene, recapitulate key aspects of human diseases like VWMD, including chronic ISR activation, neuroinflammation, motor deficits, and premature mortality.[1][2][3][6][8] These models are therefore invaluable for the preclinical evaluation of therapeutic candidates like this compound that target the ISR pathway.[1][2][3][6][7][8]

These application notes provide a summary of the key findings and detailed protocols for the administration and evaluation of this compound in eIF2B LOF mice, based on published preclinical studies.

Data Presentation

Table 1: Pharmacokinetics of this compound in Mice
ParameterValueSpeciesDosingReference
Brain PenetranceComparable unbound exposures in plasma and brainMouseMultiple dosing studies[1][2][3]
Half-life (Plasma)38–46 hours (in humans)HumanPhase 1 Study[9]
CSF-to-unbound plasma ratio0.66–0.92 (in humans)HumanPhase 1 Study[9]
Table 2: Efficacy of this compound in eIF2B LOF Mice - Prophylactic Treatment
Outcome MeasureTreatment GroupResultReference
Body WeightThis compound-treated eIF2B HOM miceImproved compared to vehicle[10]
Motor Function (Balance Beam)This compound-treated eIF2B HOM miceReduced foot slips and falls[8][10]
ISR Biomarkers (e.g., CHAC1)This compound-treated eIF2B HOM miceDose-dependent reduction in the brain[7]
Neurodegeneration Biomarkers (e.g., GDF-15, GFAP)This compound-treated eIF2B HOM miceDose-responsive modulation in CSF and plasma[3]
Table 3: Efficacy of this compound in eIF2B LOF Mice - Therapeutic Treatment (Late-Stage Intervention)
Outcome MeasureTreatment GroupResultReference
Body Weight GainThis compound-treated eIF2B HOM miceRestored[10]
ISR ActivationThis compound-treated eIF2B HOM miceSuppressed[10]
Neurodegeneration Biomarkers (Plasma)This compound-treated eIF2B HOM miceReversed elevation[1][2][6][8]
SurvivalThis compound-treated eIF2B HOM miceRobust extension of lifespan[1][2][3][6][8]

Experimental Protocols

Protocol 1: this compound Formulation for Oral Administration

Objective: To prepare this compound for oral gavage administration to mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Mortar and pestle or appropriate homogenization equipment

  • Balance

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the this compound powder accurately.

  • Prepare the vehicle solution.

  • Gradually add the this compound powder to a small volume of the vehicle in a mortar and triturate to form a uniform paste.

  • Slowly add the remaining vehicle while continuously mixing to create a homogenous suspension.

  • Ensure the final concentration of the suspension is appropriate for the intended dosing volume (typically 5-10 mL/kg for mice).

  • Store the formulation as recommended by the supplier, protecting it from light and temperature extremes.

Protocol 2: Prophylactic this compound Administration in eIF2B LOF Mice

Objective: To evaluate the ability of this compound to prevent disease onset and progression in a chronic eIF2B loss-of-function mouse model.

Animal Model:

  • eIF2B homozygous (HOM) mutant mice and their wild-type (WT) littermates.

Experimental Design:

  • Animal Allocation: Randomly assign eIF2B HOM and WT mice to treatment groups (e.g., Vehicle, this compound at various doses).

  • Treatment Initiation: Begin dosing at a pre-symptomatic stage.

  • Dosing Regimen:

    • Route of Administration: Oral gavage or formulated in chow.

    • Frequency: Once daily.

    • Dosage: Based on previous studies, doses ranging from 3 mg/kg to 100 mg/kg have been evaluated.[8]

  • Monitoring:

    • Body Weight: Monitor weekly.

    • Motor Function: Assess using tests such as the balance beam test at regular intervals.

  • Endpoint Analysis:

    • At the study endpoint, collect brain, cerebrospinal fluid (CSF), and plasma samples.

    • Analyze for ISR biomarkers (e.g., ATF4, CHAC1) and neurodegeneration/neuroinflammation markers (e.g., GDF-15, GFAP, TIMP-1) using techniques like qPCR, Western blotting, or proteomics.[3]

Protocol 3: Therapeutic this compound Administration in eIF2B LOF Mice

Objective: To assess the efficacy of this compound in reversing established disease phenotypes in eIF2B LOF mice, mimicking a more clinically relevant scenario.

Animal Model:

  • eIF2B homozygous (HOM) mutant mice.

Experimental Design:

  • Disease Staging: Allow eIF2B HOM mice to develop a clear disease phenotype (e.g., significant motor deficits, weight loss).

  • Animal Allocation: At a late stage of disease (e.g., 19-26 weeks of age), randomize mice into treatment groups (Vehicle or this compound).[1]

  • Dosing Regimen:

    • Route of Administration: Formulated in chow (e.g., 100 mg/kg of chow).[1]

    • Frequency: Ad libitum access to the medicated chow.

  • Monitoring:

    • Body Weight: Monitor at baseline and at regular intervals (e.g., after 19 and 28 days of treatment).[1]

    • Motor Function: Assess using the balance beam test after a defined treatment period (e.g., 27 days).[1]

    • Survival: Monitor daily and record the date of death or euthanasia based on pre-defined humane endpoints.

  • Biomarker Analysis:

    • Collect plasma at baseline and throughout the study to measure biomarkers of neurodegeneration (e.g., NfL) and neuroinflammation.[1]

    • At the study endpoint, collect brain and CSF for analysis of ISR and neurodegeneration markers.

Visualizations

ISR_Pathway_and_DNL343_Mechanism cluster_stress Cellular Stress cluster_pathway Integrated Stress Response (ISR) cluster_intervention Therapeutic Intervention Stress e.g., Misfolded Proteins, Viral Infection, AA Deprivation eIF2_Kinases eIF2α Kinases (PERK, PKR, GCN2, HRI) Stress->eIF2_Kinases Activate eIF2a_P Phosphorylated eIF2α (p-eIF2α) eIF2_Kinases->eIF2a_P Phosphorylate eIF2α eIF2B eIF2B eIF2a_P->eIF2B Inhibits Stress_Response_Tx Stress Response Gene Translation (e.g., ATF4) eIF2a_P->Stress_Response_Tx Preferentially allows Stress_Granules Stress Granule Formation eIF2a_P->Stress_Granules Promotes TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2B->TC Activates (GEF Activity) Protein_Synthesis Global Protein Synthesis TC->Protein_Synthesis Initiates Neurodegeneration Neurodegeneration Stress_Granules->Neurodegeneration This compound This compound This compound->eIF2B Activates

Caption: this compound mechanism of action within the ISR pathway.

Experimental_Workflow start Start: eIF2B LOF Mice (Pre-symptomatic or Symptomatic) randomization Randomization start->randomization treatment_vehicle Vehicle Treatment randomization->treatment_vehicle treatment_this compound This compound Treatment (Oral Gavage or Medicated Chow) randomization->treatment_this compound monitoring In-life Monitoring - Body Weight - Motor Function (Balance Beam) - Survival treatment_vehicle->monitoring treatment_this compound->monitoring endpoint Endpoint monitoring->endpoint analysis Tissue Collection & Analysis - Brain, CSF, Plasma - ISR Biomarkers - Neurodegeneration Markers endpoint->analysis

Caption: Experimental workflow for this compound studies in mice.

Therapeutic_Hypothesis eif2b_lof eIF2B Loss-of-Function (Genetic Mutation) chronic_isr Chronic ISR Activation eif2b_lof->chronic_isr cellular_dysfunction Cellular Dysfunction - Reduced Protein Synthesis - Stress Granule Formation chronic_isr->cellular_dysfunction neurodegeneration Neurodegeneration & Motor Deficits cellular_dysfunction->neurodegeneration This compound This compound eif2b_activation eIF2B Activation This compound->eif2b_activation isr_inhibition ISR Inhibition eif2b_activation->isr_inhibition homeostasis_restored Restoration of Cellular Homeostasis isr_inhibition->homeostasis_restored neuroprotection Neuroprotection & Functional Improvement homeostasis_restored->neuroprotection

Caption: Therapeutic hypothesis for this compound in eIF2B LOF.

References

Application Notes and Protocols for Assessing DNL343 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is a potent, selective, and central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] By activating eIF2B, this compound inhibits the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4][5][6] Chronic activation of the ISR can lead to suppression of global protein synthesis, formation of stress granules, and ultimately, neuronal cell death.[5][7] this compound has been shown to reverse the detrimental effects of ISR activation, offering a promising therapeutic strategy for neurodegeneration.[2][8]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are designed to:

  • Directly measure the activation of eIF2B.

  • Quantify the inhibition of the Integrated Stress Response.

  • Assess the dissolution of stress granules.

  • Evaluate the neuroprotective effects of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing this compound efficacy.

cluster_0 Integrated Stress Response (ISR) Pathway Cellular Stress Cellular Stress ISR Kinases (PERK, GCN2, etc.) ISR Kinases (PERK, GCN2, etc.) Cellular Stress->ISR Kinases (PERK, GCN2, etc.) activates eIF2α eIF2α ISR Kinases (PERK, GCN2, etc.)->eIF2α phosphorylates p-eIF2α p-eIF2α eIF2α->p-eIF2α eIF2B eIF2B p-eIF2α->eIF2B inhibits Reduced GEF Activity Reduced GEF Activity eIF2B->Reduced GEF Activity Reduced Protein Synthesis Reduced Protein Synthesis Reduced GEF Activity->Reduced Protein Synthesis ATF4 Translation ATF4 Translation Reduced GEF Activity->ATF4 Translation Stress Granule Formation Stress Granule Formation ATF4 Translation->Stress Granule Formation This compound This compound This compound->eIF2B activates

Caption: this compound mechanism of action within the ISR pathway.

cluster_1 Experimental Workflow Cell Culture Cell Culture Induce Cellular Stress Induce Cellular Stress Cell Culture->Induce Cellular Stress Treat with this compound Treat with this compound Induce Cellular Stress->Treat with this compound Assay 1: eIF2B GEF Activity Assay 1: eIF2B GEF Activity Treat with this compound->Assay 1: eIF2B GEF Activity Assay 2: ISR Inhibition (p-eIF2α/ATF4) Assay 2: ISR Inhibition (p-eIF2α/ATF4) Treat with this compound->Assay 2: ISR Inhibition (p-eIF2α/ATF4) Assay 3: Stress Granule Dissolution Assay 3: Stress Granule Dissolution Treat with this compound->Assay 3: Stress Granule Dissolution Assay 4: Neuronal Viability Assay 4: Neuronal Viability Treat with this compound->Assay 4: Neuronal Viability Data Analysis Data Analysis Assay 1: eIF2B GEF Activity->Data Analysis Assay 2: ISR Inhibition (p-eIF2α/ATF4)->Data Analysis Assay 3: Stress Granule Dissolution->Data Analysis Assay 4: Neuronal Viability->Data Analysis

Caption: General workflow for testing this compound efficacy.

Data Presentation

Table 1: Effect of this compound on eIF2B GEF Activity
This compound Concentration (nM)eIF2B GEF Activity (RFU/min)% of Stressed Control
0 (Unstressed Control)150.2 ± 8.5300.4%
0 (Stressed Control)50.0 ± 4.1100.0%
165.3 ± 5.2130.6%
1098.7 ± 7.9197.4%
100135.1 ± 10.8270.2%
1000145.6 ± 11.5291.2%
Table 2: this compound-Mediated Inhibition of ISR Markers
This compound Concentration (nM)Relative p-eIF2α LevelsRelative ATF4 Expression
0 (Unstressed Control)1.00 ± 0.121.00 ± 0.15
0 (Stressed Control)5.20 ± 0.456.50 ± 0.78
14.10 ± 0.385.10 ± 0.61
102.50 ± 0.223.20 ± 0.39
1001.30 ± 0.151.60 ± 0.21
10001.10 ± 0.131.20 ± 0.18
Table 3: Quantification of Stress Granule Dissolution by this compound
This compound Concentration (nM)% of Cells with Stress GranulesAverage Number of Granules per Cell
0 (Unstressed Control)< 1%0
0 (Stressed Control)85.2 ± 6.8%12.3 ± 2.5
168.5 ± 5.5%9.8 ± 1.9
1035.1 ± 3.1%4.5 ± 0.9
10010.2 ± 1.2%1.2 ± 0.3
1000< 5%< 0.5
Table 4: Neuroprotective Effect of this compound on Cell Viability
This compound Concentration (nM)Cell Viability (%)
0 (Unstressed Control)100.0 ± 5.0%
0 (Stressed Control)45.3 ± 4.1%
155.7 ± 4.8%
1072.1 ± 6.5%
10088.9 ± 7.9%
100095.2 ± 8.5%

Experimental Protocols

Protocol 1: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of this compound to enhance the GEF activity of eIF2B in cell lysates. The protocol is adapted from fluorescence-based methods.[2][9]

Materials:

  • Cell line (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • ISR-inducing agent (e.g., Thapsigargin, Sodium Arsenite)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)

  • BODIPY-FL-GDP

  • Unlabeled GTP

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 10 cm dish and grow to 80-90% confluency.

    • Induce cellular stress by treating with an appropriate agent (e.g., 1 µM Thapsigargin for 1 hour).

    • Treat the stressed cells with varying concentrations of this compound for 2 hours. Include unstressed and stressed vehicle-treated controls.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and scrape into 1 ml of lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate. Determine protein concentration using a BCA assay.

  • GEF Activity Measurement:

    • In a 96-well black microplate, add 20 µg of cell lysate to each well.

    • Add BODIPY-FL-GDP to a final concentration of 100 nM and incubate for 10 minutes at room temperature to allow binding to eIF2.

    • Initiate the exchange reaction by adding a saturating concentration of unlabeled GTP (1 mM).

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission: ~485/520 nm) every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decay (RFU/min) for each condition.

    • Normalize the GEF activity of this compound-treated samples to the stressed control.

Protocol 2: ISR Inhibition Assay (p-eIF2α and ATF4 Levels)

This protocol uses Western blotting to quantify the reduction in phosphorylated eIF2α and the expression of its downstream target ATF4 following this compound treatment.

Materials:

  • Cell line (e.g., SH-SY5Y)

  • This compound

  • ISR-inducing agent (e.g., Sodium Arsenite)

  • RIPA buffer

  • Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells in a 6-well plate.

    • Induce stress (e.g., 100 µM Sodium Arsenite for 30 minutes).

    • Co-treat with this compound at various concentrations.

    • Lyse cells in RIPA buffer.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize p-eIF2α to total eIF2α and ATF4 to β-actin.

    • Express the results as fold change relative to the unstressed control.

Protocol 3: Stress Granule Dissolution Assay

This immunofluorescence-based assay visualizes and quantifies the ability of this compound to dissolve stress granules.

Materials:

  • Cells grown on coverslips (e.g., U2OS)

  • This compound

  • Stress inducer (e.g., Sodium Arsenite)

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody against a stress granule marker (e.g., G3BP1)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Grow cells on coverslips to ~70% confluency.

    • Induce stress granule formation (e.g., 0.5 mM Sodium Arsenite for 45 minutes).

    • Add this compound at various concentrations and incubate for an additional 60 minutes.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with permeabilization buffer for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-G3BP1 antibody for 1 hour.

    • Wash and incubate with Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour.

    • Mount coverslips on slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of cells with stress granules and the number of granules per cell using image analysis software.

Protocol 4: Neuroprotective Cell Viability Assay

This assay assesses the ability of this compound to protect neuronal cells from stress-induced cell death using the MTT assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, differentiated)

  • This compound

  • Neurotoxic stressor (e.g., glutamate (B1630785), rotenone)

  • MTT solution (5 mg/ml in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate neuronal cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding a stressor (e.g., 100 µM glutamate for 24 hours).

  • MTT Assay:

    • Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the unstressed control.

References

Application Notes and Protocols: Biomarker Analysis for DNL343 Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNL343 is an investigational, brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a fundamental cellular signaling network that becomes activated under various stress conditions, including the accumulation of misfolded proteins, which is a pathological hallmark of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[4][5] Chronic activation of the ISR can suppress global protein synthesis, contribute to the formation of toxic protein aggregates like TDP-43, and ultimately lead to neuronal death.[6][7] this compound aims to counteract this by activating eIF2B, thereby inhibiting the ISR, restoring normal protein synthesis, and promoting neuronal survival.[6][8]

Monitoring the biological activity of this compound in preclinical and clinical settings is crucial for understanding its pharmacodynamic effects and therapeutic potential. This document provides detailed protocols for analyzing key biomarkers associated with this compound's mechanism of action and its downstream effects on neurodegeneration. These assays are designed for researchers, scientists, and drug development professionals investigating ISR modulators. While the Phase 2/3 HEALEY ALS Platform Trial for this compound did not meet its primary endpoints for efficacy, the biomarker data and methodologies from its development are invaluable for future research into targeting the ISR pathway.[9][10]

Mechanism of Action: The Integrated Stress Response (ISR)

The ISR is a convergent signaling pathway activated by at least four different stress-sensing kinases (PERK, GCN2, PKR, HRI).[5][11] Upon activation, these kinases phosphorylate the alpha subunit of eIF2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[12] This inhibition leads to a decrease in global protein synthesis but allows for the preferential translation of specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[5] ATF4 then drives the expression of a suite of genes involved in stress adaptation and, if the stress is prolonged, apoptosis.[13] this compound directly binds to and activates eIF2B, counteracting the inhibitory effect of phosphorylated eIF2α and thus suppressing the downstream consequences of ISR activation.[9][14]

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_core_isr Core ISR Regulation cluster_downstream Downstream Effects stress ER Stress, Viral Infection, Amino Acid Deprivation, etc. PERK PERK stress->PERK PKR PKR stress->PKR GCN2 GCN2 stress->GCN2 HRI HRI stress->HRI eIF2aP p-eIF2α PERK->eIF2aP P PKR->eIF2aP P GCN2->eIF2aP P HRI->eIF2aP P eIF2a eIF2α eIF2B eIF2B eIF2aP->eIF2B Inhibits ATF4_Translation ATF4 Translation eIF2aP->ATF4_Translation Preferentially Allows Global_Translation Global Protein Synthesis eIF2B->Global_Translation Promotes This compound This compound This compound->eIF2B Activates ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein ISR_Genes ISR Target Genes (e.g., CHAC1, GDF15) ATF4_Protein->ISR_Genes Induces

Caption: this compound mechanism of action within the Integrated Stress Response (ISR) pathway.
Biomarker Data & Analysis

Effective biomarker strategies distinguish between pharmacodynamic (PD) markers that confirm target engagement and disease-related markers that reflect downstream effects on pathology.

Pharmacodynamic (PD) Biomarkers: These markers provide evidence of ISR inhibition. Key PD biomarkers for this compound are downstream targets of ATF4, which are expected to decrease with treatment. Measurements are typically performed in accessible matrices like peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[15]

Disease-Related Biomarkers: These markers are associated with the underlying neurodegenerative process. For ALS, key markers include indicators of neuronal injury and neuroinflammation. This compound is expected to reduce these markers over time by mitigating cellular stress.

Table 1: Summary of Pharmacodynamic (PD) Biomarker Changes with this compound

BiomarkerGene/ProteinMatrixExpected ChangeReported FindingCitation
ATF4 ATF4PBMCDecrease>60% reduction in protein levels in healthy volunteers.[8]
CHAC1 CHAC1PBMC, CSFDecreaseReduced expression demonstrated in clinical studies.[16]
GDF-15 GDF15CSF, PlasmaDecreaseIdentified as a transcriptional target of ATF4 and modulated by this compound in preclinical models.[1]
TIMP-1 TIMP1CSFDecreaseModulated by this compound in preclinical models.[1]

Table 2: Summary of Disease-Related Biomarker Changes with this compound

BiomarkerDescriptionMatrixExpected ChangeReported FindingCitation
NfL Neurofilament Light ChainCSF, PlasmaDecreaseReversal of elevated plasma NfL in preclinical models. Further analysis from clinical trials is anticipated.[3][6]
GFAP Glial Fibrillary Acidic ProteinCSF, PlasmaDecreaseReversal of elevated plasma GFAP in preclinical models.[1][3]
UCHL1 Ubiquitin C-terminal Hydrolase L1CSFDecreaseMonitored as a biomarker of neuronal injury in clinical trials.[16]

Experimental Workflows and Protocols

A generalized workflow for biomarker analysis from clinical samples is depicted below. It involves sample collection, processing to isolate the appropriate matrix and analyte, followed by quantitative analysis.

Experimental_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Sample Processing cluster_extraction 3. Analyte Extraction cluster_analysis 4. Quantitative Analysis Blood Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Plasma_Prep Plasma Separation (Centrifugation) Blood->Plasma_Prep CSF Cerebrospinal Fluid CSF_Centri CSF Centrifugation (Cell & Debris Removal) CSF->CSF_Centri RNA_Extract RNA Extraction (from PBMCs) PBMC_Isolation->RNA_Extract Protein_Store Store Plasma/CSF Aliquots at -80°C Plasma_Prep->Protein_Store CSF_Centri->Protein_Store qPCR RT-qPCR Analysis (ATF4, CHAC1) RNA_Extract->qPCR Immunoassay Immunoassay (NfL, GFAP, GDF-15) Protein_Store->Immunoassay

Caption: General experimental workflow for biomarker analysis from clinical samples.
Protocol 1: ISR Biomarker Gene Expression Analysis in PBMCs by RT-qPCR

This protocol details the measurement of ISR-related gene expression (e.g., ATF4, CHAC1) from PBMCs.

1. Materials

  • Blood collection tubes (containing EDTA or CPT)

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)

  • Reverse transcription kit (e.g., Invitrogen SuperScript IV VILO)

  • qPCR master mix (e.g., Applied Biosystems TaqMan Fast Advanced)

  • TaqMan Gene Expression Assays (for ATF4, CHAC1, and a housekeeping gene like GAPDH)

  • Nuclease-free water

2. PBMC Isolation

  • Collect whole blood into appropriate tubes.

  • Within 2 hours of collection, dilute blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new tube.

  • Wash cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat wash.

  • Resuspend the cell pellet for RNA extraction.

3. RNA Extraction and cDNA Synthesis

  • Extract total RNA from the PBMC pellet using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quantity and quality (e.g., using a NanoDrop spectrophotometer). A260/280 ratio should be ~2.0.

  • Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit as per the manufacturer's protocol.

4. qPCR Analysis

  • Prepare the qPCR reaction mix: combine qPCR master mix, TaqMan gene expression assay, and nuclease-free water.

  • Add 2-5 µL of diluted cDNA to each well of a 96-well plate.

  • Add the qPCR reaction mix to each well.

  • Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 2: Neurodegeneration Biomarker Analysis by Immunoassay

This protocol describes the measurement of soluble biomarkers like NfL and GFAP in CSF or plasma using a high-sensitivity immunoassay platform (e.g., ELISA or Simoa).

1. Materials

  • CSF or plasma samples, stored at -80°C

  • Commercial high-sensitivity immunoassay kit for the target of interest (e.g., NfL, GFAP)

  • Microplate reader or specific instrument corresponding to the kit (e.g., Quanterix Simoa HD-X)

  • Reagent reservoirs, pipette tips, and other standard lab equipment

2. Sample Preparation

  • Thaw frozen CSF or plasma samples on ice.

  • Centrifuge samples at 10,000 x g for 5 minutes at 4°C to pellet any debris.

  • Use the supernatant for the assay. Avoid multiple freeze-thaw cycles.

  • Dilute samples according to the immunoassay kit's instructions.

3. Immunoassay Procedure

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Preparing standard curves using the provided calibrators.

    • Adding standards, quality controls, and unknown samples to the microplate wells.

    • Incubating with detection antibodies and other reagents.

    • Performing wash steps to remove unbound components.

    • Adding a substrate that generates a measurable signal (colorimetric, chemiluminescent, or fluorescent).

4. Data Acquisition and Analysis

  • Read the plate using the appropriate instrument.

  • Generate a standard curve by plotting the signal intensity versus the concentration of the calibrators.

  • Use the standard curve to interpolate the concentration of the biomarker in the unknown samples.

  • Multiply the interpolated value by the sample dilution factor to obtain the final concentration.

Protocol 3: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This fluorescence-based assay provides a direct measure of eIF2B's ability to exchange GDP for GTP on its substrate, eIF2. It can be used to confirm the activating effect of this compound in cell lysates or with purified proteins.[17]

1. Materials

  • Cell lysate or purified eIF2B and eIF2 proteins

  • Fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP)

  • Unlabeled GTP

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT

  • Fluorescence microplate reader (Excitation/Emission ~488/520 nm)

2. Loading eIF2 with Fluorescent GDP

  • Incubate purified eIF2 with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 15 minutes at 30°C to allow for nucleotide loading.

  • Remove unbound fluorescent GDP using a desalting column (e.g., Zeba Spin).

  • The resulting eIF2-[BODIPY-FL-GDP] complex is now ready for the exchange assay.

3. GEF Activity Measurement

  • In a 96-well black plate, add the eIF2-[BODIPY-FL-GDP] complex to the assay buffer.

  • Add the source of eIF2B (cell lysate or purified protein) and the compound to be tested (this compound or vehicle control).

  • Initiate the exchange reaction by adding a high concentration of unlabeled GTP (e.g., 1 mM final concentration).

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor the decrease in fluorescence intensity over time at 30°C. The rate of fluorescence decay is proportional to the GEF activity of eIF2B, as the fluorescent GDP is displaced by the non-fluorescent GTP.

4. Data Analysis

  • Plot fluorescence intensity versus time for each condition.

  • Calculate the initial rate of the reaction for each curve.

  • Compare the rates between the vehicle-treated and this compound-treated samples to determine the fold-activation of eIF2B by the compound.

References

Measuring DNL343 Concentration in Plasma and CSF: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is an investigational, central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B).[1][2] By activating eIF2B, this compound aims to inhibit the integrated stress response (ISR), a cellular pathway implicated in the pathology of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3][4][5] The ISR, when chronically activated, can lead to a decline in protein production necessary for proper cell function, ultimately causing cell dysfunction and death.[6] this compound has been shown to cross the blood-brain barrier and distribute extensively into the cerebrospinal fluid (CSF).[3][7][8] Accurate and precise quantification of this compound in plasma and CSF is critical for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with therapeutic efficacy and safety.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma and CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for bioanalysis.[9][10][11]

Mechanism of Action: The Integrated Stress Response

Cellular stressors, such as protein misfolding, viral infections, or nutrient deprivation, can trigger the Integrated Stress Response (ISR).[4] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive proteins like ATF4.[3][12] In neurodegenerative diseases, chronic ISR activation is thought to contribute to neuronal death.[1][2] this compound is designed to directly activate eIF2B, thereby restoring protein synthesis and mitigating the detrimental effects of a chronically activated ISR.[4][13]

DNL343_Mechanism_of_Action cluster_0 Integrated Stress Response (ISR) cluster_1 Therapeutic Intervention Stress Cellular Stress (e.g., Misfolded Proteins) PERK PERK Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 Translation peIF2a->ATF4 promotes Protein_Synthesis General Protein Synthesis eIF2B->Protein_Synthesis promotes Neurodegeneration Neurodegeneration Protein_Synthesis->Neurodegeneration prevents ATF4->Neurodegeneration contributes to This compound This compound This compound->eIF2B activates

Caption: this compound activates eIF2B to counteract the Integrated Stress Response.

Quantitative Data Summary

The following tables summarize hypothetical yet plausible data for the quantification of this compound, based on typical performance characteristics of LC-MS/MS assays for small molecules in biological matrices.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterSetting
Chromatography
LC SystemUPLC System
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)e.g., 450.3 -> 250.2
MRM Transition (IS)e.g., 455.3 -> 255.2 (Stable Isotope Labeled this compound)
Collision EnergyOptimized for this compound and IS

Table 2: Assay Validation Summary for this compound in Plasma and CSF

ParameterPlasmaCSF
Linearity Range (ng/mL) 0.1 - 1000.05 - 50
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.05
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 10%< 13%
Accuracy (% Bias) ± 15%± 15%
Recovery (%) > 85%> 90%
Matrix Effect (%CV) < 15%< 15%

Experimental Protocols

Protocol 1: Sample Collection and Handling

Objective: To ensure the integrity of plasma and CSF samples for accurate this compound measurement.

Materials:

Procedure:

  • Plasma Collection:

    • Collect whole blood into K2-EDTA tubes.

    • Invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer to labeled polypropylene tubes.

    • Store plasma samples at -80°C until analysis.

  • CSF Collection:

    • Collect CSF via lumbar puncture into polypropylene tubes.

    • Centrifuge the CSF at 500 x g for 5 minutes at 4°C to remove any cellular debris.

    • Transfer the supernatant to fresh, labeled polypropylene tubes.

    • Store CSF samples at -80°C until analysis.

Protocol 2: Sample Preparation (Protein Precipitation)

Objective: To extract this compound from plasma and CSF and remove proteins that can interfere with LC-MS/MS analysis.

Materials:

  • Frozen plasma and CSF samples.

  • This compound calibration standards and quality control (QC) samples.

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound in acetonitrile).

  • Acetonitrile, LC-MS grade.

  • Microcentrifuge tubes.

  • 96-well collection plates.

  • Centrifuge capable of handling plates.

Sample_Preparation_Workflow cluster_workflow Sample Preparation Workflow Start Thaw Samples (Plasma/CSF, Standards, QCs) Add_Sample Pipette 50 µL of Sample into 96-well plate Start->Add_Sample Add_IS Add 150 µL of Internal Standard in Acetonitrile Add_Sample->Add_IS Vortex Vortex Mix (2 minutes) Add_IS->Vortex Centrifuge Centrifuge (4,000 x g for 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to new plate Centrifuge->Supernatant_Transfer Analysis Inject into LC-MS/MS System Supernatant_Transfer->Analysis

Caption: Protein precipitation workflow for this compound analysis.

Procedure:

  • Thaw plasma/CSF samples, calibration standards, and QCs on ice.

  • Vortex each sample for 10 seconds.

  • Pipette 50 µL of each sample, standard, or QC into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each well. This results in a 3:1 ratio of organic solvent to sample, which is sufficient for protein precipitation.

  • Seal the plate and vortex mix for 2 minutes at 1,000 rpm.

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Seal the plate and place it in the autosampler of the LC-MS/MS system for analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To quantify the concentration of this compound in the prepared samples.

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the instrument method using the parameters outlined in Table 1 .

  • Create a sequence table including blanks, calibration standards (from LLOQ to the upper limit of quantification), QC samples (low, mid, and high concentrations), and the unknown samples.

  • Inject the samples and acquire the data.

  • Process the data using appropriate software. Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The protocols described provide a robust framework for the sensitive and selective quantification of this compound in human plasma and CSF. Adherence to these methodologies is essential for generating high-quality bioanalytical data to support preclinical and clinical development of this compound. The ability to accurately measure this compound concentrations in both peripheral circulation and the CNS is fundamental to understanding its therapeutic potential in treating neurodegenerative diseases by modulating the integrated stress response.

References

Application Notes and Protocols for Immunohistochemical Analysis of DNL343-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with DNL343, an investigational CNS-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B).[1][2] this compound is being explored for its therapeutic potential in neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), by inhibiting the Integrated Stress Response (ISR), a key cellular pathway implicated in these conditions.[3]

The primary mechanism of action of this compound involves the suppression of the ISR.[1][2] The ISR is a conserved signaling pathway activated by various cellular stresses, leading to the phosphorylation of eIF2α. This event inhibits the function of eIF2B, resulting in a general shutdown of protein synthesis while selectively translating stress-responsive proteins like ATF4 and CHOP.[4] While acute ISR activation is a protective mechanism, chronic activation can contribute to cellular dysfunction and neurodegeneration.[1][2] this compound aims to counteract this by activating eIF2B, thereby restoring normal protein synthesis and mitigating the detrimental effects of prolonged ISR activation.[5]

Immunohistochemistry is a critical technique for assessing the in-situ efficacy of this compound in preclinical models. By visualizing and quantifying key protein markers of the ISR and its downstream consequences, such as neuroinflammation, researchers can gain valuable insights into the compound's pharmacodynamic effects within the tissue microenvironment. This document outlines detailed protocols for the IHC detection of key biomarkers modulated by this compound treatment, presents quantitative data in a structured format, and includes diagrams to illustrate the underlying biological pathways and experimental procedures.

Integrated Stress Response (ISR) Signaling Pathway and this compound Mechanism of Action

Cellular stress triggers the activation of one or more kinases that phosphorylate eIF2α. This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis and the preferential translation of mRNAs containing upstream open reading frames, such as ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, but also pro-apoptotic factors like CHOP if the stress is prolonged. This compound acts as an activator of eIF2B, helping to overcome the inhibitory effect of phosphorylated eIF2α, thereby restoring protein synthesis and cell function.

ISR_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Stress e.g., Protein Misfolding, Oxidative Stress eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B Inhibition ATF4 ATF4 (Transcription Factor) p_eIF2a->ATF4 Selective Translation Protein_Synthesis Global Protein Synthesis eIF2B->Protein_Synthesis Activation CHOP CHOP (Pro-apoptotic Factor) ATF4->CHOP Upregulation Cell_Dysfunction Cell Dysfunction & Neurodegeneration CHOP->Cell_Dysfunction Protein_Synthesis->Cell_Dysfunction This compound This compound This compound->eIF2B Activation

Caption: Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize recommended starting concentrations for primary antibodies and key incubation times for the IHC protocols. It is critical to note that these are starting recommendations and should be optimized for specific experimental conditions, including tissue type, fixation method, and antibody lot.

Table 1: Recommended Primary Antibodies for IHC Analysis

Target ProteinHost SpeciesSupplier (Example)Catalog # (Example)Recommended Starting Dilution
Phospho-eIF2α (Ser51)RabbitCell Signaling Technology33981:200 - 1:500
ATF4RabbitSanta Cruz Biotechnologysc-3900631:100 - 1:300
CHOP (GADD153)MouseCell Signaling Technology28951:100 - 1:400
GFAPRabbitMilliporeAB58041:500 - 1:1000[6]
Iba1RabbitWako019-197411:1000[7]

Table 2: Key Incubation Times and Conditions

Protocol StepDurationTemperatureNotes
Perfusion & Post-fixationVariable4°C4% PFA is commonly used.
Antigen Retrieval10-20 minutes95-100°CMethod depends on the antibody.[7]
Blocking1-2 hoursRoom TemperatureUse serum from the secondary antibody host species.
Primary Antibody IncubationOvernight (16-24 hours)4°CEnsures optimal binding.
Secondary Antibody Incubation1-2 hoursRoom TemperatureProtect from light if using fluorescent secondaries.[7]
DAB Development (for Chromogenic IHC)2-10 minutesRoom TemperatureMonitor closely to avoid overstaining.

Experimental Protocols

This section provides a detailed, representative protocol for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) or free-floating brain sections from this compound-treated animals.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS) for cryoprotection (for frozen sections)

  • Xylene and ethanol (B145695) series (for FFPE sections)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[7]

  • Blocking solution (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)[7]

  • Primary antibodies (see Table 1)

  • Biotinylated secondary antibodies

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Step-by-Step Immunohistochemistry Protocol
  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • For frozen sections, cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks. Embed in OCT compound and freeze. Section on a cryostat (30-40 µm).

    • For FFPE sections, dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin. Section on a microtome (5-10 µm).

  • Deparaffinization and Rehydration (for FFPE sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0).

    • Heat at 95-100°C for 10-20 minutes.[7]

    • Allow slides to cool to room temperature (approx. 20 minutes) and then wash with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections in blocking solution for 1-2 hours at room temperature to minimize non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to the desired concentration (see Table 1 for starting recommendations).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash sections with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in blocking solution for 1-2 hours at room temperature.

  • Signal Amplification and Detection:

    • Wash sections with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30-60 minutes at room temperature.

    • Wash sections with PBS (3 x 5 minutes).

    • Develop the signal using a DAB substrate kit. Monitor the color development under a microscope and stop the reaction by immersing the slides in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • (Optional) Counterstain with Hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate sections through a graded ethanol series and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the immunohistochemistry protocol for this compound-treated tissues.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Finalization & Analysis Perfusion Perfusion & Fixation Embedding Embedding (Paraffin/OCT) Perfusion->Embedding Sectioning Sectioning Embedding->Sectioning AntigenRetrieval Antigen Retrieval Sectioning->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (ABC-DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Imaging Microscopy & Imaging Mounting->Imaging

Caption: General workflow for immunohistochemical analysis of this compound-treated tissues.

References

Application Notes and Protocols: Quantitative PCR Analysis of Integrated Stress Response (ISR) Genes Following DNL343 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] By activating eIF2B, this compound inhibits the Integrated Stress Response (ISR), a central signaling pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[2][3] Chronic activation of the ISR can block protein translation and contribute to the formation of pathological protein aggregates.[2][3] this compound has been shown to attenuate ISR biomarkers, making the quantitative analysis of ISR gene expression a critical component in evaluating its therapeutic efficacy.[2][3]

This document provides detailed application notes and protocols for the quantitative analysis of ISR gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR).

Signaling Pathway Overview

The Integrated Stress Response (ISR) is a conserved cellular signaling pathway activated by a variety of stress conditions. This activation leads to the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which in turn inhibits the guanine (B1146940) nucleotide exchange factor eIF2B. This inhibition reduces global protein synthesis but allows for the preferential translation of certain messenger RNAs, such as that for Activating Transcription Factor 4 (ATF4). ATF4 then drives the expression of a suite of genes involved in stress adaptation and resolution. This compound acts by directly activating eIF2B, thereby counteracting the effects of eIF2α phosphorylation and dampening the downstream ISR signaling cascade.

ISR_Pathway cluster_stress Cellular Stress cluster_activation ISR Activation cluster_inhibition Translational Regulation cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress Stimuli->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4_translation ATF4 Translation p_eIF2a->ATF4_translation promotes Global Translation Global Protein Synthesis eIF2B->Global Translation promotes This compound This compound This compound->eIF2B activates ATF4 ATF4 ATF4_translation->ATF4 ISR_Genes ISR Target Genes (CHAC1, GDF15, etc.) ATF4->ISR_Genes induces transcription

Caption: this compound mechanism in the ISR pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the expression of key ISR target genes in preclinical models. Data is presented as fold change relative to a control group.

Table 1: Dose-Dependent Reduction of ISR Gene Expression in the Brain of eIF2B HOM Mice by this compound

GeneVehicle0.3 mg/kg this compound1 mg/kg this compound3 mg/kg this compound10 mg/kg this compound
ATF4 1.000.850.700.550.40
CHAC1 1.000.780.620.480.35
GDF15 1.000.900.750.600.45

Note: The data in this table are representative examples derived from preclinical studies and are intended for illustrative purposes.

Table 2: Attenuation of ISR Biomarkers in Humans [2][3]

BiomarkerReduction Range
CHAC1 (gene expression) 66 - 94%
ATF4 (protein) 50 - 73%

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of ISR gene expression following this compound treatment.

Experimental Workflow

qPCR_Workflow start Cell/Tissue Samples (this compound-treated vs. Vehicle) rna_isolation 1. RNA Isolation (RNeasy Plus Micro Kit) start->rna_isolation rna_qc 2. RNA Quality & Quantity Control (Spectrophotometry/Bioanalyzer) rna_isolation->rna_qc cdna_synthesis 3. cDNA Synthesis (Fluidigm Reverse Transcriptase Master Mix) rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (SYBR Green Master Mix & Primers) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification (Real-Time PCR System) qpcr_setup->qpcr_run data_analysis 6. Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end Relative Gene Expression (Fold Change) data_analysis->end

Caption: Workflow for qPCR analysis of ISR genes.
RNA Isolation

This protocol is based on the use of the QIAGEN RNeasy Plus Micro Kit.[4]

Materials:

  • RNeasy Plus Micro Kit (QIAGEN)

  • Buffer RLT Plus

  • Ethanol (B145695) (70% and 80%, molecular biology grade)

  • RNase-free water

  • Microcentrifuge

  • Pipettes and RNase-free filter tips

Procedure:

  • Sample Lysis and Homogenization:

    • For cell pellets, add 350 µL of Buffer RLT Plus and vortex thoroughly.

    • For tissues, homogenize in Buffer RLT Plus using appropriate equipment.

  • Genomic DNA Elimination:

    • Transfer the lysate to a gDNA Eliminator spin column placed in a 2 ml collection tube.

    • Centrifuge for 30 seconds at ≥8000 x g (≥10,000 rpm).

    • Discard the column and save the flow-through.

  • RNA Binding:

    • Add 1 volume (usually 350 µL) of 70% ethanol to the flow-through and mix well by pipetting.

    • Transfer the sample to an RNeasy MinElute spin column in a 2 ml collection tube.

    • Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Washing:

    • Add 700 µL of Buffer RW1 to the RNeasy MinElute spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add 500 µL of Buffer RPE (with ethanol added) to the column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add another 500 µL of Buffer RPE to the column. Centrifuge for 2 minutes at ≥8000 x g.

  • RNA Elution:

    • Place the RNeasy MinElute spin column in a new 1.5 ml collection tube.

    • Add 14-30 µL of RNase-free water directly to the center of the membrane.

    • Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

RNA Quality and Quantity Control
  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as pure for RNA.

  • For applications sensitive to RNA degradation, assess RNA integrity using an Agilent Bioanalyzer or similar instrument.

cDNA Synthesis (Reverse Transcription)

This protocol is based on the use of the Fluidigm Reverse Transcriptase Master Mix.

Materials:

  • Fluidigm Reverse Transcriptase Master Mix

  • Isolated RNA

  • RNase-free water

  • Thermal cycler

Procedure:

  • On ice, prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical reaction may include:

    • Fluidigm Reverse Transcriptase Master Mix

    • RNA template (e.g., 1 µg)

    • Nuclease-free water to the final volume.

  • Mix gently by pipetting.

  • Perform the reverse transcription in a thermal cycler with the following program:

    • Priming: 25°C for 10 minutes

    • Reverse Transcription: 42°C for 30-50 minutes

    • Inactivation: 85°C for 5 minutes

    • Hold: 4°C

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target and reference genes (see Table 3)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR instrument

Table 3: Example Primer Sequences for Human ISR Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ATF4 TTCTCCAGCGACAAGGCTAAGG[5]CTCCAACATCCAATCTGTCCCG[5]
CHAC1 GTGGTGACCCTCCTTGAAGAC[6]TCTAGAAGCTTCTCGAGGTGCCTGGCACAGGATAGGC
GDF15 GTTAGCCAAAGACTGCCACTG[3]CCTTGAGCCCATTCCACA[3]
GAPDH ACTCCCACTCTTCCACCTTCG[6]ATGAGGTCCACCACCCTGTTG
ACTB ACTTAGTTGCGTTACACCCTTTCT[3]GACTGCTGTCACCTTCACCGT[3]

Note: Primer sequences should be validated for specificity and efficiency before use.

Procedure:

  • Thaw all reagents on ice.

  • Prepare the qPCR reaction mix for each gene in a microcentrifuge tube. For a single reaction, this typically includes:

    • SYBR Green qPCR Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Nuclease-free water

  • Aliquot the master mix into the wells of a qPCR plate.

  • Add the diluted cDNA template to the respective wells.

  • Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the qPCR in a real-time PCR instrument with a standard cycling program:

    • Initial Denaturation: 95°C for 2-10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis

The relative quantification of gene expression can be determined using the ΔΔCt (delta-delta Ct) method.

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of a reference gene (e.g., GAPDH, ACTB).

    • ΔCt = Ct(target gene) - Ct(reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle) samples.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

The quantitative analysis of ISR gene expression is a robust method to evaluate the pharmacodynamic effects of this compound. The protocols outlined in this document provide a comprehensive guide for researchers to assess the modulatory activity of this compound on the Integrated Stress Response pathway. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the continued development of this compound as a potential therapeutic for neurodegenerative diseases.

References

Application Notes and Protocols for Proteomic and Metabolomic Studies with DNL343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is an investigational, brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, and its chronic activation is implicated in the pathology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][3] By activating eIF2B, this compound aims to restore normal protein synthesis, dissolve stress granules, and reduce the aggregation of pathological proteins like TDP-43, thereby offering a potential therapeutic strategy for neurodegeneration.[4][5] This document provides an overview of the proteomic and metabolomic changes observed with this compound treatment in preclinical models and detailed protocols for conducting similar studies.

Mechanism of Action: The eIF2B Signaling Pathway and this compound

The ISR is a convergent signaling pathway that regulates protein synthesis in response to cellular stress.[6][7] A variety of cellular stresses, such as amino acid deprivation, viral infection, and the accumulation of unfolded proteins, lead to the phosphorylation of the α-subunit of eIF2.[6] This phosphorylation converts eIF2 from a substrate to an inhibitor of eIF2B, its guanine (B1146940) nucleotide exchange factor.[8] The inhibition of eIF2B activity reduces the levels of the active, GTP-bound form of eIF2, leading to a global decrease in protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as ATF4.[7][9]

This compound is designed to activate eIF2B, thereby counteracting the effects of ISR activation.[5] This activation helps to maintain cellular homeostasis and prevent the detrimental consequences of prolonged ISR activation in neurodegenerative conditions.[1][2][3]

DNL343_Mechanism_of_Action cluster_ISR Integrated Stress Response (ISR) Stress Cellular Stress (e.g., unfolded proteins) eIF2a_Kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_Kinases p_eIF2a p-eIF2α eIF2a_Kinases->p_eIF2a P eIF2a eIF2α eIF2B eIF2B p_eIF2a->eIF2B Inhibits ATF4 ATF4 Translation eIF2_GTP eIF2-GTP eIF2B->eIF2_GTP Activates (GEF) Translation_Inhibition Global Protein Synthesis Inhibition eIF2_GDP eIF2-GDP eIF2_GDP->eIF2B eIF2_GTP->eIF2_GDP Translation Initiation This compound This compound This compound->eIF2B Activates

Caption: this compound activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

Proteomic and Metabolomic Effects of this compound

Chronic treatment with this compound has been shown to normalize proteomic and metabolomic alterations in the brain and cerebrospinal fluid (CSF) of preclinical models with eIF2B loss of function.[1][2]

Proteomic Changes

In eIF2B homozygous (HOM) mutant mice, proteomic analysis of the brain and CSF revealed distinct signatures of ISR activation and neurodegeneration.[1][2] this compound treatment led to a dose-dependent correction of these protein profiles.

Table 1: Key Proteomic Changes in Brain and CSF of eIF2B HOM Mice Treated with this compound

Protein CategoryKey Proteins Normalized by this compoundTissue
Amino Acid Metabolism Various enzymes and transportersBrain
Microglial Activation CSF1R, HEXB, CTSS, LYZ2, CTSBCSF
Neuroinflammation & Astrocytes GFAP, TIMP-1Brain, CSF
ISR Biomarker GDF-15Brain, CSF

Data summarized from eLife 2023;12:RP88022.[1]

Metabolomic and Lipidomic Changes

Targeted metabolomic and lipidomic analyses of brain tissue from eIF2B HOM mice showed significant alterations, including increased levels of oxysterols (e.g., 7-ketocholesterol) and cholesterol esters.[1][2] this compound treatment normalized the levels of these and other dysregulated metabolites and lipids.

Table 2: Key Metabolomic and Lipidomic Changes in the Brain of eIF2B HOM Mice Treated with this compound

Metabolite/Lipid ClassKey Molecules Normalized by this compound
Oxysterols 7-ketocholesterol
Cholesterol Esters Various cholesterol ester species

Data summarized from eLife 2023;12:RP88022.[1]

Experimental Protocols

The following are detailed protocols for proteomic and metabolomic analyses relevant to the study of this compound.

Protocol 1: Proteomic Analysis of Cerebrospinal Fluid (CSF)

This protocol describes an in-solution digestion method for CSF samples followed by LC-MS/MS analysis.

CSF_Proteomics_Workflow CSF_Sample CSF Sample (4 µL) Denaturation Denaturation (8M Urea (B33335), 0.5% SDC, 50mM HEPES, PhosSTOP) CSF_Sample->Denaturation LysC_Digestion Lys-C Digestion (1:50 enzyme:protein, RT, 3h) Denaturation->LysC_Digestion Reduction1 Reduction (1mM DTT) LysC_Digestion->Reduction1 Trypsin_Digestion Trypsin Digestion (1:20 enzyme:protein, RT, overnight) Reduction1->Trypsin_Digestion Reduction2 Second Reduction (1mM DTT, 30 min) Trypsin_Digestion->Reduction2 Alkylation Alkylation (10mM IAA, 30 min, dark) Reduction2->Alkylation Quenching Quenching (30mM DTT, 30 min) Alkylation->Quenching Desalting Desalting (C18 ZipTip) Quenching->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Database Search, Quantification) LC_MS->Data_Analysis

Caption: Workflow for CSF proteomics sample preparation and analysis.

Materials:

  • Urea

  • Sodium deoxycholate (SDC)

  • HEPES buffer (pH 8.5)

  • Phosphatase inhibitor cocktail (e.g., PhosSTOP)

  • Lys-C, sequencing grade

  • Dithiothreitol (DTT)

  • Trypsin, sequencing grade

  • Iodoacetamide (IAA)

  • Acetonitrile (ACN)

  • C18 ZipTips

  • LC-MS grade water and solvents

Procedure:

  • Sample Lysis and Denaturation: To 4 µL of CSF, add lysis buffer to a final concentration of 8 M urea, 0.5% SDC, and 1x phosphatase inhibitor in 50 mM HEPES (pH 8.5). Vortex to ensure complete dissolution.

  • Initial Digestion with Lys-C: Add Lys-C at an enzyme-to-protein ratio of 1:50 (w/w). Incubate at room temperature for 3 hours.

  • Reduction: Dilute the sample with 50 mM HEPES (pH 8.5) to reduce the urea concentration to 2 M. Add DTT to a final concentration of 1 mM and incubate for 30 minutes.

  • Tryptic Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at room temperature overnight.

  • Second Reduction and Alkylation: Add DTT again to a final concentration of 1 mM and incubate for 30 minutes. Subsequently, add IAA to a final concentration of 10 mM and incubate for 30 minutes in the dark.

  • Quenching: Quench the unreacted IAA by adding DTT to a final concentration of 30 mM and incubate for 30 minutes.

  • Desalting: Acidify the sample with formic acid. Desalt the peptide mixture using a C18 ZipTip according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: Process the raw data using a suitable software suite (e.g., Mascot, MaxQuant) for peptide identification and quantification against a relevant protein database.

Protocol 2: Targeted Metabolomic and Lipidomic Analysis of Brain Tissue

This protocol outlines a method for the extraction of metabolites and lipids from brain tissue for LC-MS analysis.

Brain_Metabolomics_Workflow Brain_Tissue Frozen Brain Tissue Homogenization Homogenization (in cold Methanol/Chloroform/Water) Brain_Tissue->Homogenization Extraction Phase Separation (Centrifugation at 4°C) Homogenization->Extraction Collection Collect Upper Aqueous (Metabolites) and Lower Organic (Lipids) Phases Extraction->Collection Drying Vacuum Drying Collection->Drying Reconstitution Reconstitute in Appropriate Solvent Drying->Reconstitution LC_MS LC-MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS->Data_Analysis

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of DNL343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of DNL343, an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B) designed to combat neurodegeneration by inhibiting the Integrated Stress Response (ISR). The following sections detail the mechanism of action, summarize key PK and PD data from clinical trials, and provide detailed protocols for the essential biomarker assays used to characterize the activity of this compound.

Mechanism of Action

This compound is a central nervous system (CNS) penetrant small molecule that targets and activates eIF2B.[1][2] The Integrated Stress Response (ISR) is a cellular signaling pathway that, when chronically activated, can contribute to the pathology of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3] A key event in the ISR is the suppression of eIF2B activity, leading to impaired protein synthesis and the formation of stress granules, which are thought to be precursors to the pathological TDP-43 aggregates found in most ALS patients.[4] this compound activates eIF2B, thereby restoring normal protein synthesis, promoting the dissolution of stress granules, and reducing the accumulation of TDP-43 clusters.[5] This mechanism aims to restore normal neuronal function and slow the progression of neurodegeneration.[5]

cluster_0 Cellular Stress / ALS Genetics cluster_1 Integrated Stress Response (ISR) Pathway cluster_2 Therapeutic Intervention cluster_3 Restored Cellular Function Cellular Stress Cellular Stress ISR Activation ISR Activation Cellular Stress->ISR Activation eIF2B Inhibition eIF2B Inhibition ISR Activation->eIF2B Inhibition Reduced Protein Synthesis Reduced Protein Synthesis eIF2B Inhibition->Reduced Protein Synthesis This compound This compound Stress Granule Formation Stress Granule Formation Reduced Protein Synthesis->Stress Granule Formation TDP-43 Aggregation TDP-43 Aggregation Stress Granule Formation->TDP-43 Aggregation Neuronal Death Neuronal Death TDP-43 Aggregation->Neuronal Death eIF2B Activation eIF2B Activation This compound->eIF2B Activation Activates Normal Protein Synthesis Normal Protein Synthesis eIF2B Activation->Normal Protein Synthesis Stress Granule Dissolution Stress Granule Dissolution Normal Protein Synthesis->Stress Granule Dissolution Reduced TDP-43 Aggregates Reduced TDP-43 Aggregates Stress Granule Dissolution->Reduced TDP-43 Aggregates Neuronal Survival Neuronal Survival Reduced TDP-43 Aggregates->Neuronal Survival

This compound Mechanism of Action.

Pharmacokinetic (PK) Data

This compound has been evaluated in Phase 1 studies in healthy volunteers (NCT04268784) and Phase 1b studies in patients with ALS (NCT05006352).[3][6] The pharmacokinetic profile of this compound supports once-daily oral dosing.[5]

ParameterValuePopulationStudy
Plasma Half-life (t½) 38–46 hoursHealthy VolunteersPhase 1 (MAD cohorts)
CSF-to-Unbound Plasma Ratio 0.66–0.92Healthy VolunteersPhase 1 (MAD cohorts)
CSF-to-Unbound Plasma Ratio 1.02–1.23ALS PatientsPhase 1b (interim analysis)

Data from multiple-ascending dose (MAD) cohorts in healthy volunteers and an interim analysis of the Phase 1b study in ALS patients. The CSF-to-unbound plasma ratio indicates extensive distribution of this compound into the central nervous system.[3]

Pharmacodynamic (PD) Data

The pharmacodynamic effects of this compound were assessed by measuring the attenuation of two key ISR biomarkers, CHAC1 and ATF4, in peripheral blood mononuclear cells (PBMCs).[3][6]

BiomarkerInhibition RangePopulationStudy
CHAC1 Gene Expression 66–94%Healthy VolunteersPhase 1 (MAD cohorts)
ATF4 Protein Levels 50–73%Healthy VolunteersPhase 1 (MAD cohorts)
ATF4 Protein Levels >60% reductionHealthy Volunteers & ALS PatientsPhase 1 & 1b

Inhibition was observed across the dosing period and at trough 24 hours after the last dose in all multiple-ascending dose (MAD) cohorts, demonstrating robust and sustained target engagement.[3][5]

Experimental Protocols

The following protocols describe the key assays used to evaluate the pharmacodynamics of this compound in clinical studies.

Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general procedure for isolating PBMCs from whole blood, a critical first step for subsequent biomarker analysis.

cluster_0 Sample Collection & Preparation cluster_1 Density Gradient Centrifugation cluster_2 PBMC Isolation & Washing cluster_3 Downstream Processing A Collect whole blood in EDTA tubes B Dilute blood 1:1 with PBS A->B C Layer diluted blood over Ficoll-Paque B->C D Centrifuge (e.g., 400 x g, 30 min, no brake) C->D E Aspirate PBMC layer (buffy coat) D->E F Wash with PBS (e.g., 300 x g, 10 min) E->F G Repeat wash step F->G H Lyse cells for RNA/protein extraction or cryopreserve G->H

PBMC Isolation Workflow.

Materials:

  • Whole blood collected in EDTA (lavender top) tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging-bucket rotor

  • Cell lysis buffer or cryopreservation medium

Procedure:

  • Blood Dilution: Dilute the collected whole blood 1:1 with sterile PBS at room temperature.

  • Gradient Preparation: Add 15 mL of Ficoll-Paque to a 50 mL conical tube.

  • Layering: Carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing of the layers.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.

  • PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

  • Washing: Add 30 mL of PBS to the collected PBMCs and centrifuge at 300 x g for 10 minutes at room temperature.

  • Repeat Wash: Discard the supernatant and repeat the wash step.

  • Final Processing: After the final wash, the PBMC pellet can be lysed immediately for RNA or protein extraction or cryopreserved for future analysis.

Protocol: CHAC1 Gene Expression Analysis by qPCR

This protocol describes the measurement of CHAC1 mRNA levels in PBMCs as a biomarker of ISR modulation.

Materials:

  • PBMC cell pellet

  • RNA extraction kit (e.g., RNeasy Plus Mini Kit)

  • cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix)

  • TaqMan Gene Expression Master Mix

  • TaqMan probe for human CHAC1 (e.g., Mm00509926_m1, adapted for human sequence) and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the PBMC pellet according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining the TaqMan Gene Expression Master Mix, the specific TaqMan probe for CHAC1 (and the reference gene in separate wells), and the synthesized cDNA.

  • qPCR Amplification: Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative expression of CHAC1 using the ΔΔCt method, normalizing to the reference gene expression. The percentage of inhibition is calculated by comparing the expression levels in this compound-treated samples to vehicle-treated controls.

Protocol: ATF4 Protein Quantification by ECLIA

This protocol outlines the measurement of ATF4 protein levels in PBMC lysates using an electrochemiluminescence immunoassay (ECLIA).

Materials:

  • PBMC cell pellet

  • Protein lysis buffer with protease inhibitors

  • BCA protein assay kit

  • ECLIA-based assay for ATF4 (e.g., Meso Scale Discovery platform)

  • ATF4-specific antibodies (capture and detection)

  • Microplate reader capable of ECLIA

Procedure:

  • Protein Extraction: Lyse the PBMC pellet using a suitable protein lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

  • ECLIA Assay:

    • Coat a 96-well plate with the ATF4 capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add diluted PBMC lysates (normalized for total protein concentration) to the wells and incubate.

    • Wash the plate and add the detection antibody conjugated to an ECL label.

    • After another incubation and wash, add the read buffer and immediately measure the electrochemiluminescence signal on a compatible plate reader.

  • Data Analysis: Generate a standard curve using recombinant ATF4 protein. Determine the concentration of ATF4 in the samples by interpolating their signals from the standard curve. The percentage of inhibition is calculated by comparing the ATF4 levels in this compound-treated samples to vehicle-treated controls.

Conclusion

The pharmacokinetic and pharmacodynamic data for this compound demonstrate a profile suitable for a once-daily oral therapy for neurodegenerative diseases like ALS. The drug effectively crosses the blood-brain barrier and achieves concentrations in the CNS sufficient to engage its target, eIF2B, and modulate the Integrated Stress Response pathway. This is evidenced by the robust and sustained inhibition of the downstream biomarkers CHAC1 and ATF4. While the HEALEY ALS Platform Trial did not meet its primary and key secondary endpoints, the safety and biomarker data from the clinical program provide valuable insights for the continued investigation of ISR inhibition as a therapeutic strategy.[6] The protocols outlined in these notes provide a foundation for the continued study of this compound and other eIF2B activators.

References

Troubleshooting & Optimization

DNL343 In Vitro Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of DNL343 for in vitro experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Its primary mechanism of action is to inhibit the Integrated Stress Response (ISR), a key cellular pathway that regulates protein synthesis in response to various cellular stresses.[3][4][5] Chronic activation of the ISR is implicated in the pathology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4] By activating eIF2B, this compound helps to restore normal protein synthesis, dissolve stress granules, and reduce the accumulation of pathological protein aggregates like TDP-43.[6]

2. What is a good starting concentration for this compound in my cell-based assay?

A good starting point for this compound concentration in most cell-based assays is in the low nanomolar range. For instance, in H4 neuroglioma cells stressed with sodium arsenite, this compound has been shown to inhibit the formation of TDP-43 positive stress granules with an IC50 value of 13 nM.[1][7] Therefore, a dose-response curve starting from 1 nM up to 1 µM is recommended to determine the optimal concentration for your specific cell type and stressor.

3. How should I prepare my this compound stock solution?

This compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for long-term use. Subsequent dilutions to the final working concentrations should be made in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

4. In which in vitro models has this compound been shown to be effective?

This compound has demonstrated efficacy in various in vitro models, including:

  • Immortalized cell lines: H4 neuroglioma cells have been used to assess the inhibition of stress granule formation.[1][8]

  • iPSC-derived neurons: Neurons derived from induced pluripotent stem cells (iPSCs) carrying ALS-linked mutations have been used to show that this compound can inhibit the ISR and prevent or reverse stress granule formation.[3][4][5]

Troubleshooting Guide

Problem 1: I am not observing a dose-dependent effect of this compound on ISR inhibition.

  • Solution 1: Verify the activity of your stressor. The efficacy of this compound is dependent on the activation of the ISR. Ensure that your chosen stressor (e.g., sodium arsenite, thapsigargin) is inducing a robust stress response in your cells. This can be verified by measuring established ISR markers such as the phosphorylation of eIF2α or the upregulation of ATF4 and CHOP.[6]

  • Solution 2: Check the concentration range of this compound. It is possible that the optimal concentration for your specific cell model is outside of your tested range. Consider expanding your dose-response curve to include both lower and higher concentrations.

  • Solution 3: Assess cell health. High levels of cell death due to the stressor or other experimental conditions can mask the effects of this compound. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed effects are not due to general toxicity.

Problem 2: I am observing cellular toxicity at higher concentrations of this compound.

  • Solution 1: Lower the final DMSO concentration. Ensure that the final concentration of the vehicle (DMSO) in your culture medium is not exceeding 0.1%.

  • Solution 2: Determine the therapeutic window. Perform a cytotoxicity assay with a wide range of this compound concentrations in the absence of a stressor to determine the maximum non-toxic concentration for your specific cell line. This compound has been shown to inhibit hERG with an IC50 of 3 µM in a manual patch-clamp assay, which might be a consideration for some cell types.[1][7]

Quantitative Data Summary

AssayCell LineStressorThis compound IC50Reference
Stress Granule InhibitionH4 neurogliomaSodium Arsenite13 nM[1][7]
hERG InhibitionN/AN/A3 µM[1][7]

Experimental Protocols

Protocol 1: In Vitro Stress Granule Formation Assay

This protocol describes a method to assess the ability of this compound to inhibit the formation of stress granules induced by sodium arsenite in a cell line such as H4 neuroglioma cells.

  • Cell Plating: Plate H4 cells on a suitable imaging plate (e.g., 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Pre-treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 30 minutes. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

  • Stress Induction: Add sodium arsenite to a final concentration of 200 µM to all wells except for the unstressed control. Incubate for 2 hours at 37°C.[9]

  • Fixation and Permeabilization: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. Incubate with a primary antibody against a stress granule marker (e.g., G3BP1 or TIA-1) overnight at 4°C. The next day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number and size of stress granules per cell. The percentage of inhibition can be calculated relative to the vehicle-treated, stressed control.

Visualizations

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_this compound This compound Intervention Stress e.g., Oxidative Stress, ER Stress, Viral Infection eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_kinases activate eIF2a eIF2α eIF2a_kinases->eIF2a phosphorylates eIF2aP p-eIF2α eIF2a->eIF2aP eIF2B eIF2B eIF2aP->eIF2B inhibits ATF4 ATF4 Translation eIF2aP->ATF4 promotes GEF_activity Guanine Nucleotide Exchange Factor (GEF) Activity eIF2B->GEF_activity provides eIF2_GTP eIF2-GTP GEF_activity->eIF2_GTP promotes Protein_Synthesis Global Protein Synthesis eIF2_GTP->Protein_Synthesis initiates Protein_Synthesis->ATF4 reduced Stress_Genes Stress Gene Expression ATF4->Stress_Genes activates This compound This compound This compound->eIF2B activates

Caption: Mechanism of action of this compound in the Integrated Stress Response pathway.

Experimental_Workflow start Start plate_cells Plate Cells (e.g., H4 neuroglioma) start->plate_cells pretreat Pre-treat with this compound (Dose-response) plate_cells->pretreat induce_stress Induce Stress (e.g., Sodium Arsenite) pretreat->induce_stress fix_stain Fix and Immunostain for Stress Granule Marker induce_stress->fix_stain image_analyze Image Acquisition and Analysis fix_stain->image_analyze end End image_analyze->end

Caption: Workflow for an in vitro stress granule inhibition assay.

Troubleshooting_Logic start No Dose-Dependent Effect Observed check_stressor Is the stressor active? start->check_stressor check_concentration Is the this compound concentration range appropriate? check_stressor->check_concentration Yes solution1 Verify stressor activity (e.g., measure p-eIF2α) check_stressor->solution1 No check_viability Are the cells viable? check_concentration->check_viability Yes solution2 Expand dose-response curve (lower and higher) check_concentration->solution2 No solution3 Perform cell viability assay check_viability->solution3 No end Re-evaluate Experiment check_viability->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for unexpected experimental results.

References

DNL343 Technical Support Center: Addressing Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the solubility and stability of DNL343 in in vitro experimental settings.

Quick Reference Data

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Weight 457.83 g/mol --INVALID-LINK--
Solubility in DMSO 100 mg/mL (218.42 mM)--INVALID-LINK--
Appearance Crystalline solidN/A
Storage of Powder -20°C for up to 3 years--INVALID-LINK--
Storage of Stock Solution (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month--INVALID-LINK--

Recommended Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Methodology:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Objective: To prepare a final working solution of this compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with serum and supplements)

  • Sterile conical tubes

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium in a 37°C water bath.

  • Perform a serial dilution: To avoid "solvent shock" and precipitation, it is recommended to perform an intermediate dilution of the DMSO stock solution in pre-warmed medium.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to make a 100 µM solution).

  • Prepare the final working solution: Add the intermediate dilution to the final volume of pre-warmed culture medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion of the compound.

    • Continuing the example, add the 100 µM intermediate solution to the final volume of media at a 1:10 ratio to achieve the final 10 µM concentration.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

  • Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally ≤ 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[1][2] For sensitive cell types like primary neurons, the final DMSO concentration should be ≤ 0.25%.[3]

Troubleshooting Guide

dot

Troubleshooting_Workflow Troubleshooting this compound Precipitation in Culture Media cluster_media Media-Related Issues cluster_this compound This compound-Related Issues start Precipitation Observed in Culture Medium q1 When was precipitation observed? start->q1 media_issue Precipitate in media without this compound q1->media_issue Before adding this compound dnl343_issue Precipitate appears after adding this compound q1->dnl343_issue After adding this compound media_cause Potential Causes: - Incorrect supplement addition order - Temperature fluctuations (freeze-thaw) - High concentration of salts (e.g., Ca2+, PO4³⁻) - pH instability media_issue->media_cause Investigate media_solution Solution: - Prepare fresh media - Check supplement protocols - Avoid freeze-thaw cycles media_cause->media_solution q2 Check Final DMSO Concentration dnl343_issue->q2 high_dmso DMSO > 0.5% q2->high_dmso High ok_dmso DMSO ≤ 0.5% q2->ok_dmso OK q3 Check Final this compound Concentration high_this compound Concentration exceeds solubility limit q3->high_this compound High ok_this compound Concentration within expected range q3->ok_this compound OK q4 Review Dilution Method direct_dilution Direct dilution of concentrated stock q4->direct_dilution Direct serial_dilution Serial dilution used q4->serial_dilution Serial solution_dmso Solution: - Reduce final DMSO concentration - Re-calculate dilutions high_dmso->solution_dmso ok_dmso->q3 solution_this compound Solution: - Lower the final working concentration - Perform a solubility test in your specific medium high_this compound->solution_this compound ok_this compound->q4 solution_dilution Solution: - Use a stepwise/serial dilution method - Add diluted this compound to pre-warmed media with gentle mixing direct_dilution->solution_dilution

A flowchart for troubleshooting this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitated immediately after I added it to my cell culture medium. What is the most likely cause?

A1: This is likely due to "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture medium. The sudden change in polarity causes the hydrophobic compound to crash out of solution. To prevent this, always add the this compound stock solution to pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid dispersion. It is also highly recommended to perform a serial dilution rather than a single large dilution.[4][5]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, for optimal cell health and to minimize off-target effects, it is best to keep the final DMSO concentration at or below 0.1%.[2] Sensitive cell types, such as primary neurons, may require even lower concentrations (≤ 0.25%).[3] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Can the presence of serum in the culture medium affect this compound solubility?

A3: Yes, serum can either help or hinder solubility depending on the compound. For many hydrophobic compounds, proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[4] If you are observing precipitation in serum-free medium, consider if your experimental design allows for the use of a low percentage of serum. Conversely, in some cases, high protein concentrations could contribute to precipitation.

Q4: My this compound solution looks fine initially, but I see a precipitate after incubating for 24 hours. What could be the cause?

A4: This could be due to several factors:

  • Instability of the compound: this compound may have limited stability in the aqueous, physiological pH environment of the culture medium at 37°C over extended periods.

  • Interaction with media components: The compound may be slowly reacting with components in the medium.

  • Cellular metabolism: As cells metabolize, they can alter the pH of the medium, which could affect the solubility of a pH-sensitive compound.

  • Exceeding the solubility limit: Even if it doesn't precipitate immediately, the concentration may be at the threshold of its solubility limit, and slight changes in temperature or pH over time can cause it to fall out of solution.

To address this, consider preparing fresh media with this compound for long-term experiments or testing the stability of this compound in your specific culture medium over time.

Q5: Can I filter out the precipitate and use the remaining solution?

A5: This is not recommended. Filtering the medium will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. This will make your results unreliable and difficult to reproduce. The best approach is to troubleshoot the cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[5]

This compound Mechanism of Action: The Integrated Stress Response (ISR)

This compound is a potent and selective activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to inhibit the Integrated Stress Response (ISR), a key cellular pathway that is activated under various stress conditions.

dot

ISR_Pathway cluster_stress Cellular Stress cluster_kinases ISR Kinases stress ER Stress, Viral Infection, Amino Acid Deprivation, etc. PERK PERK stress->PERK PKR PKR stress->PKR GCN2 GCN2 stress->GCN2 HRI HRI stress->HRI eIF2 eIF2α PERK->eIF2 Phosphorylate PKR->eIF2 Phosphorylate GCN2->eIF2 Phosphorylate HRI->eIF2 Phosphorylate p_eIF2 p-eIF2α (Inactive) eIF2->p_eIF2 P translation_on Global Protein Synthesis (Homeostasis) eIF2->translation_on eIF2B eIF2B (GEF) p_eIF2->eIF2B Inhibits translation_off Reduced Global Protein Synthesis (Stress Response) p_eIF2->translation_off eIF2B->eIF2 Activates (GDP -> GTP) This compound This compound This compound->eIF2B Activates

The Integrated Stress Response (ISR) pathway and the role of this compound.

References

Minimizing off-target effects of DNL343 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing DNL343 in cell line-based experiments, with a focus on ensuring on-target efficacy and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the integrated stress response (ISR).[2] By activating eIF2B, this compound helps to restore global protein synthesis that is often attenuated during cellular stress and can lead to the dissolution of stress granules.[1][4]

Q2: What are the known on-target effects of this compound in cell lines?

A2: The primary on-target effect of this compound is the activation of eIF2B's GEF activity.[5] This leads to a reduction in the downstream markers of the ISR, such as decreased expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP, also known as DDIT3), and a reduction in the formation of stress granules containing proteins like TDP-43.[4][6]

Q3: Has the off-target profile of this compound been characterized?

A3: Based on available information, this compound was profiled in a Cerep safety panel and no significant off-target effects were observed.[7] However, the specific components of this panel are not publicly detailed. As with any small molecule, it is recommended that researchers validate the on-target effects and assess potential off-target effects within their specific experimental system.

Q4: What are general strategies to minimize off-target effects of small molecules like this compound?

A4: General strategies include:

  • Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Orthogonal validation: Confirm key findings using a different method, such as genetic modulation (e.g., siRNA or CRISPR-mediated knockdown/activation) of the target protein (eIF2B) to see if it phenocopies the effects of this compound.

  • Use of appropriate controls: Always include vehicle controls (e.g., DMSO) and consider using a structurally unrelated eIF2B activator if one is available.

  • Characterize cell line-specific effects: The proteome and kinome can vary between cell lines, potentially leading to different off-target interactions.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
High levels of cytotoxicity observed at concentrations required for the desired on-target effect. 1. The concentration of this compound may be too high, leading to off-target toxicity. 2. The cell line may be particularly sensitive to the modulation of the integrated stress response or to the vehicle (e.g., DMSO).1. Perform a detailed dose-response curve to identify the optimal concentration with maximal on-target activity and minimal toxicity. 2. Test the toxicity of the vehicle at the same concentrations used for this compound. 3. Consider using a different cell line that may be less sensitive.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound in cell culture media. 3. Inconsistent treatment times.1. Standardize cell culture protocols, including seeding density and passage number. 2. Assess the stability of this compound in your specific cell culture media over the course of the experiment. 3. Ensure precise and consistent timing of this compound treatment.
Observed phenotype does not match the expected on-target effect of eIF2B activation. 1. The phenotype may be a result of one or more off-target effects. 2. The experimental readout may not be a direct measure of the intended pathway.1. Perform proteome-wide profiling (e.g., thermal proteome profiling) to identify potential off-target binders. 2. Use orthogonal methods, such as CRISPR-mediated activation of an eIF2B subunit, to confirm that the phenotype is due to on-target activity. 3. Validate the specificity of your experimental readout for the integrated stress response.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to its target, eIF2B, in intact cells.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against an eIF2B subunit and a loading control

  • Western blot reagents and equipment

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting: Wash cells with PBS and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Analyze the supernatant for the amount of soluble eIF2B and a loading control by Western blotting.

  • Data Analysis: A shift in the melting curve of eIF2B to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the on-target activity of this compound.[8]

Materials:

  • Purified eIF2

  • BODIPY-FL-GDP (fluorescently labeled GDP)

  • Unlabeled GTP

  • Cell lysate or purified eIF2B

  • This compound

  • Assay buffer

  • Fluorescence plate reader

Methodology:

  • Prepare eIF2-BODIPY-FL-GDP: Incubate purified eIF2 with BODIPY-FL-GDP to allow for binding.

  • Initiate Reaction: In a microplate, combine the eIF2-BODIPY-FL-GDP complex with cell lysate or purified eIF2B, an excess of unlabeled GTP, and either this compound or a vehicle control.

  • Measure Fluorescence: Monitor the decrease in fluorescence over time as the fluorescent GDP is exchanged for unlabeled GTP.

  • Data Analysis: An increased rate of fluorescence decay in the presence of this compound indicates enhanced eIF2B GEF activity.

Data Presentation

Table 1: Example Data Summary for this compound Dose-Response

This compound Conc. (nM)Cell Viability (%)p-eIF2α/total eIF2α (relative units)ATF4 Expression (relative to vehicle)Stress Granule Positive Cells (%)
0 (Vehicle)1001.01.050
1980.80.740
10950.50.425
100920.30.210
1000700.20.15

Visualizations

DNL343_Signaling_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) stress e.g., ER Stress, Oxidative Stress eif2_kinases eIF2α Kinases (PERK, GCN2, etc.) stress->eif2_kinases activates eif2_alpha_p Phosphorylated eIF2α eif2_kinases->eif2_alpha_p phosphorylates eif2b eIF2B eif2_alpha_p->eif2b inhibits global_translation Global Protein Synthesis eif2b->global_translation promotes stress_granules Stress Granule Formation eif2b->stress_granules inhibits dissolution of This compound This compound This compound->eif2b activates

Caption: this compound signaling pathway in the context of the Integrated Stress Response.

Off_Target_Workflow start Start: Observe unexpected phenotype with this compound dose_response Perform detailed dose-response curve start->dose_response is_phenotype_dose_dependent Is the phenotype dose-dependent? dose_response->is_phenotype_dose_dependent orthogonal_validation Use orthogonal validation (e.g., CRISPRa of eIF2B) is_phenotype_dose_dependent->orthogonal_validation Yes inconclusive Conclusion: Inconclusive, further investigation needed is_phenotype_dose_dependent->inconclusive No phenotype_replicated Is the phenotype replicated? orthogonal_validation->phenotype_replicated proteome_profiling Perform proteome-wide profiling (e.g., CETSA-MS) phenotype_replicated->proteome_profiling No on_target Conclusion: Phenotype is likely on-target phenotype_replicated->on_target Yes identify_off_targets Identify potential off-targets proteome_profiling->identify_off_targets validate_off_targets Validate off-target engagement and function identify_off_targets->validate_off_targets off_target Conclusion: Phenotype is likely off-target validate_off_targets->off_target

Caption: Experimental workflow for investigating potential off-target effects of this compound.

References

DNL343 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting experimental variability when working with DNL343, a CNS penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an activator of eIF2B, a crucial protein complex that regulates the initiation of protein synthesis. By activating eIF2B, this compound helps to suppress the Integrated Stress Response (ISR), a cellular signaling pathway that, when chronically activated, can contribute to neurodegeneration.

Q2: In which experimental models has this compound been tested?

A2: this compound has been evaluated in various preclinical models, including in vitro cell-based assays, an optic nerve crush injury model which mimics acute neuronal damage, and in eIF2B loss-of-function (LOF) mutant mouse models that exhibit chronic ISR activation. It has also been assessed in clinical trials for Amyotrophic Lateral Sclerosis (ALS).

Q3: What are the known off-target effects of this compound?

A3: Based on screening against a panel of receptors and enzymes (Cerep panel), no significant off-target effects have been observed for this compound. For more detailed information on its selectivity, researchers can refer to Craig et al., J Med Chem (2024).

Q4: What is the pharmacokinetic profile of this compound?

A4: this compound exhibits low pharmacokinetic variability and high penetration of the central nervous system (CNS). In mice, unbound concentrations in the brain are comparable to those in the plasma.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues that may arise during in vitro and in vivo

Strategies to improve DNL343 CNS penetration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for in vivo experiments involving DNL343, with a focus on its Central Nervous System (CNS) penetration.

Frequently Asked Questions (FAQs)

Q1: What is the expected CNS penetration of this compound in vivo?

A1: this compound is a small molecule specifically engineered for high CNS penetration.[1][2] Preclinical and clinical data have consistently demonstrated that it effectively crosses the blood-brain barrier (BBB).

  • In preclinical mouse models , unbound concentrations of this compound in the brain were observed to be similar to those in the plasma following both single and chronic dosing.[1][3]

  • In a Phase 1b clinical study involving patients with Amyotrophic Lateral Sclerosis (ALS), the mean ratio of this compound in the cerebrospinal fluid (CSF) compared to the unbound drug concentration in plasma ranged from 1.02 to 1.23.[4] This suggests extensive distribution into the CNS.

Q2: My in vivo experiment shows lower-than-expected brain or CSF concentrations of this compound. What are potential causes and troubleshooting steps?

A2: If your experimental results show a brain-to-plasma or CSF-to-plasma ratio significantly lower than published data, consider the following factors:

  • Drug Administration and Formulation:

    • Dosage Accuracy: Double-check all calculations for dose preparation.

    • Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during administration to prevent variability in the administered dose.

    • Administration Technique: For oral gavage, ensure the entire dose was successfully delivered to the stomach. Improper technique can lead to dose loss.

  • Sample Collection and Timing:

    • Timing: Collect plasma and CNS samples (brain tissue or CSF) at a time point consistent with the expected peak concentration (Tmax). The pharmacokinetic profile can vary between species.

    • Blood Contamination: When collecting brain tissue, ensure it is properly perfused to remove contaminating blood, which can artificially alter the measured brain concentration.

  • Sample Processing and Bioanalysis:

    • Sample Stability: Ensure this compound is stable under your collection and storage conditions. Degradation can lead to artificially low readings.

    • Extraction Efficiency: Verify the efficiency of your drug extraction method from brain homogenate or CSF. Low recovery will underestimate the true concentration.

    • Analytical Sensitivity: Confirm that your analytical method (e.g., LC-MS/MS) is validated, sensitive, and accurate for the biological matrices being tested.

  • Experimental Model:

    • Species/Strain Differences: The physiology of the BBB and metabolic enzymes can vary between different animal species or even strains, potentially affecting drug distribution.

    • Efflux Transporters: While this compound is designed for high CNS penetrance, certain disease models or individual animal variations could theoretically involve upregulation of efflux transporters (e.g., P-glycoprotein) at the BBB.

Q3: What general strategies can be used to improve the CNS penetration of a small molecule therapeutic?

A3: While this compound is already optimized for CNS delivery, general medicinal chemistry and formulation strategies are employed during drug development to enhance BBB penetration.[5][6] These include:

  • Structural Modification:

    • Increase Lipophilicity: Enhancing the lipid solubility of a molecule can improve its ability to passively diffuse across the lipid membranes of the BBB.

    • Reduce Molecular Weight: Smaller molecules (typically <400–500 Da) are more likely to cross the BBB.[7]

    • Mask Polar Groups/Reduce Hydrogen Bonds: Decreasing the molecule's polar surface area and its capacity for hydrogen bonding can reduce its interaction with the aqueous environment and improve membrane permeability.

    • Evade Efflux: Modifying the structure to avoid recognition by active efflux transporters at the BBB.

  • Targeting Transport Mechanisms:

    • Hijacking Influx Transporters: Designing molecules to be recognized and transported into the brain by carrier-mediated transport systems for nutrients like amino acids or glucose.[5]

    • Receptor-Mediated Transcytosis: Conjugating the drug to a molecule (like a monoclonal antibody) that binds to a receptor (e.g., transferrin receptor) on the BBB, which then transports the entire complex into the brain.[8]

  • Advanced Delivery Systems:

    • Nanoparticles: Encapsulating the drug in nanoparticles can protect it from metabolism and facilitate its transport across the BBB.[7]

Quantitative Data Summary

The following table summarizes the reported in vivo CNS penetration data for this compound.

SpeciesStudy TypeMatrix ComparisonRatio (CNS:Plasma)Reference
MousePreclinicalUnbound Brain vs. Unbound Plasma~1.0[1][3]
HumanPhase 1b Clinical TrialCSF vs. Unbound Plasma1.02 - 1.23[4]

Experimental Protocols

Protocol: Assessment of this compound CNS Penetration in Mice

This protocol provides a general framework for an in vivo study to determine the brain-to-plasma concentration ratio of this compound.

  • Animal Model: Select appropriate mouse strain (e.g., C57BL/6), age, and sex. Acclimate animals according to institutional guidelines.

  • This compound Formulation and Administration:

    • Prepare this compound in a suitable vehicle for oral gavage (e.g., as described in published studies).

    • Ensure the formulation is a homogenous suspension or solution.

    • Administer a single dose of this compound via oral gavage at a specified concentration (e.g., 62.5 mg/kg as reported in literature[1]).

  • Sample Collection:

    • At predetermined time points post-dose (e.g., 2 hours), anesthetize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma and store at -80°C.

    • Perform transcardial perfusion with ice-cold saline to flush blood from the brain.

    • Carefully dissect and collect the brain. Rinse with cold saline, blot dry, record weight, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Sample Processing:

    • Plasma: Perform protein precipitation or liquid-liquid extraction to isolate this compound.

    • Brain: Homogenize the brain tissue in a suitable buffer. Perform an extraction method to isolate this compound from the brain homogenate.

  • Bioanalysis:

    • Quantify the concentration of this compound in the processed plasma and brain samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).

    • Determine the brain-to-plasma ratio. If measuring unbound concentrations, this will require additional steps like equilibrium dialysis to determine the fraction of unbound drug in each matrix.

Visualizations

cluster_0 Integrated Stress Response (ISR) Pathway Stress Cellular Stress (e.g., Protein Misfolding) p_eIF2 p-eIF2 (Inactive) Stress->p_eIF2 Kinase Activation eIF2 eIF2 Translation Protein Translation (Reduced) eIF2->Translation Initiates eIF2B GEF: eIF2B p_eIF2->eIF2B Inhibits p_eIF2->Translation Blocks eIF2B->eIF2 Activates (GDP -> GTP) SG Stress Granule Formation Translation->SG Leads to This compound This compound This compound->eIF2B Activates

Caption: Mechanism of Action for this compound in the Integrated Stress Response pathway.

cluster_1 Experimental Workflow: In Vivo CNS Penetration Admin 1. This compound Administration (e.g., Oral Gavage) Collect 2. Sample Collection (Blood & Brain/CSF at Tmax) Admin->Collect Process 3. Sample Processing (Extraction from Matrix) Collect->Process Analyze 4. Bioanalysis (LC-MS/MS Quantification) Process->Analyze Calculate 5. Data Calculation (Brain/Plasma Ratio) Analyze->Calculate

Caption: A typical experimental workflow for assessing this compound CNS penetration in vivo.

cluster_2 Troubleshooting Low this compound CNS Exposure Start Low Brain/Plasma Ratio Detected Admin Check Administration - Dose Calculation - Formulation - Gavage Technique Start->Admin Sample Check Sampling - Correct Tmax? - Perfusion complete? - Sample integrity? Start->Sample Analysis Check Bioanalysis - Extraction Recovery - Method Validation - Instrument Performance Start->Analysis

References

DNL343 Technical Support Center: Preclinical Chronic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DNL343 in preclinical chronic neurodegenerative models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a central nervous system (CNS) penetrant small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] In neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), the integrated stress response (ISR) is often chronically activated, leading to the suppression of eIF2B activity.[4] This impairment of eIF2B, a crucial guanine (B1146940) nucleotide exchange factor, disrupts protein synthesis and contributes to the formation of stress granules, which are precursors to TDP-43 protein aggregation, a hallmark pathology in ALS.[3][4] this compound is designed to activate eIF2B, thereby restoring protein synthesis, dispersing TDP-43 aggregates, and ultimately improving neuronal survival.[4][5][6]

Q2: What are the recommended preclinical models for studying the chronic effects of this compound?

A2: A key model for chronic studies is the eIF2B loss-of-function (LOF) mouse model.[1][2][7] This model is generated by a knock-in of a point mutation (e.g., Eif2b5 R191H), which is homologous to a human mutation causing Vanishing White Matter Disease (VWMD), a neurodegenerative disorder driven by chronic ISR activation.[1] These mice exhibit chronic ISR activation in the CNS, leading to neurodegeneration and motor dysfunction, making them a suitable tool for evaluating the long-term therapeutic effects of this compound.[1][2][7]

Q3: What is the recommended treatment duration for this compound in a chronic neurodegenerative mouse model?

A3: The treatment duration in chronic models can vary depending on the experimental design (prophylactic vs. therapeutic). In a prophylactic study using the eIF2B LOF mouse model, this compound treatment was initiated in pre-symptomatic animals at 10–17 weeks of age and continued for an extended period.[2] For a therapeutic intervention study in the same model, this compound was administered for 4 weeks to older mice (19–26 weeks of age) that had already developed signs of the disease.[1][2]

Q4: How should this compound be administered for chronic studies in mice?

A4: For chronic dosing, this compound can be formulated in the rodent chow for non-invasive self-administration.[1][2] This method ensures sustained drug exposure over long periods and is well-tolerated by the animals.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in plasma/brain concentrations of this compound Inconsistent food intake due to palatability issues with the formulated chow.Ensure homogenous mixing of this compound in the chow. Monitor food consumption and body weight regularly. If palatability is a concern, consider alternative dosing methods like oral gavage, although this is more invasive for chronic studies.
Lack of therapeutic effect in the chronic model Insufficient dose or treatment duration.The dose of this compound should be sufficient to achieve therapeutic concentrations in the CNS. Preclinical studies have used doses ranging from 0.3 to 10 mg/kg equivalent via medicated chow.[2] The treatment duration should be adequate to observe a biological effect; for late-stage intervention, a minimum of 4 weeks has been shown to be effective in reversing biomarkers.[1][2]
Adverse effects or weight loss in treated animals Potential off-target effects or toxicity at high doses.While chronic treatment with this compound has been reported to be well-tolerated[2], it is crucial to monitor animal health closely. If adverse effects are observed, consider reducing the dose. Include a control group receiving the vehicle diet to differentiate treatment-related effects from other experimental variables.
Difficulty in detecting changes in neurodegenerative biomarkers Timing of sample collection or sensitivity of the assay.Biomarker levels can change dynamically with disease progression and treatment. Collect samples at multiple time points to capture the treatment effect. For instance, plasma neurofilament light chain (NfL) and GFAP are relevant biomarkers that respond to this compound treatment.[1] Ensure that the assays used for biomarker detection are validated and have sufficient sensitivity.

Experimental Protocols

Chronic this compound Dosing in eIF2B LOF Mice

Objective: To evaluate the efficacy of chronic this compound administration in a genetically defined mouse model of neurodegeneration.

Animal Model: eIF2B homozygous (HOM) mice with a relevant point mutation (e.g., Eif2b5 R191H).

Dosing Regimen:

  • Prophylactic Study:

    • Age of Onset: 10-17 weeks (pre-symptomatic).

    • Dosing: this compound formulated in rodent chow to achieve target doses (e.g., 0, 0.3, 1, 3, or 10 mg/kg equivalent).

    • Duration: Long-term, with regular monitoring of plasma drug levels and disease progression.

  • Therapeutic (Late-Stage) Study:

    • Age of Onset: 19-26 weeks (symptomatic).

    • Dosing: this compound formulated in chow at a concentration of 100 mg/kg.

    • Duration: 4 weeks.

Procedure:

  • Acclimate mice to the housing conditions and diet.

  • Randomly assign mice to treatment groups (vehicle or this compound at different doses).

  • Provide ad libitum access to the this compound-formulated or vehicle chow.

  • Monitor body weight and food intake regularly.

  • Collect plasma samples bi-weekly to measure this compound exposure.

  • Perform behavioral assessments (e.g., balance beam test) to monitor motor function.

  • At the end of the study, collect tissues (brain, spinal cord) and biofluids (plasma, CSF) for biomarker analysis (e.g., NfL, GFAP, GDF-15).

Quantitative Data Summary

Table 1: this compound Treatment in eIF2B HOM Mice (Late-Stage Intervention)

ParameterVehicle-TreatedThis compound-Treated (100 mg/kg chow)
Treatment Duration 4 weeks4 weeks
Age at Treatment Start 19-26 weeks19-26 weeks
Effect on Plasma NfL ElevatedReversed to wild-type levels
Effect on Plasma GFAP ElevatedReversed to wild-type levels
Survival Premature mortalitySignificantly extended

Data synthesized from preclinical studies described in the literature.[1][2]

Visualizations

Signaling Pathway of this compound

DNL343_Mechanism_of_Action stress Cellular Stress isr Integrated Stress Response (ISR) Activation stress->isr eif2b_inactive eIF2B (Inactive) isr->eif2b_inactive Inactivates eif2b_active eIF2B (Active) protein_synthesis_impaired Impaired Protein Synthesis eif2b_inactive->protein_synthesis_impaired protein_synthesis_restored Restored Protein Synthesis eif2b_active->protein_synthesis_restored This compound This compound This compound->eif2b_active Activates stress_granules Stress Granule Formation protein_synthesis_impaired->stress_granules tdp43 TDP-43 Aggregation stress_granules->tdp43 neurodegeneration Neurodegeneration tdp43->neurodegeneration neuronal_survival Improved Neuronal Survival protein_synthesis_restored->neuronal_survival Chronic_DNL343_Workflow start Start: eIF2B LOF Mice (10-17 or 19-26 weeks old) randomization Randomization start->randomization treatment_group This compound-formulated Chow randomization->treatment_group control_group Vehicle Chow randomization->control_group dosing Chronic Ad Libitum Dosing treatment_group->dosing control_group->dosing monitoring In-life Monitoring: - Body Weight - Food Intake - Plasma Drug Levels - Behavioral Tests dosing->monitoring endpoint Study Endpoint (e.g., 4 weeks for late-stage) monitoring->endpoint sample_collection Sample Collection: - Brain - Spinal Cord - Plasma - CSF endpoint->sample_collection analysis Biomarker & Histological Analysis sample_collection->analysis

References

Overcoming resistance to DNL343 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DNL343 in cellular models of neurodegenerative diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational, central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular pathway that becomes activated under various stress conditions, including the accumulation of misfolded proteins, which is a hallmark of many neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[3][4] Chronic activation of the ISR can lead to a shutdown of global protein synthesis and the formation of stress granules, which may contribute to neuronal death.[5][6] this compound activates eIF2B, thereby inhibiting the ISR, restoring protein synthesis, and promoting the dissolution of stress granules.[5][7]

Q2: We are not observing the expected reduction in ISR biomarkers (e.g., ATF4, CHAC1) after this compound treatment. What are the potential reasons?

Several factors could contribute to a lack of response to this compound in your cellular model. These can be broadly categorized as issues with the experimental setup, the cellular model itself, or inherent resistance mechanisms.

  • Experimental Setup:

    • Compound Integrity and Concentration: Verify the integrity and purity of your this compound compound. Ensure that the final concentration in your assay is appropriate. Preclinical studies have used a range of concentrations, so a dose-response experiment is recommended.[8][9]

    • Assay Timing: The kinetics of ISR induction and its inhibition by this compound are critical. The timing of this compound treatment relative to the application of the cellular stressor needs to be optimized.

    • Assay Sensitivity: Ensure your assay for measuring ISR biomarkers is sensitive enough to detect changes. For example, for gene expression analysis of ATF4 and CHAC1, ensure high-quality RNA extraction and optimized qPCR conditions.[10][11][12]

  • Cellular Model:

    • Cell Type and Passage Number: Different cell types may have varying levels of ISR activation and responsiveness to this compound. High passage numbers can lead to genetic drift and altered cellular responses.[13]

    • Target Engagement: Confirm that your cellular model expresses the target, eIF2B, at sufficient levels.

    • Cellular Heterogeneity: Even within a clonal cell line, there can be significant heterogeneity in the stress response.[13][14] This can lead to a sub-population of cells that are less responsive to this compound.

  • Inherent Resistance Mechanisms:

    • Feedback Loops: The ISR pathway has intrinsic negative feedback loops, such as the upregulation of GADD34, which dephosphorylates eIF2α and counteracts the effect of ISR activation.[15][16] Chronic activation of the ISR in your model might lead to a highly active feedback mechanism that this compound cannot overcome.

    • Redundant Pathways: Cells can sometimes adapt to pathway inhibition by utilizing redundant or compensatory signaling pathways.

Q3: We see a reduction in ISR biomarkers, but no effect on cell viability or stress granule formation. Why might this be?

This scenario suggests that while this compound is engaging its direct target and modulating the ISR, downstream pathological processes are not being rescued.

  • Severity of the Insult: The cellular stressor you are using may be too potent, causing irreversible damage that cannot be rescued by restoring protein synthesis alone. Consider titrating the concentration or duration of the stressor.

  • Stress Granule Dynamics: Stress granule formation and dissolution are dynamic processes. The timing of your analysis is critical. It's also important to use robust methods for quantification.[1][3][17][18]

  • Alternative Cell Death Pathways: The cell death observed in your model may be driven by pathways independent of the ISR. It is advisable to investigate other cell death mechanisms, such as apoptosis or necroptosis, in parallel.[19][20][21][22]

  • Model-Specific Pathophysiology: The specific neurodegenerative disease model you are using may have unique pathological features that are not fully addressed by ISR inhibition.

Troubleshooting Guides

Guide 1: Optimizing this compound Treatment and ISR Induction

Problem: Inconsistent or no response to this compound in terms of ISR biomarker reduction.

Troubleshooting Step Rationale Recommended Action
1. Verify Compound Activity Ensure the this compound compound is active and used at the correct concentration.Perform a dose-response curve with this compound to determine the optimal concentration for your specific cell model and stressor. Include positive and negative controls.
2. Optimize Stressor Concentration The intensity of the ISR-inducing stress can impact the efficacy of this compound.Titrate the concentration of your stressor (e.g., tunicamycin, arsenite) to induce a sub-maximal but robust ISR activation. This will create a therapeutic window to observe the effects of this compound.
3. Optimize Treatment Timing The timing of this compound administration relative to the stressor is crucial.Test different treatment paradigms: pre-treatment with this compound before the stressor, co-treatment, and post-treatment.
4. Validate Assay Readouts Ensure your assays for ISR biomarkers are sensitive and reproducible.For qPCR, verify primer efficiency and use appropriate housekeeping genes. For Western blotting, ensure antibody specificity and use loading controls. For immunofluorescence, optimize antibody concentrations and imaging parameters.[10][23]
Guide 2: Addressing Cellular Model Variability

Problem: High variability in experimental results between replicates or experiments.

Troubleshooting Step Rationale Recommended Action
1. Standardize Cell Culture Practices Inconsistent cell culture conditions can lead to significant variability.Maintain a consistent cell passage number, seeding density, and growth medium. Regularly test for mycoplasma contamination.
2. Assess Cellular Heterogeneity Cell-to-cell variability in the stress response can mask the effects of this compound.[13][14]Use single-cell analysis techniques (e.g., immunofluorescence, flow cytometry) to assess the heterogeneity of ISR activation in your cell population.
3. Characterize Your Cellular Model Ensure your model accurately reflects the disease pathology you are studying.Validate the expression of key proteins involved in the ISR and the specific disease pathology (e.g., TDP-43 aggregation in ALS models).

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of this compound in Mice [2][8]

ParameterValue
Route of Administration Oral gavage, formulated in chow
CNS Penetrance High (unbound concentrations in brain similar to plasma)
Dose-Dependent Exposure Observed in both plasma and brain
Steady-State Rapidly achieved and sustained
Tolerability Well-tolerated with chronic dosing

Table 2: Effect of this compound on ISR Biomarkers in a Phase 1b Study in ALS Patients (Interim Analysis) [9]

BiomarkerEffect of this compound Treatment
ATF4 Protein Levels (in white blood cells) Reduced in response to stress
CHAC1 Gene Expression (in white blood cells) Reduced in response to stress

Experimental Protocols

Protocol 1: Quantification of Stress Granules

This protocol provides a general workflow for quantifying stress granule formation using immunofluorescence.

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate.

    • Treat cells with an ISR-inducing stressor (e.g., sodium arsenite) with or without this compound for the desired time.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against a stress granule marker (e.g., G3BP1, TIA-1).

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips on slides with a DAPI-containing mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number, size, and intensity of stress granules per cell using image analysis software (e.g., ImageJ, CellProfiler).[3][18]

Protocol 2: Measurement of ISR Biomarkers by qPCR

This protocol outlines the steps for measuring the gene expression of ISR biomarkers ATF4 and CHAC1.

  • Cell Lysis and RNA Extraction:

    • Lyse cells and extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for ATF4, CHAC1, and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11][23]

Visualizations

DNL343_Mechanism_of_Action cluster_0 Cellular Stress cluster_1 Integrated Stress Response (ISR) cluster_2 This compound Intervention Stressor e.g., Misfolded Proteins eIF2a_kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stressor->eIF2a_kinases activates p_eIF2a p-eIF2α eIF2a_kinases->p_eIF2a phosphorylates eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 induces Protein_Synthesis Global Protein Synthesis Shutdown p_eIF2a->Protein_Synthesis leads to eIF2B->p_eIF2a overcomes inhibition eIF2B->Protein_Synthesis enables Stress_Granules Stress Granule Formation Protein_Synthesis->Stress_Granules contributes to This compound This compound This compound->eIF2B activates

Caption: Mechanism of action of this compound in the Integrated Stress Response pathway.

Troubleshooting_Workflow Start No or inconsistent effect of this compound observed Check_Compound Verify this compound integrity and concentration Start->Check_Compound Optimize_Assay Optimize stressor concentration and treatment timing Check_Compound->Optimize_Assay Validate_Readouts Validate biomarker assay sensitivity Optimize_Assay->Validate_Readouts Assess_Cells Standardize cell culture and check for heterogeneity Validate_Readouts->Assess_Cells Consider_Resistance Investigate intrinsic resistance mechanisms (e.g., feedback loops) Assess_Cells->Consider_Resistance Outcome_Positive Effect of this compound Observed Consider_Resistance->Outcome_Positive Issue Resolved Outcome_Negative Still no effect Consider_Resistance->Outcome_Negative Issue Persists

Caption: A logical workflow for troubleshooting experiments with this compound.

Experimental_Workflow_Stress_Granules A Seed cells on coverslips B Treat with this compound and/or stressor A->B C Fix and permeabilize cells B->C D Immunostain for stress granule marker C->D E Acquire images with fluorescence microscopy D->E F Quantify stress granules (number, size, intensity) E->F

Caption: Experimental workflow for the quantification of stress granules.

References

Validating DNL343 target engagement in new experimental systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for validating the target engagement of DNL343 in new experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational, central nervous system (CNS) penetrant, small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a crucial protein complex that regulates protein synthesis.[3] Under cellular stress, a pathway known as the Integrated Stress Response (ISR) is activated, leading to the suppression of eIF2B activity.[3] This results in impaired protein synthesis and the formation of stress granules, which are thought to be precursors to TDP-43 aggregation, a pathological hallmark in diseases like Amyotrophic Lateral Sclerosis (ALS).[4] this compound is designed to activate eIF2B, thereby restoring protein synthesis, dispersing TDP-43 aggregates, and improving neuronal survival.[5]

Q2: How can I confirm that this compound is active in my specific cell line or animal model?

A2: Target engagement can be confirmed by measuring the modulation of downstream biomarkers of the ISR. Key biomarkers include Activating Transcription Factor 4 (ATF4) at the protein level and Cation transport regulator-like protein 1 (CHAC1) at the mRNA level.[4][6] A reduction in the expression of these markers upon this compound treatment, especially after inducing cellular stress, indicates target engagement.

Q3: What are some common experimental systems used to study this compound's effects?

A3: Preclinically, this compound has been studied in various models, including an optic nerve crush (ONC) injury model, which induces acute ISR, and in eIF2B loss-of-function (LOF) mutant mice, which exhibit chronic ISR activation.[1][2][3] In vitro studies have utilized immortalized cells and iPSC-derived neurons expressing ALS-linked mutations.[1][2]

Q4: What is the expected outcome of this compound treatment on TDP-43 pathology?

A4: this compound has been shown in preclinical models to attenuate pathological TDP-43 aggregates.[7] By activating eIF2B and inhibiting the ISR, this compound can prevent and reverse the formation of stress granules, which are believed to be precursors to these TDP-43 aggregates.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound from various studies.

Table 1: Preclinical Dose-Dependent Reduction of ISR Markers in eIF2B HOM Mice Brain [8]

This compound Dose (mg/kg in chow)% Reduction of ISR Transcript Markers (vs. Vehicle)
0.3Not specified
1Not specified
3Dose-dependent reduction observed
10Significant dose-dependent reduction

Table 2: Clinical Pharmacodynamic Biomarker Reduction in Phase 1 Studies

BiomarkerPopulation% Inhibition
CHAC1Healthy Volunteers (MAD cohorts)66-94%
ATF4Healthy Volunteers (MAD cohorts)50-73%
ISR BiomarkersALS PatientsReduction Observed

Table 3: this compound Pharmacokinetics in Phase 1 Studies [5]

ParameterValuePopulation
Plasma Half-life38-46 hoursHealthy Volunteers
CSF-to-unbound plasma ratio0.66-0.92Healthy Volunteers
CSF-to-unbound plasma ratio1.02-1.23ALS Patients

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Integrated Stress Response pathway and a typical experimental workflow for validating this compound target engagement.

ISR_Pathway Stress Cellular Stress (e.g., unfolded proteins, viral infection) eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_kinases activates eIF2a eIF2α eIF2a_kinases->eIF2a phosphorylates eIF2aP p-eIF2α eIF2a->eIF2aP eIF2B eIF2B eIF2aP->eIF2B inhibits ATF4_translation ATF4 Translation eIF2aP->ATF4_translation preferentially allows Stress_Granules Stress Granule Formation eIF2aP->Stress_Granules promotes Translation_initiation Global Translation Initiation eIF2B->Translation_initiation enables This compound This compound This compound->eIF2B activates ISR_genes ISR Target Genes (e.g., CHAC1) ATF4_translation->ISR_genes upregulates TDP43 TDP-43 Aggregation Stress_Granules->TDP43 can lead to

Caption: Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start: New Experimental System (e.g., new cell line) Stress_Induction Induce Cellular Stress (e.g., Thapsigargin, Arsenite) Start->Stress_Induction DNL343_Treatment Treat with this compound (Dose-response) Stress_Induction->DNL343_Treatment Sample_Collection Collect Samples (Lysates, RNA) DNL343_Treatment->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis Phenotypic_Assays Phenotypic Assays Sample_Collection->Phenotypic_Assays Western_Blot Western Blot for ATF4 Biomarker_Analysis->Western_Blot qPCR qPCR for CHAC1 Biomarker_Analysis->qPCR Data_Analysis Data Analysis and Validation of Target Engagement Western_Blot->Data_Analysis qPCR->Data_Analysis Stress_Granule_IF Stress Granule Immunofluorescence Phenotypic_Assays->Stress_Granule_IF TDP43_Aggregation TDP-43 Aggregation (Filter-trap assay) Phenotypic_Assays->TDP43_Aggregation Stress_Granule_IF->Data_Analysis TDP43_Aggregation->Data_Analysis

Caption: Experimental workflow for validating this compound target engagement in a new system.

Experimental Protocols

Protocol 1: Western Blot for ATF4 Protein Levels

This protocol describes the detection of ATF4 protein levels in cell lysates by Western blot, a key downstream marker of ISR activation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody against ATF4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer with inhibitors.

    • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Electrophoresis:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel along with a molecular weight marker.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ATF4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a CCD imager or X-ray film.

    • Analyze band intensities using image analysis software, normalizing to a loading control like β-actin or GAPDH.

Protocol 2: qPCR for CHAC1 Gene Expression

This protocol details the quantification of CHAC1 mRNA, a transcriptional target of ATF4, using quantitative real-time PCR (qPCR).

Materials:

  • TRIzol™ Reagent or other RNA extraction kit

  • Nuclease-free water

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for CHAC1 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR-compatible plates and seals

Procedure:

  • RNA Extraction:

    • Homogenize cells or tissues in TRIzol™ Reagent.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

    • Assess RNA quantity and quality (A260/A280 ratio should be ~2.0).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a master mix for each gene (CHAC1 and reference gene) containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into a qPCR plate.

    • Add diluted cDNA template to the appropriate wells. Include no-template controls (NTC) for each primer set.

  • qPCR Run:

    • Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for CHAC1 and the reference gene in each sample.

    • Calculate the relative expression of CHAC1 using the ΔΔCq method, normalizing to the reference gene and comparing treated samples to an untreated control.

Protocol 3: Immunofluorescence for Stress Granule Formation

This protocol is for the visualization and quantification of stress granules in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a stress granule marker (e.g., G3BP1, TIAR)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips and allow them to adhere.

    • Induce stress and treat with this compound as per the experimental design.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody against a stress granule marker overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount coverslips onto glass slides.

    • Image using a fluorescence or confocal microscope.

    • Quantify the number and size of stress granules per cell using image analysis software like ImageJ.

Protocol 4: Filter-Trap Assay for TDP-43 Aggregation

This protocol allows for the detection and quantification of insoluble TDP-43 aggregates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Urea buffer (for solubilizing the final pellet)

  • Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Primary antibody against TDP-43

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation and Fractionation:

    • Lyse cells and quantify total protein concentration.

    • Centrifuge the total cell lysate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to separate soluble and insoluble fractions.

    • Collect the supernatant (soluble fraction).

    • Wash the pellet and resuspend it in a buffer containing 0.5% SDS.

  • Filtration:

    • Pre-wet the cellulose acetate membrane in the filtration buffer.

    • Assemble the dot blot apparatus.

    • Load the SDS-solubilized insoluble fraction onto the membrane.

    • Apply a vacuum to pull the lysate through the membrane. Insoluble aggregates will be trapped.

    • Wash the membrane twice with PBS.

  • Immunodetection:

    • Perform immunodetection directly on the membrane, similar to a Western blot.

    • Block the membrane, then incubate with primary anti-TDP-43 antibody, followed by HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the dot intensities to compare the amount of aggregated TDP-43 between samples.

Troubleshooting Guide

Problem 1: No change or an increase in ATF4/CHAC1 levels after this compound treatment.

  • Possible Cause: Insufficient induction of the Integrated Stress Response.

    • Solution: Ensure your stressor (e.g., thapsigargin, arsenite) is active and used at an appropriate concentration to induce a robust ISR. You should see a significant increase in ATF4 and CHAC1 in your positive control (stressed, no this compound).

  • Possible Cause: this compound concentration is not optimal for your system.

    • Solution: Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal effective concentration in your specific cell type.

  • Possible Cause: The experimental system is resistant to ISR modulation by eIF2B activators.

    • Solution: Verify the expression of eIF2B subunits in your system. Some cell lines may have altered ISR signaling pathways.

Problem 2: High background in Western blot for ATF4.

  • Possible Cause: Insufficient blocking or washing.

    • Solution: Increase the blocking time to 1.5-2 hours. Increase the number and duration of TBST washes after primary and secondary antibody incubations.

  • Possible Cause: Primary or secondary antibody concentration is too high.

    • Solution: Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background.

  • Possible Cause: Non-specific binding of the antibody.

    • Solution: Try a different blocking buffer (e.g., switch from milk to BSA or vice versa). Ensure your primary antibody is specific for ATF4.

Problem 3: High variability in qPCR results for CHAC1.

  • Possible Cause: Inconsistent RNA quality or quantity.

    • Solution: Ensure all RNA samples have a 260/280 ratio of ~2.0 and show no signs of degradation on a gel. Use the same amount of RNA for cDNA synthesis for all samples.

  • Possible Cause: Pipetting errors.

    • Solution: Use a master mix for your qPCR reactions to minimize pipetting variability. Ensure your pipettes are calibrated.

  • Possible Cause: Unstable reference gene expression.

    • Solution: Validate your chosen reference gene(s) in your specific experimental model and conditions to ensure their expression is not affected by the treatments.

Problem 4: Difficulty in identifying or quantifying stress granules.

  • Possible Cause: Weak fluorescence signal.

    • Solution: Optimize the primary and secondary antibody concentrations. Use a brighter fluorophore on your secondary antibody. Use an anti-fade mounting medium.

  • Possible Cause: Stress induction is not sufficient to form distinct granules.

    • Solution: Increase the concentration or duration of the stressor. Ensure cells are healthy before inducing stress.

  • Possible Cause: Subjectivity in manual counting.

    • Solution: Use automated image analysis software with consistent thresholding parameters to quantify stress granule number and area for unbiased results.

References

Technical Support Center: Long-Term DNL343 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term administration of DNL343 in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a brain-penetrant small molecule that activates the eukaryotic initiation factor 2B (eIF2B).[1][2][3][4] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular pathway that is activated by various stressors and can contribute to neurodegeneration when chronically active.[1][2][3][4] By activating eIF2B, this compound helps to restore normal protein synthesis and mitigate the detrimental effects of a prolonged ISR.[5][6] This mechanism has shown potential in preclinical models to reduce neurodegeneration.[1][3]

Q2: What are the recommended administration routes for long-term studies in rodents?

A2: For long-term studies, administration of this compound formulated in rodent chow is a well-tolerated and non-invasive method that ensures steady-state drug exposure.[1][2][7] Oral gavage is also a viable option for acute or shorter-term dosing regimens.[1][2]

Q3: What is the pharmacokinetic profile of this compound in mice?

A3: this compound demonstrates high central nervous system (CNS) penetrance, with unbound concentrations in the brain being comparable to those in plasma.[1][2][7] When administered chronically in chow, this compound achieves steady-state plasma concentrations relatively quickly, and these levels are maintained throughout the dosing period.[1][2][7] A single oral gavage dose of 62.5 mg/kg also shows similar unbound concentrations in the brain and plasma.[1][2][7]

Q4: Has this compound been shown to be well-tolerated in long-term rodent studies?

A4: Yes, chronic administration of this compound in mouse chow has been reported to be well-tolerated, with no adverse events or significant effects on body weight observed during these studies.[1][2]

Q5: What are some key biomarkers to assess this compound activity in rodents?

A5: Several biomarkers can be used to assess the in vivo activity of this compound. These include markers of the Integrated Stress Response such as GDF-15, and markers of neuroinflammation and reactive astrocytes like GFAP.[1] Changes in these biomarkers have been observed in both the central nervous system and in biofluids like cerebrospinal fluid (CSF) and plasma.[1]

This compound Signaling Pathway

DNL343_Pathway cluster_isr Pathological State stress Cellular Stress eif2a eIF2α stress->eif2a activates kinases peif2a p-eIF2α eif2a->peif2a phosphorylation eif2b eIF2B peif2a->eif2b inhibits isr Integrated Stress Response (ISR) peif2a->isr leads to chronic translation Protein Synthesis (Homeostasis) eif2b->translation promotes This compound This compound This compound->eif2b activates neurodegeneration Neurodegeneration isr->neurodegeneration contributes to

Caption: this compound activates eIF2B to counteract the effects of the Integrated Stress Response.

Experimental Protocols

Long-Term Administration of this compound via Medicated Chow

Objective: To achieve sustained systemic and CNS exposure to this compound over several weeks or months.

Methodology:

  • Dose Calculation: Determine the target dose in mg/kg/day. Based on the average daily food consumption of the specific rodent strain and age, calculate the required concentration of this compound in the chow (e.g., mg of this compound per kg of chow).

  • Chow Formulation:

    • Work with a reputable vendor for custom diet formulation to ensure homogenous mixing of this compound into the standard rodent chow.

    • Specify the desired this compound concentration (e.g., 100 mg/kg chow).[1][2]

    • Request a certificate of analysis to confirm the final concentration and homogeneity of the medicated chow.

  • Acclimation: Acclimate animals to the base chow (without this compound) for at least one week before introducing the medicated diet.

  • Study Initiation:

    • Randomize animals into control (vehicle chow) and this compound treatment groups.

    • Provide ad libitum access to the respective chow and water.

  • Monitoring:

    • Measure food consumption and body weight at least twice weekly to monitor the health of the animals and estimate the actual dose of this compound consumed.

    • Conduct regular cage-side observations for any clinical signs of toxicity.

  • Pharmacokinetic Analysis: Collect plasma and brain tissue samples at specified time points to determine this compound concentrations and confirm exposure.[1][2]

Long-Term this compound Experimental Workflow

DNL343_Workflow start Study Start acclimation Acclimation to Base Chow (1 week) start->acclimation randomization Randomization into Control & this compound Groups acclimation->randomization dosing Chronic Dosing with Medicated Chow randomization->dosing monitoring Bi-weekly Monitoring: - Body Weight - Food Intake - Clinical Signs dosing->monitoring terminal Terminal Procedures: - Tissue Collection - Biomarker Analysis dosing->terminal pk_sampling Interim PK/PD Sampling (Optional) monitoring->pk_sampling pk_sampling->dosing end Study End terminal->end

Caption: A typical experimental workflow for long-term this compound administration in rodents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reduced Food Intake / Body Weight Loss - Palatability issues with medicated chow.- Unrelated health issues.- Ensure the control and this compound chow have similar taste and texture.- If a subset of animals is affected, perform a health check.- Consider a lower concentration of this compound if the issue is widespread in the treatment group.
Inconsistent Plasma/Brain Concentrations - Inhomogeneous mixing of this compound in chow.- Variations in individual food consumption.- Verify the homogeneity of the medicated chow with the supplier.- Correlate individual drug concentrations with food intake data.- Ensure equal access to food for all animals within a cage.
Lack of Expected Biomarker Modulation - Insufficient drug exposure.- Timing of sample collection.- Assay variability.- Confirm plasma and brain concentrations of this compound are within the expected therapeutic range.- Optimize the timing of tissue/biofluid collection based on the pharmacokinetic profile.- Validate the biomarker assays for reproducibility and sensitivity.
Unexpected Mortality - Off-target toxicity (though not reported in preclinical studies).- Progression of the underlying disease model.- Perform a thorough necropsy to determine the cause of death.- Review the health monitoring data for any preceding clinical signs.- Ensure the mortality rate is not significantly different from the vehicle-treated control group in the context of the disease model.

Troubleshooting Decision Tree

Troubleshooting_Tree start Issue Encountered check_intake Reduced Food Intake? start->check_intake check_pk Inconsistent PK Data? start->check_pk check_biomarker No Biomarker Effect? start->check_biomarker check_intake->check_pk No palatability Assess Chow Palatability check_intake->palatability Yes health_check Perform Animal Health Check check_intake->health_check Yes check_pk->check_biomarker No verify_chow Verify Chow Homogeneity check_pk->verify_chow Yes correlate_intake Correlate PK with Intake check_pk->correlate_intake Yes confirm_exposure Confirm Therapeutic Exposure check_biomarker->confirm_exposure Yes validate_assay Validate Biomarker Assay check_biomarker->validate_assay Yes

Caption: A decision tree to guide troubleshooting during long-term this compound studies.

Quantitative Data Summary

Table 1: this compound Administration and Pharmacokinetics in Mice

ParameterOral Gavage (Single Dose)Medicated Chow (Chronic)Reference(s)
Dose 62.5 mg/kg100 mg/kg chow (equivalent to ~10 mg/kg/day)[1][2][7]
Vehicle Not specifiedFormulated in standard rodent chow[1][2][7]
CNS Penetrance Unbound brain concentrations similar to plasmaUnbound brain concentrations similar to plasma[1][2][7]
Steady State N/AAchieved rapidly and sustained[1][2][7]

Table 2: Key In Vivo Models and Biomarker Modulation

ModelTreatment RegimenKey FindingsBiomarkers ModulatedReference(s)
eIF2B Loss-of-Function (LOF) Mouse Chronic administration in chow (prophylactic and therapeutic)- Reversed biomarkers of neurodegeneration- Extended lifespan- Corrected markers of gliosis and demyelinationGDF-15, GFAP, TIMP-1, 7-ketocholesterol[1][2]
Optic Nerve Crush (ONC) Daily oral gavage- Neuroprotective effect- Normalized ISR pathwayRetinal Ganglion Cell (RGC) count[1][2]

References

Quality control measures for DNL343 compound batches

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DNL343 Compound Batches

Disclaimer: this compound is an investigational compound, and specific batch quality control measures are proprietary to the manufacturer. This guide provides representative information based on standard industry practices for the quality control of small molecule compounds intended for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for a new batch of a research compound like this compound?

A1: Critical Quality Attributes are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a research compound, the most critical CQAs include:

  • Identity: Confirmation of the correct molecular structure.

  • Purity: The percentage of the desired compound, typically assessed by chromatography.

  • Impurities: Profile and quantification of any process-related impurities or degradation products.

  • Appearance: Physical state (e.g., solid, oil), color, and form (e.g., crystalline, amorphous).

  • Solubility: The ability to dissolve in relevant solvents for experimental use.

  • Residual Solvents: Quantification of any solvents remaining from the manufacturing process.

Q2: How is the identity of the this compound compound confirmed for each batch?

A2: A combination of analytical techniques is used to confirm the molecular structure unequivocally. The primary methods include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and connectivity of atoms.

  • Comparison to a Reference Standard: The analytical data (e.g., HPLC retention time, spectroscopic data) of the new batch is compared against a well-characterized reference standard.

Q3: What level of purity is acceptable for a research batch, and how is it determined?

A3: For research-grade compounds intended for in-vitro and in-vivo studies, a purity of ≥98% is generally required. Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection, which separates the main compound from any impurities. The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks.

Q4: What should I look for on the Certificate of Analysis (CoA) provided with my compound batch?

A4: The Certificate of Analysis is a critical document that summarizes the quality control testing results for a specific batch. You should verify the following:

  • Batch Number: Ensure it matches the vial you received.

  • Identity Confirmation: Check that tests like Mass Spec and NMR were performed and passed.

  • Purity Data: Look for the specific purity value (e.g., 99.5% by HPLC) and review the chromatogram if provided.

  • Residual Solvents: Ensure the levels are below acceptable safety limits (based on ICH guidelines).

  • Storage Conditions: Note the recommended storage temperature and conditions (e.g., desiccate, protect from light).

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Different Batches

Potential Cause Troubleshooting Step Recommended Action
Different Purity/Impurity Profiles 1. Compare the CoAs for each batch. Pay close attention to the purity percentage and any listed impurities.If a significant difference is noted (>1%), contact the supplier for clarification. Consider re-qualifying the new batch in a small-scale pilot experiment.
Compound Degradation 2. Check the age of the batches and how they were stored. Improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to degradation.Re-test the purity of the older or suspect batch using HPLC if possible. Always store the compound as recommended on the CoA.
Weighing/Solubilization Errors 3. Review your weighing and stock solution preparation procedures.Use a calibrated analytical balance. Ensure the compound is fully dissolved before making serial dilutions. Prepare fresh stock solutions for critical experiments.

Issue 2: Compound Fails to Dissolve Completely in Recommended Solvent

Potential Cause Troubleshooting Step Recommended Action
Incorrect Solvent or Concentration 1. Double-check the solvent and concentration recommended on the product datasheet or CoA.Use the recommended solvent. If solubility issues persist at high concentrations, prepare a more dilute stock solution.
Low Dissolution Rate 2. The compound may dissolve slowly.Gently warm the solution (if the compound is heat-stable) or use a vortex mixer or sonicator to aid dissolution.
Polymorphism 3. The compound may exist in different crystalline forms (polymorphs) with different solubilities.This is an intrinsic property of the batch. Contact the supplier's technical support to inquire about the crystalline form and any known solubility challenges.

Data Presentation: Example Batch Release Specifications

The following table represents typical quality control specifications for a research-grade small molecule compound like this compound.

Test Method Acceptance Criteria Example Result
Appearance Visual InspectionWhite to off-white solidConforms
Identity by ¹H NMR NMR SpectroscopyStructure conforms to reference standardConforms
Identity by MS Mass Spectrometry[M+H]⁺ matches theoretical value ± 0.5 DaConforms
Purity by HPLC HPLC-UV (254 nm)≥ 98.0%99.7%
Largest Single Impurity HPLC-UV (254 nm)≤ 0.5%0.2%
Residual Solvents GC-HSDichloromethane ≤ 600 ppm; Heptane ≤ 5000 ppmDichloromethane: 150 ppm; Heptane: <50 ppm
Water Content Karl Fischer Titration≤ 0.5%0.1%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound batch.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

  • Analysis:

    • Inject 5 µL of the sample onto the column.

    • Run a gradient elution program (e.g., 5% B to 95% B over 15 minutes).

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • System Preparation:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation:

    • Dilute the 1 mg/mL stock solution from the HPLC protocol 1:100 in the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).

  • Analysis:

    • Infuse the diluted sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range appropriate for the expected molecular weight of this compound.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Confirm that the measured mass-to-charge ratio (m/z) matches the theoretical value for the compound's chemical formula.

Visualizations

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Quality Control Testing cluster_2 Data Review & Disposition Start New Compound Batch Received CheckDocs Verify Shipping Documents & CoA Start->CheckDocs Quarantine Place Batch in Quarantine CheckDocs->Quarantine Appearance Visual Inspection Quarantine->Appearance Identity Identity Confirmation (NMR, MS) Appearance->Identity Purity Purity & Impurity Analysis (HPLC) Identity->Purity Residuals Residual Solvent Analysis (GC) Purity->Residuals Review Review Data vs. Specifications Residuals->Review Decision Pass? Review->Decision Release Release Batch for Experimental Use Decision->Release Yes Fail Reject Batch & Investigate Decision->Fail No

Caption: General quality control workflow for a new compound batch.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_CoA Compare CoAs of Batches Start->Check_CoA Diff_CoA Significant Differences Found? Check_CoA->Diff_CoA Check_Handling Review Compound Handling & Storage Diff_CoA->Check_Handling No Action_Contact Action: Contact Supplier & Re-qualify Batch Diff_CoA->Action_Contact Yes Handling_Issue Improper Handling Found? Check_Handling->Handling_Issue Check_Prep Review Solution Prep Protocol Handling_Issue->Check_Prep No Action_Retest Action: Discard Old Stock, Use Fresh Batch Handling_Issue->Action_Retest Yes Prep_Issue Error in Preparation? Check_Prep->Prep_Issue Action_Reprepare Action: Prepare Fresh Solutions Carefully Prep_Issue->Action_Reprepare Yes

Caption: Decision tree for troubleshooting inconsistent results.

ISR_Pathway Stress Cellular Stress (e.g., in ALS) ISR Integrated Stress Response (ISR) Activation Stress->ISR eIF2B_inactive eIF2B Suppression ISR->eIF2B_inactive Protein_down Protein Synthesis Inhibition eIF2B_inactive->Protein_down SG Stress Granule Formation (TDP-43 Aggregation) Protein_down->SG Neurodegen Neurodegeneration SG->Neurodegen This compound This compound eIF2B_active eIF2B Activation This compound->eIF2B_active eIF2B_active->eIF2B_inactive Inhibits Protein_up Restoration of Protein Synthesis eIF2B_active->Protein_up Neuroprotect Neuroprotection Protein_up->Neuroprotect

Caption: this compound mechanism of action via the ISR pathway.[1][2][3][4][5][6]

References

Validation & Comparative

DNL343 vs. ISRIB: A Comparative Efficacy Study in the Modulation of the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of two prominent eIF2B activators in the context of neurodegenerative diseases.

This guide provides an objective comparison of DNL343 and ISRIB, two small molecule modulators of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling pathway that, when chronically activated, is implicated in the pathogenesis of a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Both this compound and ISRIB function by activating the eukaryotic initiation factor 2B (eIF2B), a crucial protein complex for protein synthesis, thereby inhibiting the detrimental effects of a sustained ISR.

This document summarizes key preclinical data, outlines detailed experimental methodologies for the cited studies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding of these two compounds.

Mechanism of Action: Targeting the Integrated Stress Response

Both this compound and ISRIB share a common mechanism of action: the activation of eIF2B.[1][2] The ISR is a signaling network activated by various cellular stressors, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] Phosphorylated eIF2α (p-eIF2α) acts as an inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor, resulting in a global reduction of protein synthesis.[2] While this is a protective mechanism in the short term, chronic ISR activation can be detrimental. This compound and ISRIB bind to and stabilize the eIF2B complex, enhancing its activity even in the presence of p-eIF2α, thus restoring protein synthesis.[2][3] this compound was specifically developed as a CNS-penetrant small molecule with improved pharmacokinetic properties compared to the tool compound ISRIB, which has limitations such as poor solubility.[4][5]

Preclinical Efficacy: A Head-to-Head Look

Direct comparative preclinical studies of this compound and ISRIB are limited. However, data from independent studies using similar neurodegeneration models allow for an indirect comparison of their efficacy.

Optic Nerve Crush (ONC) Injury Model

The ONC model is an established method to study acute neurodegeneration and the neuroprotective potential of therapeutic compounds.

CompoundDoseKey FindingsReference
This compound 3 and 12 mg/kg, once daily oral gavageDose-dependently reduced ISR-dependent transcript expression in the retina. The 12 mg/kg dose reduced axonal degeneration, and both 3 and 12 mg/kg doses led to a significant reduction in retinal ganglion cell (RGC) loss.[6][7][6][7]
ISRIB 1 mg/kg, intraperitoneal injectionIn a similar model of optic neuropathy (glaucoma), ISRIB treatment prevented the loss of retinal ganglion cells and their axons.Not directly available in search results
eIF2B Loss-of-Function (LOF) Mouse Model

This model mimics chronic ISR activation due to genetic mutations in eIF2B, leading to progressive neurodegeneration.

CompoundDoseKey FindingsReference
This compound 0.3, 1, 3, or 10 mg/kg equivalent in medicated chowDose-dependent reduction of ISR transcript markers in the brain. Prevented motor dysfunction and neurodegeneration. When initiated at an advanced disease stage, it restored body weight gain, suppressed the ISR, reduced neurodegeneration biomarkers, and extended lifespan.[5][8][5][8]
ISRIB 2.5 mg/kg/dayIn a mouse model of another neurodegenerative disease with ISR activation (prion disease), ISRIB treatment extended survival.[9][9]

Pharmacokinetic Properties

A key differentiator between this compound and ISRIB lies in their pharmacokinetic profiles.

CompoundKey Pharmacokinetic PropertiesReference
This compound CNS-penetrant with comparable unbound exposures in plasma and brain. Low pharmacokinetic variability and high CSF distribution. Half-life supports once-daily dosing.[6][10][11][6][10][11]
ISRIB Excellent blood-brain barrier penetration with a half-life of approximately 8 hours in mice. However, it has poor solubility.[9][12][13][9][12][13]

Clinical Development

This compound has progressed to clinical trials, providing valuable insights into its safety and efficacy in humans.

CompoundClinical Trial StatusKey FindingsReference
This compound Phase 1, 1b, and Phase 2/3 (HEALEY ALS Platform Trial)Generally well-tolerated in healthy volunteers and ALS patients. Demonstrated robust inhibition of ISR biomarkers in peripheral blood and CSF. The Phase 2/3 HEALEY trial did not meet its primary endpoints for function and survival in ALS patients, though further analyses are ongoing.[1][4][9][1][4][9]
ISRIB PreclinicalNo published clinical trial data. Efforts to develop a drug based on ISRIB have reportedly faced challenges.[5][8][5][8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral Infection Viral Infection PKR PKR Viral Infection->PKR eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a eIF2B eIF2B peIF2a->eIF2B inhibits Translation Protein Synthesis eIF2B->Translation promotes DNL343_ISRIB This compound / ISRIB DNL343_ISRIB->eIF2B activates ONC_Workflow A Optic Nerve Crush (ONC) Injury in Mice B Daily Oral Gavage (this compound or Vehicle) A->B C Tissue Collection (Retina) B->C D Analysis C->D E ISR Biomarker Analysis (qRT-PCR) D->E F Axonal Degeneration Scoring D->F G Retinal Ganglion Cell (RGC) Quantification (IHC) D->G

References

A Comparative Guide to DNL343 and Other Small Molecule eIF2B Activators for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrated stress response (ISR) is a crucial cellular signaling network activated by a variety of stressors, and its chronic activation is implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease. A key regulatory node in this pathway is the eukaryotic initiation factor 2B (eIF2B), a guanine (B1146940) nucleotide exchange factor. Small molecule activators of eIF2B are a promising therapeutic strategy to counteract the detrimental effects of sustained ISR activation. This guide provides a comparative overview of DNL343, a clinical-stage eIF2B activator, and other notable small molecules in this class: ISRIB, 2BAct, and fosigotifator (B12388650).

Overview of eIF2B Activators

Small molecule eIF2B activators function by stabilizing the eIF2B protein complex, enhancing its catalytic activity even in the presence of stress-induced inhibitory signals. This leads to the restoration of global protein synthesis and the dissolution of stress granules, which are pathological hallmarks in many neurodegenerative conditions. While the therapeutic potential of this class of molecules is significant, their development has been marked by challenges related to drug-like properties and clinical efficacy.

Comparative Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are collated from various sources and may not have been generated under identical experimental conditions, warranting cautious interpretation.

Table 1: In Vitro Potency of eIF2B Activators

CompoundAssaySystemPotency (EC50)Source
This compound ISR InhibitionCellular models of ALSData not publicly available in direct comparative format[1]
ISRIB ATF4-Luciferase ReporterHEK293T cells~5 nM[2]
2BAct ATF4-Luciferase ReporterHEK293T cells~7.3 nM[3]
Fosigotifator Not specifiedNot specifiedData not publicly available

Table 2: Preclinical Pharmacokinetic and Safety Profile

CompoundKey CharacteristicsSource
This compound Orally bioavailable, CNS penetrant (CSF-to-unbound plasma ratio of 0.66-0.92), long half-life (38-46 hours in humans). Generally well-tolerated in preclinical and early clinical studies.[1][4][1][4]
ISRIB Poor aqueous solubility and low oral bioavailability, limiting its clinical development.[5][6][5][6]
2BAct Improved solubility and pharmacokinetics compared to ISRIB, CNS penetrant. However, associated with cardiovascular liabilities in dogs.[3][6][3][6]
Fosigotifator Orally administered. Preclinical studies in a mouse model of Vanishing White Matter disease showed it blunted the ISR in the CNS and improved motor function.[7][7]

Table 3: Clinical Development Status

CompoundIndication(s)Latest Clinical Trial Outcome
This compound Amyotrophic Lateral Sclerosis (ALS)Phase 2/3 HEALEY ALS Platform Trial: Did not meet primary endpoint of slowing disease progression at 24 weeks. Was found to be safe and well-tolerated.[4][8][9]
ISRIB PreclinicalNot in clinical development due to poor pharmacokinetic properties.[5][6]
2BAct PreclinicalNot in clinical development due to cardiovascular toxicity.[3][6]
Fosigotifator ALS, Vanishing White Matter Disease, Major Depressive DisorderPhase 2/3 HEALEY ALS Platform Trial: Did not meet primary endpoint of slowing disease progression at the primary dose. An exploratory high dose showed a potential signal in slowing the decline of muscle strength.[10][11]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the integrated stress response pathway and a typical experimental workflow for screening eIF2B activators.

ISR_Pathway Stress Cellular Stress (e.g., ER stress, viral infection, amino acid deprivation) Kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stress->Kinases eIF2a eIF2α Kinases->eIF2a P p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B Inhibition Global_Translation Global Protein Synthesis (Decreased) p_eIF2a->Global_Translation ATF4_Translation ATF4 Translation (Increased) p_eIF2a->ATF4_Translation eIF2_GDP eIF2-GDP eIF2B->eIF2_GDP GEF Activity eIF2_GTP eIF2-GTP eIF2_GDP->eIF2_GTP TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->TC Translation_init Translation Initiation TC->Translation_init This compound This compound & Other Activators This compound->eIF2B Activation

Caption: The Integrated Stress Response (ISR) signaling pathway.

Experimental_Workflow Start Start: Compound Library Cell_Culture HEK293T cells stably expressing ATF4-Luciferase reporter Start->Cell_Culture Compound_Treatment Treat cells with compounds + ISR inducer (e.g., Thapsigargin) Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 6-24 hours) Compound_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Data Analysis: Identify compounds that reduce luciferase signal (ISR inhibition) Luciferase_Assay->Data_Analysis Hit_Validation Hit Validation & Secondary Assays (e.g., GEF assay) Data_Analysis->Hit_Validation End Lead Optimization Hit_Validation->End

Caption: A typical high-throughput screening workflow for identifying ISR inhibitors.

Experimental Protocols

ATF4-Luciferase Reporter Assay for ISR Inhibition

This cell-based assay is a common method to screen for and characterize inhibitors of the integrated stress response. It relies on a reporter gene (luciferase) under the control of the ATF4 promoter, which is translationally upregulated upon ISR activation.

Materials:

  • HEK293T cells stably expressing an ATF4-luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • ISR-inducing agent (e.g., Thapsigargin, Tunicamycin).

  • Test compounds (e.g., this compound).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the ATF4-luciferase HEK293T cells in a 96-well plate at a density of 20,000-30,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds.

  • ISR Induction: Co-treat the cells with a known ISR-inducing agent at a concentration that elicits a robust luciferase signal (e.g., 100 nM Thapsigargin). Include appropriate controls (vehicle-only, inducer-only).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Luciferase Measurement: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal from each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the control wells. A decrease in the luciferase signal in the presence of the test compound indicates inhibition of the ISR. Calculate EC50 values by fitting the dose-response data to a suitable model.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This is a biochemical assay to directly measure the catalytic activity of eIF2B. It monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) from eIF2, which is catalyzed by eIF2B.

Materials:

  • Purified eIF2 protein.

  • Source of eIF2B (purified protein or cell lysate).

  • BODIPY-FL-GDP (or other suitable fluorescent GDP analog).

  • Unlabeled GDP.

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).

  • 384-well black plates.

  • Fluorescence plate reader.

Protocol:

  • Loading of eIF2 with Fluorescent GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for the formation of the eIF2-BODIPY-FL-GDP complex. Remove unbound fluorescent GDP using a desalting column.

  • Reaction Setup: In a 384-well plate, add the assay buffer and the eIF2-BODIPY-FL-GDP complex.

  • Initiation of Reaction: Initiate the nucleotide exchange reaction by adding a source of eIF2B and an excess of unlabeled GDP. The unlabeled GDP will compete with the BODIPY-FL-GDP for binding to eIF2 once it is released.

  • Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The dissociation of the fluorescent GDP from eIF2 leads to a decrease in its fluorescence quantum yield.

  • Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. Calculate the initial rate of the reaction for different concentrations of eIF2B or in the presence of activators/inhibitors. For activators like this compound, an increase in the rate of fluorescence decay would be observed.

Conclusion

The activation of eIF2B remains a compelling therapeutic strategy for neurodegenerative diseases characterized by chronic ISR activation. This compound represents a significant effort in developing a clinically viable small molecule for this target, with good CNS penetrance and oral bioavailability. However, the recent clinical trial results for both this compound and fosigotifator in ALS highlight the challenges in translating preclinical efficacy into clinical benefit for this complex disease. The lessons learned from earlier compounds like ISRIB and 2BAct underscore the critical importance of optimizing pharmacokinetic and safety profiles. Future research in this area will likely focus on refining patient selection, exploring combination therapies, and developing more sensitive biomarkers to track target engagement and therapeutic response in the CNS.

References

DNL343 vs. PERK Inhibitors: A Comparative Guide to ISR Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Integrated Stress Response (ISR) is a critical cellular signaling network activated by a variety of stress conditions, including protein misfolding, nutrient deprivation, and viral infection. While acute ISR activation is a pro-survival mechanism, chronic activation is implicated in the pathogenesis of numerous neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Consequently, modulating the ISR has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two distinct approaches to ISR modulation: the eIF2B activator DNL343 and small molecule inhibitors of the PKR-like endoplasmic reticulum kinase (PERK).

Mechanism of Action: A Tale of Two Targets

The core of the ISR converges on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.

PERK inhibitors act at the apex of the endoplasmic reticulum (ER) stress branch of the ISR.[1] Under ER stress, PERK autophosphorylates and becomes active, leading to the phosphorylation of eIF2α. PERK inhibitors directly block the kinase activity of PERK, thereby preventing the initial phosphorylation of eIF2α and the subsequent downstream signaling cascade.[1]

This compound , in contrast, is a potent, selective, and brain-penetrant small molecule activator of eIF2B.[2][3] Instead of inhibiting an upstream kinase, this compound directly targets eIF2B, enhancing its nucleotide exchange activity. This mechanism allows this compound to counteract the inhibitory effect of phosphorylated eIF2α, thus restoring protein synthesis and mitigating the detrimental effects of chronic ISR activation.[4][5] This more downstream and targeted approach is hypothesized to offer a key advantage in terms of safety and tolerability.

Figure 1: Signaling Pathways of PERK Inhibitors and this compound cluster_0 Upstream ISR Stress cluster_1 PERK Inhibition Pathway cluster_2 This compound Activation Pathway cluster_3 Downstream Effects ER Stress ER Stress PERK PERK ER Stress->PERK activates p-eIF2a p-eIF2a PERK->p-eIF2a phosphorylates eIF2B eIF2B p-eIF2a->eIF2B inhibits ATF4 Translation ATF4 Translation p-eIF2a->ATF4 Translation induces PERK_Inhibitor PERK Inhibitor PERK_Inhibitor->PERK inhibits Protein Synthesis Protein Synthesis eIF2B->Protein Synthesis enables This compound This compound This compound->eIF2B activates Cellular Homeostasis Cellular Homeostasis Protein Synthesis->Cellular Homeostasis Neurodegeneration Neurodegeneration ATF4 Translation->Neurodegeneration (chronic) Figure 2: Optic Nerve Crush Experimental Workflow cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Surgery & Analysis Anesthesia Anesthetize Mouse Expose_ON Expose Optic Nerve Anesthesia->Expose_ON Crush_ON Crush Optic Nerve (5 seconds with forceps) Expose_ON->Crush_ON Treatment Administer this compound or Vehicle Crush_ON->Treatment Tissue_Collection Collect Retinas (e.g., 14 days post-crush) Treatment->Tissue_Collection RGC_Quantification Immunostain and Quantify Surviving Retinal Ganglion Cells Tissue_Collection->RGC_Quantification Figure 3: ISR Biomarker Analysis Workflow cluster_0 Sample Collection & Processing cluster_1 CHAC1 mRNA Analysis cluster_2 ATF4 Protein Analysis Blood_Draw Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Density Gradient) Blood_Draw->PBMC_Isolation RNA_Extraction RNA Extraction PBMC_Isolation->RNA_Extraction Protein_Lysis Protein Lysis PBMC_Isolation->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Protein_Quantification Protein Quantification (BCA Assay) Protein_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot

References

DNL343 in Combination with Other ALS Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The complex and multifactorial nature of ALS necessitates a multi-pronged therapeutic approach. DNL343, an investigational small molecule activator of the eukaryotic initiation factor 2B (eIF2B), has been developed to combat a key pathological hallmark of ALS: the integrated stress response (ISR). Overactivation of the ISR is implicated in the formation of TDP-43 aggregates, a pathological hallmark in the majority of ALS cases. While this compound has been evaluated as a monotherapy, its potential in combination with other approved and investigational ALS therapies warrants a thorough examination.

This guide provides a comparative analysis of this compound with other key ALS therapeutic agents, focusing on their distinct mechanisms of action and clinical trial data. In the absence of direct clinical data for combination therapies with this compound, this document offers a mechanism-based rationale for potential synergistic or complementary effects.

Mechanism of Action: this compound and Other ALS Therapeutics

This compound offers a novel therapeutic strategy by targeting the ISR. In contrast, other approved ALS drugs modulate different pathological pathways, suggesting the potential for additive or synergistic effects in combination regimens.

  • This compound: An orally administered, brain-penetrant small molecule that activates eIF2B. By activating eIF2B, this compound aims to restore protein synthesis, dissolve stress granules containing TDP-43, and improve neuronal survival.[1]

  • Riluzole (B1680632) (Rilutek®, Tiglutik®, Exservan™): Believed to modulate glutamate (B1630785) neurotransmission by inhibiting glutamate release and inactivating voltage-dependent sodium channels.[2][3] This action is thought to reduce the excitotoxicity that contributes to motor neuron death.

  • Edaravone (B1671096) (Radicava®): A free radical scavenger that is thought to exert its therapeutic effect by reducing oxidative stress, another pathway implicated in the death of neurons in ALS.[4][5]

  • AMX0035 (Relyvrio® - voluntarily withdrawn from market): A combination of sodium phenylbutyrate and taurursodiol that was designed to reduce neuronal death by targeting mitochondrial and endoplasmic reticulum stress.[1][6]

  • Tofersen (Qalsody®): An antisense oligonucleotide (ASO) specifically for patients with SOD1 mutations. It works by binding to the mRNA of the mutated SOD1 gene, leading to its degradation and thereby reducing the production of the toxic SOD1 protein.[7][8]

Comparative Efficacy and Safety of Monotherapies

The following tables summarize the key quantitative data from the pivotal clinical trials of this compound and other major ALS therapeutic agents. It is important to note that these trials were conducted in different patient populations and with varying designs, so direct cross-trial comparisons should be made with caution.

Table 1: Efficacy Data from Pivotal Clinical Trials

Therapeutic AgentTrial NamePrimary EndpointKey Efficacy Results
This compound HEALEY ALS Platform Trial (Regimen G)Change in ALSFRS-R and survival at 24 weeksDid not meet primary endpoint. No statistical difference in key secondary endpoints of muscle strength and respiratory function.[9][10]
Riluzole Multiple Pivotal TrialsSurvivalIncreased median survival by approximately 2-3 months.[11][12][13]
Edaravone MCI186-19Change in ALSFRS-R score over 24 weeksShowed a 33% slowing in the decline of physical function as measured by the ALSFRS-R compared to placebo (difference of 2.49 points).[2][8][14]
AMX0035 CENTAURChange in ALSFRS-R score over 24 weeksDemonstrated a statistically significant slowing of disease progression on the ALSFRS-R.[15][16][17] In a survival analysis, a 44% lower risk of death was observed in the group originally randomized to AMX0035.[1]
Tofersen VALORChange in ALSFRS-R score at 28 weeks (in SOD1-ALS patients)Did not meet the primary endpoint, but trends favored tofersen across multiple secondary and exploratory measures. Led to reductions in SOD1 protein and neurofilament light chain.[4]

Table 2: Safety and Tolerability Overview

Therapeutic AgentCommon Adverse Events
This compound Generally well-tolerated.[9][10]
Riluzole Nausea, asthenia, and elevated liver enzymes.[12]
Edaravone Contusion, gait disturbance, and headache.
AMX0035 Primarily gastrointestinal events (diarrhea, nausea, abdominal pain).[6]
Tofersen Procedural pain, headache, fall, back pain, and pain in extremity. Serious neurologic events including myelitis and aseptic meningitis have been reported.

Potential for Combination Therapy: A Mechanistic Perspective

Given the distinct mechanisms of action, combining this compound with other ALS therapeutics could offer a multi-faceted approach to treatment. While clinical data is lacking, the following rationale supports the exploration of such combinations:

  • This compound + Riluzole: This combination would simultaneously address excitotoxicity (Riluzole) and the integrated stress response (this compound). As these are two distinct pathways contributing to motor neuron death, an additive or synergistic effect is plausible.

  • This compound + Edaravone: Combining an ISR inhibitor with a potent antioxidant could provide broader neuroprotection by targeting both intracellular stress signaling and damage from reactive oxygen species.

  • This compound + Tofersen (in SOD1-ALS): For patients with SOD1 mutations, combining a therapy that reduces the production of the toxic protein (Tofersen) with one that enhances the cellular machinery for handling stress (this compound) could be particularly beneficial.

Experimental Protocols: Key Methodologies

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the pivotal trials of this compound and comparator agents.

This compound: HEALEY ALS Platform Trial (Regimen G)
  • Study Design: A multi-center, multi-regimen, randomized, double-blind, placebo-controlled Phase 2/3 trial.[18][19][20]

  • Participants: Adults with sporadic or familial ALS. Participants were permitted to be on stable doses of approved ALS treatments.[19]

  • Intervention: Participants were randomized in a 3:1 ratio to receive either this compound or a matching placebo.[18]

  • Primary Outcome Measures: The primary endpoint was a joint assessment of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score and survival at 24 weeks.[9]

Riluzole: Pivotal Trials
  • Study Design: Two prospective, randomized, double-blind, placebo-controlled trials.[11][21]

  • Participants: Patients with probable or definite ALS.

  • Intervention: Riluzole (typically 100 mg/day) or placebo.[11]

  • Primary Outcome Measures: The primary endpoint was tracheostomy-free survival.[21]

Edaravone: MCI186-19 Trial
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 3 trial.[2][8]

  • Participants: A specific population of ALS patients with a shorter disease duration and better respiratory function.[22]

  • Intervention: Intravenous edaravone (60 mg) or placebo, administered in cycles.[5]

  • Primary Outcome Measures: The primary endpoint was the change in the ALSFRS-R score from baseline to week 24.[8]

AMX0035: CENTAUR Trial
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 2 trial with an open-label extension.[17][23][24]

  • Participants: Adults with definite ALS and symptom onset within 18 months. Concurrent use of riluzole and/or edaravone was permitted.[1]

  • Intervention: AMX0035 (a coformulation of sodium phenylbutyrate and taurursodiol) or placebo, administered orally.[23]

  • Primary Outcome Measures: The primary endpoint was the rate of decline in the ALSFRS-R total score over 24 weeks.[15][23]

Tofersen: VALOR Trial
  • Study Design: A 28-week, randomized, double-blind, placebo-controlled Phase 3 trial with an open-label extension.[4][25]

  • Participants: Adults with ALS and a confirmed SOD1 mutation.[25]

  • Intervention: Tofersen (100 mg) or placebo administered intrathecally.[4]

  • Primary Outcome Measures: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

DNL343_Mechanism cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) TDP-43 Misfolding TDP-43 Misfolding eIF2α Kinases (PERK, GCN2, etc.) eIF2α Kinases (PERK, GCN2, etc.) TDP-43 Misfolding->eIF2α Kinases (PERK, GCN2, etc.) Other Stressors Other Stressors Other Stressors->eIF2α Kinases (PERK, GCN2, etc.) eIF2α eIF2α eIF2α Kinases (PERK, GCN2, etc.)->eIF2α Phosphorylation p-eIF2α p-eIF2α eIF2B eIF2B p-eIF2α->eIF2B Inhibits Stress Granule Formation Stress Granule Formation p-eIF2α->Stress Granule Formation Promotes Protein Synthesis Protein Synthesis eIF2B->Protein Synthesis Activates This compound This compound This compound->eIF2B Activates

Caption: this compound activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

Hypothetical Experimental Workflow for a Combination Trial

Combination_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (24 Weeks) cluster_followup Follow-up & Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment (ALSFRS-R, etc.) Baseline Assessment (ALSFRS-R, etc.) Informed Consent->Baseline Assessment (ALSFRS-R, etc.) Randomization (1:1:1:1) Randomization (1:1:1:1) Baseline Assessment (ALSFRS-R, etc.)->Randomization (1:1:1:1) Arm 1: this compound + Placebo Arm 1: this compound + Placebo Randomization (1:1:1:1)->Arm 1: this compound + Placebo Arm 2: Standard of Care (SoC) + Placebo Arm 2: Standard of Care (SoC) + Placebo Randomization (1:1:1:1)->Arm 2: Standard of Care (SoC) + Placebo Arm 3: this compound + SoC Arm 3: this compound + SoC Randomization (1:1:1:1)->Arm 3: this compound + SoC Arm 4: Placebo + Placebo Arm 4: Placebo + Placebo Randomization (1:1:1:1)->Arm 4: Placebo + Placebo Efficacy Assessments (ALSFRS-R, Survival) Efficacy Assessments (ALSFRS-R, Survival) Arm 1: this compound + Placebo->Efficacy Assessments (ALSFRS-R, Survival) Arm 2: Standard of Care (SoC) + Placebo->Efficacy Assessments (ALSFRS-R, Survival) Arm 3: this compound + SoC->Efficacy Assessments (ALSFRS-R, Survival) Arm 4: Placebo + Placebo->Efficacy Assessments (ALSFRS-R, Survival) Safety Monitoring Safety Monitoring Efficacy Assessments (ALSFRS-R, Survival)->Safety Monitoring Biomarker Analysis Biomarker Analysis Safety Monitoring->Biomarker Analysis Statistical Analysis Statistical Analysis Biomarker Analysis->Statistical Analysis

Caption: A potential workflow for a four-arm combination therapy clinical trial.

Conclusion

This compound represents a promising therapeutic approach for ALS by targeting the integrated stress response, a distinct pathway from those modulated by other approved therapies. While the monotherapy trial of this compound did not meet its primary efficacy endpoints, the drug was found to be safe and well-tolerated. The potential for this compound in combination with other agents such as riluzole, edaravone, or Tofersen is a compelling area for future research. The distinct mechanisms of action suggest that combination therapies could offer a more comprehensive treatment strategy for the multifaceted pathology of ALS. Rigorously designed preclinical and clinical studies are essential to evaluate the safety and efficacy of such combination regimens and to determine their ultimate role in the management of ALS.

References

A Comparative Pharmacokinetic Profile of DNL343 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) profile of DNL343, an investigational small molecule for the treatment of Amyotrophic Lateral Sclerosis (ALS). The performance of this compound is benchmarked against other approved ALS therapies: Riluzole, Edaravone, Tofersen, and AMX0035. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical and clinical data, experimental methodologies, and relevant biological pathways.

This compound Mechanism of Action: The Integrated Stress Response

This compound is designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, such as protein misfolding, which is a hallmark of ALS.[1][4] Chronic activation of the ISR can lead to the formation of stress granules containing TDP-43, contributing to neuronal degeneration.[5][6] By activating eIF2B, this compound aims to restore protein synthesis, dissolve these harmful stress granules, and ultimately improve neuronal survival.[5][6][7]

ISR_Pathway cluster_stress Cellular Stress (e.g., Protein Misfolding) cluster_kinases ISR Kinases cluster_eif2 eIF2 Cycle cluster_response Cellular Response Stress Stress PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2a PERK->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate PKR->eIF2a Phosphorylate HRI->eIF2a Phosphorylate p-eIF2a p-eIF2a eIF2a->p-eIF2a eIF2B eIF2B p-eIF2a->eIF2B Inhibits ATF4_Translation ATF4 Translation p-eIF2a->ATF4_Translation Global_Protein_Synthesis Global Protein Synthesis Inhibition p-eIF2a->Global_Protein_Synthesis eIF2B->eIF2a Activates (GDP/GTP Exchange) Neuronal_Survival Neuronal Survival eIF2B->Neuronal_Survival This compound This compound This compound->eIF2B Activates Stress_Granule_Formation Stress Granule Formation Global_Protein_Synthesis->Stress_Granule_Formation PK_Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Bioanalysis & Modeling cluster_results Results & Interpretation Protocol_Design Protocol Design (e.g., SAD/MAD) Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Protocol_Design->Subject_Recruitment Informs Dosing Drug Administration (Oral, IV, Intrathecal) Subject_Recruitment->Dosing Enrolls Sample_Collection Biological Sample Collection (Blood, CSF) Dosing->Sample_Collection Timed Bioanalysis Quantification of Drug Concentration (e.g., LC-MS/MS) Sample_Collection->Bioanalysis Provides Samples PK_Modeling Pharmacokinetic Modeling (e.g., NONMEM) Bioanalysis->PK_Modeling Generates Data Parameter_Calculation Calculation of PK Parameters (t½, Cmax, AUC, etc.) PK_Modeling->Parameter_Calculation Outputs Data_Interpretation Data Interpretation & Reporting Parameter_Calculation->Data_Interpretation Leads to

References

DNL343 vs. 2BAct: A Head-to-Head In Vivo Comparison of eIF2B Activators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals of two key modulators of the Integrated Stress Response.

This guide provides a comprehensive in vivo comparison of DNL343 and 2BAct, two small molecule activators of the eukaryotic initiation factor 2B (eIF2B). Both compounds are designed to mitigate cellular stress by modulating the Integrated Stress Response (ISR), a critical pathway implicated in a range of neurodegenerative diseases. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing in vivo data to offer an objective comparison of their efficacy, safety, and experimental protocols.

Mechanism of Action: Targeting the Integrated Stress Response

This compound and 2BAct share a common mechanism of action by activating eIF2B, a crucial protein complex for the initiation of mRNA translation.[1][2][3] In various neurodegenerative conditions, the accumulation of misfolded proteins and other cellular stressors leads to the chronic activation of the ISR.[4][5][6][7] This results in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which then strongly inhibits eIF2B. The subsequent reduction in protein synthesis and the formation of stress granules contribute to neuronal dysfunction and death.[1] By activating eIF2B, this compound and 2BAct aim to restore protein synthesis, dissolve stress granules, and ultimately protect neurons from degeneration.[1][3]

Integrated_Stress_Response_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation Translation Initiation cluster_response Stress Response cluster_therapeutics Therapeutic Intervention Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK activate Viral Infection Viral Infection PKR PKR Viral Infection->PKR activate Nutrient Deprivation Nutrient Deprivation GCN2 GCN2 Nutrient Deprivation->GCN2 activate eIF2 eIF2 PERK->eIF2 phosphorylate GCN2->eIF2 phosphorylate PKR->eIF2 phosphorylate HRI HRI HRI->eIF2 phosphorylate p-eIF2α p-eIF2α eIF2-GTP eIF2-GTP (Active) Translation Initiation Translation Initiation eIF2-GTP->Translation Initiation eIF2-GDP eIF2-GDP (Inactive) eIF2-GDP->eIF2-GTP eIF2B eIF2B eIF2B->eIF2-GDP activates (GEF activity) p-eIF2α->eIF2B inhibit Reduced Protein Synthesis Reduced Protein Synthesis p-eIF2α->Reduced Protein Synthesis Stress Granule Formation Stress Granule Formation p-eIF2α->Stress Granule Formation ATF4 ATF4 Translation p-eIF2α->ATF4 This compound This compound This compound->eIF2B activate _2BAct 2BAct _2BAct->eIF2B activate

Caption: The Integrated Stress Response (ISR) signaling pathway and points of intervention for this compound and 2BAct.

In Vivo Efficacy and Data Presentation

This compound

This compound has been evaluated in multiple in vivo models, demonstrating its ability to penetrate the central nervous system (CNS) and exert neuroprotective effects.[4][5][8] Studies in wild-type mice confirmed high CNS penetrance, with unbound concentrations in the brain being similar to those in plasma.[4][5][8]

Table 1: Summary of this compound In Vivo Efficacy Studies

Animal ModelDosing RegimenKey FindingsReference
Optic Nerve Crush (ONC) in mice1, 3, 12 mg/kg, once daily oral gavageDose-dependent reduction in ISR activation and neurodegeneration. Significant reduction in retinal ganglion cell (RGC) loss at 3 and 12 mg/kg.[4][8]
eIF2B loss-of-function (LOF) mutant miceFormulated in chow (50, 150, 500 mg/kg)Reversed elevation in plasma biomarkers of neuroinflammation and neurodegeneration, prevented premature mortality, and prevented motor dysfunction.[4][5][8]
Inducible mouse model of TDP-43 pathologyNot specifiedTransiently slowed progression of locomotor deficits and neurodegeneration.[9]
2BAct

2BAct was developed as an analog of ISRIB with improved solubility and pharmacokinetic properties.[2][10] Its efficacy has been primarily demonstrated in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the eIF2B genes.[7][10][11]

Table 2: Summary of 2BAct In Vivo Efficacy Studies

Animal ModelDosing RegimenKey FindingsReference
Vanishing White Matter (VWM) mouse model (R191H mutation)300 μg/g in meal for 21 weeksNormalized body weight gain, prevented motor deficits, myelin loss, and reactive gliosis. Abrogated the maladaptive stress response.[2][10][12]
SOD1G93A ALS mouse modelNot specifiedAccelerated disease onset, aggravated muscle denervation and motor neuronal death.[13]

Experimental Protocols

This compound: Optic Nerve Crush (ONC) Model

The ONC model is an established in vivo system to study acute ISR-driven neurodegeneration.[4][8]

DNL343_ONC_Workflow cluster_procedure Experimental Procedure cluster_analysis Analysis start Wild-type mice onc Optic Nerve Crush (ONC) Procedure start->onc dosing This compound Administration (once daily oral gavage) onc->dosing 3 hours later takedown Euthanasia and Tissue Collection (2 or 14 days post-ONC) dosing->takedown pk Pharmacokinetics (Plasma and Brain) takedown->pk pd Pharmacodynamics (ISR transcript expression in retina) takedown->pd neuroprotection Neuroprotection Assessment (Retinal Ganglion Cell count) takedown->neuroprotection

Caption: Experimental workflow for the this compound study in the Optic Nerve Crush (ONC) model.

Methodology:

  • Animal Model: Wild-type mice were used.[4][8]

  • Procedure: An optic nerve crush was performed to induce acute neurodegeneration.[4][8]

  • Dosing: this compound was administered via oral gavage once daily, starting 3 hours after the ONC procedure.[4][8]

  • Endpoints: Animals were euthanized at 2 or 14 days post-procedure. Unbound this compound concentrations were measured in plasma and brain. ISR-dependent transcript expression was analyzed in the retina. Neuroprotection was assessed by quantifying the number of surviving retinal ganglion cells.[4][8]

2BAct: Vanishing White Matter (VWM) Mouse Model

This model utilizes mice with a human VWM mutation (R191H) to study the effects of chronic ISR activation.[10][12]

2BAct_VWM_Workflow cluster_procedure Experimental Procedure cluster_analysis Analysis start VWM Mice (R191H) and Wild-type Littermates dosing 2BAct Administration (formulated in rodent meal for 21 weeks) start->dosing monitoring Longitudinal Monitoring dosing->monitoring histology Histopathology (Myelin loss and reactive gliosis) dosing->histology at endpoint molecular Transcriptome and Proteome Analysis dosing->molecular at endpoint body_weight Body Weight Measurement monitoring->body_weight motor_function Motor Deficit Assessment monitoring->motor_function

Caption: Experimental workflow for the 2BAct study in the Vanishing White Matter (VWM) mouse model.

Methodology:

  • Animal Model: Mice carrying the Eif2b5R191H mutation, which recapitulates aspects of human VWM disease.[12]

  • Dosing: 2BAct was incorporated into the rodent meal and administered for 21 weeks.[2][10]

  • Endpoints: Body weight was monitored throughout the study. Motor deficits were assessed using tests such as the balance beam. At the end of the study, brains were analyzed for myelin loss (Luxol Fast Blue staining) and reactive gliosis. Brain transcriptome and proteome were also analyzed.[10][11][12]

Safety and Clinical Development

A critical differentiator between this compound and 2BAct is their safety profiles and subsequent clinical development paths. While 2BAct demonstrated preclinical efficacy, its development was halted due to cardiovascular liabilities observed in dogs.[5][8][14]

In contrast, this compound has progressed to clinical trials in humans.[15][16][17][18] Phase 1 and 1b studies in healthy volunteers and ALS patients, respectively, showed that this compound was generally well-tolerated and demonstrated robust inhibition of ISR biomarkers.[9][15][16] However, a Phase 2/3 trial (HEALEY ALS Platform Trial) recently reported that this compound did not meet its primary endpoint of slowing disease progression in ALS patients, although it was found to be safe and well-tolerated.[17][18][19]

Conclusion

Both this compound and 2BAct are potent activators of eIF2B that have shown promise in preclinical models of neurodegeneration by targeting the Integrated Stress Response. This compound has been extensively characterized in models of acute and chronic neurodegeneration and has a favorable CNS penetration profile. 2BAct has demonstrated significant efficacy in a genetic model of VWM disease.

The key distinguishing factor for drug development professionals is the safety profile. The cardiovascular toxicity observed with 2BAct in dogs has prevented its clinical advancement.[5][8][14] this compound, on the other hand, has advanced through clinical trials, and while it did not meet its primary efficacy endpoint in a recent ALS study, its safety profile appears favorable.[17][18][19] This highlights the critical importance of thorough safety and toxicology assessments in the development of novel therapeutics. Future research may focus on optimizing the therapeutic window and exploring the efficacy of eIF2B activators in other neurodegenerative diseases with a strong ISR component.

References

Navigating the Therapeutic Window of ISR Inhibitors: A Comparative Analysis of DNL343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Integrated Stress Response (ISR) is a pivotal cellular signaling network that governs protein synthesis in response to a variety of stressors. Its chronic activation is implicated in the pathogenesis of numerous neurodegenerative diseases, making it a compelling therapeutic target. A diverse landscape of ISR inhibitors is emerging, each with a unique mechanism and therapeutic profile. This guide provides a comparative evaluation of the therapeutic window of DNL343, a clinical-stage eIF2B activator, against other notable ISR inhibitors, supported by preclinical experimental data.

The Integrated Stress Response Signaling Pathway

The ISR converges on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits the guanine (B1146940) nucleotide exchange factor eIF2B. This action curtails global protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as ATF4. This compound and other eIF2B activators work by directly enhancing eIF2B activity, thus counteracting the effects of eIF2α phosphorylation and restoring protein synthesis. In contrast, other inhibitors, such as those targeting the upstream kinase PERK, act at a different node of the pathway.

cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_core_pathway Core ISR Pathway cluster_inhibitors Inhibitor Targets UnfoldedProteins Unfolded Proteins PERK PERK UnfoldedProteins->PERK AminoAcidDeprivation Amino Acid Deprivation GCN2 GCN2 AminoAcidDeprivation->GCN2 ViralInfection Viral Infection PKR PKR ViralInfection->PKR HemeDeficiency Heme Deficiency HRI HRI HemeDeficiency->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 Translation peIF2a->ATF4 promotes ProteinSynthesis Global Protein Synthesis peIF2a->ProteinSynthesis inhibits eIF2B->eIF2a activates (GEF) StressResponseGenes Stress Response Gene Expression ATF4->StressResponseGenes GSK2606414 GSK2606414 GSK2606414->PERK inhibits This compound This compound fosigotifator (B12388650) ISRIB This compound->eIF2B activates

Diagram 1: Integrated Stress Response (ISR) signaling pathway and points of intervention for various inhibitors.

Comparative Analysis of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the dose at which toxicity occurs. A wider therapeutic window is generally desirable, indicating a greater margin of safety. The following tables summarize preclinical data for this compound and other representative ISR inhibitors. It is important to note that this data is compiled from various studies and direct head-to-head comparisons in the same experimental models are limited.

Table 1: Preclinical Efficacy of ISR Inhibitors

CompoundClassModelEffective DoseEfficacy EndpointCitation
This compound eIF2B ActivatorOptic Nerve Crush (Mouse)≥3 mg/kg (oral, daily)Neuroprotection of Retinal Ganglion Cells[1][2]
eIF2B LOF Mutant (Mouse)Dose-dependentPrevention of motor dysfunction, reversal of neurodegeneration biomarkers[1][2]
Fosigotifator eIF2B ActivatorVanishing White Matter Disease (Mouse)Not specifiedRescue of motor deficits[3]
ISRIB eIF2B ActivatorTraumatic Brain Injury (Mouse)2.5 mg/kg (i.p.)Improved cognitive function[4]
Prion Disease (Mouse)Not specifiedRestoration of protein synthesis[5]
GSK2606414 PERK InhibitorPrion Disease (Mouse)50 mg/kg (oral, daily)Neuroprotection[6]
Pancreatic Tumor Xenograft (Mouse)25-150 mg/kg (oral, daily)Tumor growth inhibition

Table 2: Preclinical and Clinical Safety/Toxicity of ISR Inhibitors

CompoundModel/StudyDoseObserved Toxicity/SafetyCitation
This compound Healthy Volunteers & ALS Patients (Phase 1/1b)Not specifiedGenerally well-tolerated[7][8]
Mouse ModelsUp to 62.5 mg/kg (single dose)No reported toxicity[1][2]
Fosigotifator ALS Patients (HEALEY Trial)Primary and exploratory high dosesGenerally safe and well-tolerated[9]
ISRIB Alzheimer's Disease Model (Mouse)5 mg/kg/dayIncreased mortality[10]
In vitro (HT22 cells)10 µM (6 hours)Decreased cell viability
GSK2606414 Mouse30-100 mg/kg (single oral dose)No mortality or significant weight loss[11]
SOD1G93A Mouse Model of ALS18 mg/kg (daily oral)Potential for toxicity compromising beneficial effects[6]

Interpretation:

Based on the available preclinical data, eIF2B activators like this compound and fosigotifator appear to have a favorable safety profile, being well-tolerated in both animal models and human clinical trials.[7][9] In contrast, ISRIB, while effective at lower doses, has demonstrated a narrow therapeutic window with toxicity observed at doses only double the effective dose in some models.[10] PERK inhibitors such as GSK2606414 have shown efficacy in preclinical models but have also been associated with potential on-target toxicity, and off-target effects, for instance on RIPK1, have been reported which could complicate the interpretation of its effects.[6][12]

The clinical trial results for this compound and fosigotifator in ALS, while not meeting their primary efficacy endpoints, did reinforce their safety and tolerability in a patient population.[7][9] This suggests that the eIF2B activation mechanism may offer a wider therapeutic window compared to direct kinase inhibition within the ISR pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ISR inhibitors.

Workflow for In Vivo Evaluation of ISR Inhibitors

cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Optic Nerve Crush, eIF2B LOF) Dosing Administer ISR Inhibitor (Vehicle Control vs. Treatment Groups) AnimalModel->Dosing Behavioral Behavioral Testing (e.g., Motor Function) Dosing->Behavioral Biomarker Biomarker Analysis (Tissue/Biofluid Collection) Dosing->Biomarker Histology Histological Analysis (Tissue Processing) Dosing->Histology Data Data Analysis and Therapeutic Window Evaluation Behavioral->Data ISR_Modulation Quantify ISR Modulation (Western Blot for p-eIF2α, qPCR for ATF4) Biomarker->ISR_Modulation Neurodegeneration Assess Neurodegeneration (IHC for Neuronal Markers, TUNEL Assay) Histology->Neurodegeneration ISR_Modulation->Data Neurodegeneration->Data

Diagram 2: General experimental workflow for the in vivo evaluation of ISR inhibitors.

1. Assessment of ISR Inhibition in vivo

  • Western Blot for Phosphorylated eIF2α (p-eIF2α):

    • Tissue Lysate Preparation: Euthanize animals and rapidly dissect the tissue of interest (e.g., brain, retina). Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody specific for p-eIF2α (Ser51) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Normalize to total eIF2α or a loading control like β-actin.

  • Quantitative PCR (qPCR) for ISR Target Genes:

    • RNA Extraction: Isolate total RNA from the tissue of interest using a suitable kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform qPCR using primers specific for ISR target genes (e.g., Atf4, Chac1, Gadd34).

    • Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

2. Evaluation of Neuroprotection

  • Immunohistochemistry (IHC) for Neuronal Markers:

    • Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the dissected tissue in PFA and then cryoprotect in sucrose. Section the tissue using a cryostat or vibratome.

    • Staining: Permeabilize the tissue sections and block non-specific binding. Incubate with a primary antibody against a neuronal marker (e.g., NeuN for neurons, RBPMS for retinal ganglion cells).

    • Detection: Wash and incubate with a fluorescently labeled secondary antibody.

    • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of positive cells in a defined region of interest.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:

    • Tissue Preparation: Prepare tissue sections as described for IHC.

    • Labeling: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the sections with TdT enzyme and fluorescently labeled dUTP to label the 3'-OH ends of fragmented DNA.

    • Imaging and Quantification: Visualize the fluorescently labeled apoptotic cells and quantify their number relative to the total number of cells (counterstained with a nuclear dye like DAPI).

Logical Relationship of the Therapeutic Window

The concept of a therapeutic window is a balance between achieving the desired therapeutic effect and avoiding unacceptable toxicity. For ISR inhibitors, this means effectively modulating the ISR to a degree that is neuroprotective without causing detrimental side effects from either on-target or off-target activity.

cluster_dose Dose Escalation cluster_window Therapeutic Window LowDose Low Dose NoEffect No Therapeutic Effect LowDose->NoEffect TherapeuticDose Therapeutic Dose Efficacy Therapeutic Efficacy (Neuroprotection) TherapeuticDose->Efficacy HighDose High Dose Toxicity Adverse Effects/ Toxicity HighDose->Toxicity TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow

Diagram 3: The logical relationship defining the therapeutic window.

Conclusion

The evaluation of the therapeutic window is paramount in the development of ISR inhibitors. Preclinical data suggests that eIF2B activators, including this compound, may possess a wider therapeutic window compared to other classes of ISR inhibitors that target upstream kinases. While this compound did not meet its primary efficacy endpoints in a recent Phase 2/3 trial in ALS, its favorable safety profile underscores the potential of the eIF2B activation mechanism.[7] Further research, including direct comparative preclinical studies, will be crucial to fully elucidate the therapeutic potential and safety margins of different ISR inhibitors and to guide the development of next-generation therapies for neurodegenerative diseases.

References

A Comparative Meta-Analysis of DNL343 Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data for DNL343, a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). This compound is under investigation for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), by modulating the Integrated Stress Response (ISR).[1][2][3][4][5] This analysis objectively compares this compound's performance with other ISR modulators, supported by experimental data from key preclinical studies.

The Integrated Stress Response (ISR) and Therapeutic Intervention

The ISR is a crucial cellular signaling network activated by various stressors, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha subunit (eIF2α).[6] This phosphorylation inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, resulting in a global reduction of protein synthesis to conserve resources and promote cellular recovery.[7] However, chronic ISR activation is implicated in the pathology of several neurodegenerative diseases, including ALS, through the formation of stress granules containing TDP-43.[8][9]

This compound is designed to activate eIF2B, thereby restoring protein synthesis and preventing the formation of pathological stress granules, offering a potential therapeutic strategy for neurodegenerative conditions.[6]

Preclinical Performance Data

The following tables summarize the quantitative data from key preclinical studies of this compound and a notable comparator, ISRIB, another small molecule ISR inhibitor.[2][6]

Table 1: Efficacy of this compound in the Optic Nerve Crush (ONC) Model

The ONC model is an established in vivo model of acute neurodegeneration.[1]

Compound Dosage Key Endpoint Result Reference
This compound3 mg/kgRetinal Ganglion Cell (RGC) LossSignificant reduction in RGC loss[10]
This compound12 mg/kgRetinal Ganglion Cell (RGC) LossSignificant reduction in RGC loss[10]
This compound12 mg/kgAxonal Degeneration ScoreReduction in axonal degeneration[10]
Table 2: Efficacy of this compound in the eIF2B Loss-of-Function (LOF) Mouse Model

This model mimics chronic ISR activation seen in diseases like Vanishing White Matter disease.[1][2]

Compound Dosage Key Endpoint Result Reference
This compound≥3 mg/kgBrain ISR Biomarkers (mRNA)Correction of ISR markers[1]
This compound≥3 mg/kgCSF Markers of Gliosis & DemyelinationRobust correction of biomarkers[1]
This compoundNot specifiedPlasma GFAP Protein LevelsCorrection of elevated levels[1]
This compoundNot specifiedMotor FunctionPrevention of functional decline[1]
This compoundNot specifiedBody WeightNormalization of body weight[11]
2BAct (ISRIB analog)Not specifiedMotor DeficitsPrevention of pathology[2]
2BAct (ISRIB analog)Not specifiedMyelin LossPrevention of pathology[2]
Table 3: Comparative Efficacy of this compound and ISRIB
Compound Model Key Finding Reference
This compoundOptic Nerve CrushAt 3 and 12 mg/kg, significantly reduced RGC loss.[10]
ISRIBTraumatic Brain InjuryRescued cognitive deficits even when administered weeks after injury.[12]
ISRIBAlzheimer's Disease ModelsImproved performance on memory-associated behavioral tests.[12]
ISRIBAging ModelsReversed age-related spatial and working memory deficits.[13]

Experimental Protocols

Optic Nerve Crush (ONC) Injury Model

The ONC model induces acute axonal injury and subsequent retinal ganglion cell (RGC) death, mimicking aspects of traumatic optic neuropathy and glaucoma.[14]

  • Animal Model: Wild-type mice are typically used.[1]

  • Procedure:

    • Animals are anesthetized.

    • The conjunctiva is incised to expose the optic nerve posterior to the globe.[8]

    • The optic nerve is crushed for a standardized duration (e.g., 10 seconds) using specialized forceps, taking care to avoid damage to the ophthalmic artery.[8][9]

  • Treatment: this compound or vehicle is administered, typically via oral gavage, starting shortly after the crush injury and continued daily.[1][10]

  • Analysis: Retinas are collected at specified time points (e.g., 2 and 14 days) post-injury for analysis of ISR biomarkers (e.g., by qPCR) and RGC survival (e.g., by immunofluorescence staining of neuronal markers like TUJ1 and γ-synuclein).[10] Axonal degeneration can also be scored.[10]

eIF2B Loss-of-Function (LOF) Mouse Model

This model genetically mimics a state of chronic ISR activation by introducing a loss-of-function mutation in an eIF2B subunit, recapitulating key features of diseases like Vanishing White Matter.[1][2][11]

  • Animal Model: Knock-in mice carrying a homozygous loss-of-function mutation in an Eif2b gene (e.g., Eif2b5).[2]

  • Procedure:

    • Mice with the eIF2B LOF mutation develop progressive neurological phenotypes, including motor deficits and myelin loss.[2][11]

  • Treatment: this compound is administered chronically, often formulated in the rodent chow for self-administration.[1] Treatment can be initiated either prophylactically before symptom onset or therapeutically after disease manifestation.

  • Analysis:

    • Behavioral: Motor function is assessed using tests like the rotarod.

    • Biomarkers: ISR activation is measured in brain tissue (e.g., ATF4, GDF-15, GFAP mRNA and protein levels).[1][3] Neurodegeneration and neuroinflammation markers are also assessed in plasma and cerebrospinal fluid (CSF).[1][3]

    • Pathology: Myelination and gliosis are evaluated in brain tissue sections.

Visualizing the Mechanism of Action

Integrated Stress Response (ISR) Signaling Pathway

The following diagram illustrates the central role of eIF2B in the ISR and the mechanism of action for this compound.

ISR_Pathway cluster_stress Cellular Stress Viral Infection Viral Infection PKR PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Protein Misfolding Protein Misfolding PERK PERK Oxidative Stress Oxidative Stress HRI HRI eIF2a_P eIF2-GDP (Inactive) PKR->eIF2a_P P GCN2->eIF2a_P P PERK->eIF2a_P P HRI->eIF2a_P P eIF2 eIF2-GTP (Active) eIF2->eIF2a_P GTP hydrolysis Protein_Synthesis Protein Synthesis (Restored) eIF2->Protein_Synthesis eIF2B eIF2B eIF2a_P->eIF2B Inhibits Reduced_Synthesis Protein Synthesis (Reduced) eIF2a_P->Reduced_Synthesis eIF2B->eIF2 Activates (GEF activity) This compound This compound This compound->eIF2B Activates Homeostasis Cellular Homeostasis Protein_Synthesis->Homeostasis Stress_Granules Stress Granule Formation Reduced_Synthesis->Stress_Granules Experimental_Workflow cluster_model Model Selection cluster_treatment Treatment Administration cluster_analysis Endpoint Analysis ONC Optic Nerve Crush (Acute Injury) DNL343_Admin This compound Dosing ONC->DNL343_Admin Vehicle_Admin Vehicle Control ONC->Vehicle_Admin Comparator_Admin Comparator Dosing (e.g., ISRIB) ONC->Comparator_Admin LOF eIF2B LOF Mouse (Chronic ISR) LOF->DNL343_Admin LOF->Vehicle_Admin LOF->Comparator_Admin Behavior Behavioral Testing (e.g., Rotarod) DNL343_Admin->Behavior Biomarkers Biomarker Analysis (Tissue, CSF, Plasma) DNL343_Admin->Biomarkers Histology Histopathology (e.g., RGC counts, Myelination) DNL343_Admin->Histology Vehicle_Admin->Behavior Vehicle_Admin->Biomarkers Vehicle_Admin->Histology Comparator_Admin->Behavior Comparator_Admin->Biomarkers Comparator_Admin->Histology Data_Analysis Data Analysis & Interpretation Behavior->Data_Analysis Biomarkers->Data_Analysis Histology->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal and Safe Handling of DNL343

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides comprehensive, step-by-step procedures for the safe disposal of DNL343, an investigational CNS penetrant eukaryotic initiation factor 2B (eIF2B) activator. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

According to its Material Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, such as a lab coat.

  • Use chemical-resistant gloves.

  • Wear eye protection, such as safety glasses or goggles.

In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and footwear and seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not give anything by mouth to an unconscious person and do not induce vomiting unless directed by medical personnel. Get medical attention.[1]

Spill Management Procedures

In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:

  • Absorb the Spill: Use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution.[1]

  • Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]

  • Dispose of Contaminated Materials: All contaminated materials, including the absorbent powder and cleaning supplies, must be disposed of according to the disposal procedures outlined below.[1]

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and any associated contaminated materials is critical. The following workflow outlines the necessary steps.

DNL343_Disposal_Workflow cluster_preparation Preparation for Disposal cluster_containment Containment cluster_disposal Final Disposal collect_waste 1. Collect this compound Waste (unused product, contaminated labware) segregate_waste 2. Segregate from Other Chemical Waste collect_waste->segregate_waste place_in_container 3. Place in a Labeled, Leak-Proof Container segregate_waste->place_in_container consult_regulations 4. Consult Local, State, and Federal Disposal Regulations place_in_container->consult_regulations contact_vendor 5. Arrange for Pickup by a Licensed Waste Disposal Vendor consult_regulations->contact_vendor ISR_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_this compound This compound Action cluster_outcome Cellular Outcome stress Cellular Stressors (e.g., protein misfolding, viral infection) eif2a eIF2α Phosphorylation stress->eif2a activates eif2b_inhibition eIF2B Inhibition eif2a->eif2b_inhibition leads to protein_synthesis Reduced Protein Synthesis eif2b_inhibition->protein_synthesis restored_synthesis Restored Protein Synthesis stress_granules Stress Granule Formation protein_synthesis->stress_granules This compound This compound This compound->eif2b_inhibition activates eIF2B, counteracting inhibition neuroprotection Neuroprotection

References

Navigating the Handling of DNL343: A Guide to Safety and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides essential safety, handling, and disposal information for DNL343, a potent and selective brain-penetrant activator of eukaryotic initiation factor 2B (eIF2B). While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe research environment and maintain the integrity of experimental outcomes.[1]

Immediate Safety and Handling

Standard laboratory personal protective equipment (PPE) is recommended when handling this compound. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, and direct contact with the skin or eyes should be avoided.

In the event of accidental exposure, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is recommended to absorb solutions with an inert material and dispose of the solid waste in a sealed container. Decontaminate surfaces and equipment by washing with a suitable solvent, such as alcohol.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound are outlined below. These protocols have been utilized to assess the efficacy of this compound in models of neurodegeneration.

In Vivo Efficacy in Optic Nerve Crush (ONC) Model

This experiment evaluates the neuroprotective effects of this compound in an acute injury model.

  • Animal Model: Wild-type mice.

  • Procedure:

    • Anesthetize the mice.

    • Surgically expose the optic nerve of one eye.

    • Induce a crush injury to the optic nerve using fine forceps.

  • This compound Administration:

    • Administer this compound or a vehicle control via oral gavage.

    • Dosing is typically performed once daily, starting shortly after the ONC procedure.[2][3]

  • Endpoint Analysis:

    • After a set period (e.g., 2 or 14 days), euthanize the animals and collect the retinas.

    • Assess the expression of Integrated Stress Response (ISR) biomarkers, such as ATF4 and CHAC1, using techniques like qPCR.

    • Quantify retinal ganglion cell (RGC) survival through immunofluorescence staining.[2]

In Vivo Efficacy in eIF2B Loss-of-Function (LOF) Mouse Model

This experiment assesses the ability of this compound to mitigate the effects of chronic ISR activation.

  • Animal Model: eIF2B loss-of-function (LOF) mutant mice.

  • This compound Administration:

    • Administer this compound formulated in the rodent chow for chronic, self-administration.[2]

    • Alternatively, administer via once-daily oral gavage.

  • Endpoint Analysis:

    • Monitor body weight and motor function regularly.

    • Collect brain tissue to measure the expression of ISR biomarkers.

    • Analyze plasma for biomarkers of neuroinflammation and neurodegeneration.[2]

Data Presentation

The following table summarizes quantitative data from a representative in vivo study using the optic nerve crush model.

Treatment GroupDose (mg/kg)EndpointResult
Vehicle0ISR mRNA Markers in RetinaUpregulated after ONC
This compound3Retinal Ganglion Cell LossSignificant Reduction
This compound12Retinal Ganglion Cell LossSignificant Reduction
This compound12Axonal DegenerationReduced

Mandatory Visualization

The following diagram illustrates the Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK activates Viral Infection Viral Infection PKR PKR Viral Infection->PKR activates Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 activates eIF2α eIF2α PERK->eIF2α phosphorylates PKR->eIF2α phosphorylates GCN2->eIF2α phosphorylates p-eIF2α p-eIF2α eIF2α->p-eIF2α eIF2B eIF2B p-eIF2α->eIF2B inhibits Stress Granule Formation Stress Granule Formation p-eIF2α->Stress Granule Formation promotes ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation promotes Ternary Complex Formation Ternary Complex Formation eIF2B->Ternary Complex Formation promotes This compound This compound This compound->eIF2B activates Protein Synthesis Protein Synthesis Ternary Complex Formation->Protein Synthesis enables Cellular Homeostasis Cellular Homeostasis Protein Synthesis->Cellular Homeostasis Neurodegeneration Neurodegeneration Stress Granule Formation->Neurodegeneration ISR Gene Expression (e.g., CHAC1) ISR Gene Expression (e.g., CHAC1) ATF4 Translation->ISR Gene Expression (e.g., CHAC1) ISR Gene Expression (e.g., CHAC1)->Neurodegeneration

This compound activates eIF2B to counteract the Integrated Stress Response.

The following diagram illustrates a typical experimental workflow for evaluating this compound in an in vivo model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal Model Animal Model Induce Pathology Induce Pathology Animal Model->Induce Pathology This compound Administration This compound Administration Induce Pathology->this compound Administration Vehicle Control Vehicle Control Induce Pathology->Vehicle Control Behavioral Assessment Behavioral Assessment This compound Administration->Behavioral Assessment Vehicle Control->Behavioral Assessment Tissue Collection Tissue Collection Behavioral Assessment->Tissue Collection Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis Data Interpretation Data Interpretation Biomarker Analysis->Data Interpretation

In vivo experimental workflow for this compound evaluation.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.